1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
Description
PE(14:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: PE(14:0/0:0) (preferred).
Properties
IUPAC Name |
2-azaniumylethyl [(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20/h18,21H,2-17,20H2,1H3,(H,23,24)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXHXZNGZBHSMJ-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201335903 | |
| Record name | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201335903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPE(14:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
123060-40-2 | |
| Record name | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201335903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Enigma: A Technical Guide to the Biological Functions of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
Introduction: Situating 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine in the Lysophospholipid Landscape
1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, hereafter referred to as LPE 14:0, is a specific molecular species of lysophosphatidylethanolamine (LPE). LPEs are a class of lysophospholipids, which are derived from the partial hydrolysis of phosphatidylethanolamine (PE), a common component of cell membranes. This hydrolysis, typically catalyzed by phospholipase A1 or A2, removes one of the fatty acid chains, resulting in a molecule with a glycerol backbone, a single fatty acyl chain, and a phosphoethanolamine headgroup.[1][2] LPEs are minor but crucial components of the cell membrane that act as bioactive lipid mediators, participating in a variety of cellular signaling pathways.[1][3]
The specific biological functions of LPEs are often dictated by the length and saturation of their single acyl chain. LPE 14:0 is characterized by a myristoyl (14:0) fatty acid at the sn-1 position. While much of the research has focused on more abundant LPE species like those containing oleic (18:1) or arachidonic (20:4) acid, emerging evidence highlights the unique and significant roles of LPE 14:0 in cellular processes ranging from intracellular calcium signaling to its potential as a biomarker in cancer. This guide will provide an in-depth exploration of the known biological functions of LPE 14:0, its underlying signaling mechanisms, and the experimental methodologies to investigate its roles, tailored for researchers, scientists, and drug development professionals.
Core Biological Functions and Signaling Pathways of LPE 14:0
LPE 14:0 exerts its biological effects through intricate signaling cascades, often initiated by its interaction with specific cell surface receptors. A primary mode of action is the modulation of intracellular calcium levels, a ubiquitous second messenger involved in a myriad of cellular processes.
Calcium Mobilization: A Key Signaling Hub
A significant and well-documented function of LPE 14:0 is its ability to induce transient increases in intracellular calcium concentration ([Ca²⁺]i).[4][5] This effect has been observed in various cell types, including PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla.[4][5] The mobilization of intracellular calcium is a critical signaling event that can trigger a wide range of downstream cellular responses, including neurotransmitter release, gene expression, and cell proliferation.
The precise mechanisms by which LPE 14:0 mediates calcium influx are still under investigation, but it is believed to involve G-protein coupled receptors (GPCRs). While the specific receptor for LPE 14:0 has not been definitively identified, studies on other LPE species suggest potential crosstalk with lysophosphatidic acid (LPA) receptors. For instance, in human SH-SY5Y neuroblastoma cells, LPE-induced calcium increases were shown to be dependent on the LPA₁ receptor.[6] However, it's important to note that different LPE species may utilize distinct receptors and signaling pathways.[6]
Experimental Protocol: Measurement of Intracellular Calcium Mobilization
This protocol outlines a standard fluorescence-based assay to measure changes in intracellular calcium concentration in response to LPE 14:0 stimulation.
1. Cell Culture and Preparation: a. Plate cells (e.g., PC12 or SH-SY5Y) in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight. b. On the day of the experiment, remove the culture medium and wash the cells once with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
2. Fluorescent Calcium Indicator Loading: a. Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) at a final concentration of 2-5 µM. The loading buffer should also contain a non-ionic detergent like Pluronic F-127 (at ~0.02%) to aid in dye solubilization. b. Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
3. Cell Washing and Incubation: a. After incubation, gently wash the cells twice with the buffered salt solution to remove excess dye. b. Add fresh buffered salt solution to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the AM ester.
4. Baseline Fluorescence Measurement: a. Place the plate in a fluorescence microplate reader equipped with an automated injection system. b. Set the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., Ex/Em of ~485/520 nm for Fluo-4). c. Record the baseline fluorescence for a set period (e.g., 60 seconds).
5. LPE 14:0 Stimulation and Data Acquisition: a. Prepare a stock solution of LPE 14:0 in a suitable solvent (e.g., ethanol or DMSO) and dilute it to the desired final concentration in the buffered salt solution. b. Using the automated injector, add the LPE 14:0 solution to the wells while continuously recording the fluorescence signal. c. Continue recording the fluorescence for several minutes to capture the peak response and subsequent return to baseline.
6. Data Analysis: a. The change in fluorescence intensity over time is directly proportional to the change in intracellular calcium concentration. b. Data can be expressed as the ratio of fluorescence relative to the baseline (F/F₀) or as the peak fluorescence intensity.
Diagram: LPE 14:0-Induced Calcium Signaling Pathway
Caption: Proposed signaling pathway for LPE 14:0-induced intracellular calcium mobilization.
Implications in Health and Disease
The biological functions of LPE 14:0 are not confined to basic cellular processes; they also have significant implications in various pathological conditions, most notably in cancer and neurological disorders.
Role in Cancer
Elevated levels of LPE 14:0 have been detected in the serum of patients with malignant breast cancer compared to healthy controls, suggesting its potential as a biomarker for this disease.[5] While the precise role of LPE 14:0 in breast cancer progression is yet to be fully elucidated, research on other LPE species provides some clues. For instance, LPE has been shown to stimulate the chemotactic migration and invasion of ovarian cancer cells.[3][7] Furthermore, in MDA-MB-231 breast cancer cells, LPE can induce cell proliferation, although to a lesser extent than LPA.[8] The signaling pathways implicated in these pro-cancerous effects often involve G-protein coupled receptors and downstream effectors like phospholipase C.[9]
Involvement in Neurological and Inflammatory Processes
The nervous system is another area where LPEs, including potentially LPE 14:0, play a significant role. LPEs have been shown to act as neuronutrient activators through the mitogen-activated protein kinase (MAPK) signaling pathway in pheochromocytoma cells.[3][7] They are also involved in stimulating neurite outgrowth and protecting against glutamate toxicity in cultured cortical neurons.[3][7] In the context of neurodegenerative diseases like Alzheimer's, alterations in the levels of LPEs have been observed, suggesting a potential role in the disease pathology.[10]
Furthermore, LPEs have demonstrated anti-inflammatory properties. For example, they can inhibit lipopolysaccharide (LPS)-induced M1 macrophage polarization.[3] In microglial cells, lysophosphatidylcholine (LPC) and LPE have been shown to exert protective effects against LPS-induced inflammation and oxidative stress.[11]
Biosynthesis, Degradation, and Analytical Methodologies
Understanding the biological functions of LPE 14:0 necessitates a grasp of its metabolic pathways and the methods used for its detection and quantification.
Metabolic Pathways
LPE is primarily formed through the hydrolysis of PE by phospholipase A1 (PLA1) or phospholipase A2 (PLA2), which remove the fatty acid from the sn-1 or sn-2 position, respectively.[1][3][7] Conversely, LPE can be reacylated back to PE by lysophospholipid acyltransferases.
Diagram: Biosynthesis and Degradation of LPE
Caption: Simplified metabolic pathway of LPE biosynthesis and degradation.
Analytical Techniques for LPE 14:0 Quantification
Accurate quantification of LPE 14:0 in biological samples is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[3][12]
Experimental Protocol: Quantification of LPE 14:0 by LC-MS/MS
1. Lipid Extraction: a. To a biological sample (e.g., serum, plasma, or cell lysate), add a known amount of an appropriate internal standard (e.g., a deuterated or ¹³C-labeled LPE standard). b. Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or methyl tert-butyl ether (MTBE)/methanol. The Bligh and Dyer method is a commonly used protocol. c. Vortex the mixture thoroughly and centrifuge to separate the phases. d. Collect the organic (lower) phase containing the lipids and dry it under a stream of nitrogen.
2. Sample Reconstitution: a. Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol or isopropanol).
3. LC Separation: a. Inject the reconstituted sample onto a reverse-phase C18 column. b. Use a gradient elution with a mobile phase consisting of two solvents, for example, solvent A (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and solvent B (e.g., acetonitrile/isopropanol with 0.1% formic acid and 10 mM ammonium formate). c. The gradient is programmed to gradually increase the percentage of solvent B to elute lipids based on their hydrophobicity.
4. MS/MS Detection: a. The eluent from the LC column is introduced into the mass spectrometer, which is operated in positive or negative electrospray ionization (ESI) mode. b. Set the mass spectrometer to perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for the specific precursor-to-product ion transition of LPE 14:0 and the internal standard.
- For LPE 14:0 (example transition): Precursor ion (m/z) → Product ion (m/z). The exact m/z values will depend on the adduct formed (e.g., [M+H]⁺ or [M-H]⁻).
5. Data Analysis: a. Integrate the peak areas for LPE 14:0 and the internal standard. b. Calculate the concentration of LPE 14:0 in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of LPE 14:0.
Table 1: Summary of Key Biological Functions of LPE 14:0
| Biological Process | Cellular Effect | Implicated Disease(s) | Key Signaling Molecules |
| Intracellular Signaling | Induces transient increases in intracellular calcium ([Ca²⁺]i)[4][5] | - | G-protein coupled receptors (GPCRs), Phospholipase C (PLC), Inositol trisphosphate (IP₃) |
| Oncology | Elevated serum levels in breast cancer patients[5] | Breast Cancer | - |
| Neurology | Potential role in neurodegenerative diseases[10] | Alzheimer's Disease | - |
| Inflammation | Potential anti-inflammatory effects[3][11] | Inflammatory conditions | - |
Future Directions and Therapeutic Potential
The study of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a rapidly evolving field with significant therapeutic potential. Its role as a potential biomarker for breast cancer warrants further investigation in larger patient cohorts. Elucidating the specific receptors and downstream signaling pathways that LPE 14:0 utilizes will be critical for understanding its precise mechanisms of action and for the development of targeted therapies.
Furthermore, exploring the therapeutic potential of modulating LPE 14:0 levels or its signaling pathways in neurological and inflammatory disorders could open up new avenues for drug development. The development of specific agonists and antagonists for LPE 14:0 receptors will be instrumental in these endeavors. As our understanding of the intricate roles of this specific lysophospholipid deepens, so too will our ability to harness its potential for the diagnosis and treatment of human diseases.
References
-
Yamamoto, Y., et al. (2022). Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line. MDPI. [Link]
-
Yamamoto, Y., et al. (2022). Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line. PubMed Central. [Link]
-
AquaPlasmid. 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine. [Link]
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Ryu, S. B., et al. (1997). Inhibition of phospholipase D by lysophosphatidylethanolamine, a lipid-derived senescence retardant. Department of Horticulture. [Link]
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Park, S. J., et al. (2007). Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells. PubMed Central. [Link]
-
Radhakrishnan, R., et al. (2021). Lysophosphatidic Acid Is an Inflammatory Lipid Exploited by Cancers for Immune Evasion via Mechanisms Similar and Distinct From CTLA-4 and PD-1. PubMed Central. [Link]
-
Mutoh, T., et al. (2022). Lysophospholipids: A Potential Drug Candidates for Neurodegenerative Disorders. MDPI. [Link]
-
Wikipedia. Lysophosphatidylethanolamine. [Link]
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Lee, J. M., et al. (2016). Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells. PubMed Central. [Link]
-
PubChem. 3,5,8-Trioxa-4-phosphatetracosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-(((1-oxotetradecyl)oxy)methyl)-, inner salt, 4-oxide, (7R)-. [Link]
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Grokipedia. Lysophosphatidylethanolamine. [Link]
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Yamamoto, Y., et al. (2020). Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
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Chen, C. Y., et al. (2021). Integrative brain omics approach reveals key role for sn-1 lysophosphatidylethanolamine in Alzheimer's dementia. National Institutes of Health. [Link]
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Semple, G. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. PubMed Central. [Link]
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Yamamoto, Y., et al. (2020). Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry. SciSpace. [Link]
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Alashmali, S., et al. (2022). Emerging Role of Phospholipids and Lysophospholipids for Improving Brain Docosahexaenoic Acid as Potential Preventive and Therapeutic Strategies for Neurological Diseases. MDPI. [Link]
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Uddin, M. S., et al. (2021). The Combined Effects of Lysophospholipids against Lipopolysaccharide-induced Inflammation and Oxidative Stress in Microglial Cells. PubMed. [Link]
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Wikipedia. GPR119. [Link]
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Hong, J. Y., et al. (2011). 2-Polyunsaturated Acyl Lysophosphatidylethanolamine Attenuates Inflammatory Response in Zymosan A-induced Peritonitis in Mice. PubMed. [Link]
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ResearchGate. Effects of synthetic LPEs, that is, 18:1 LPE, 18:0 LPE, 18:0 ether-linked LPE, 14:0 LPE, and 16:0 LPE in SH-SY5Y neuroblastoma cells. [Link]
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National Center for Biotechnology Information. GPR119 G protein-coupled receptor 119 [ (human)]. [Link]
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Mapstone, M., et al. (2021). Serum Phosphatidylethanolamine and Lysophosphatidylethanolamine Levels Differentiate Alzheimer's Disease from Controls and Predict Progression from Mild Cognitive Impairment. PubMed. [Link]
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Park, S. J., et al. (2014). Lysophosphatidylethanolamine utilizes LPA(1) and CD97 in MDA-MB-231 breast cancer cells. PubMed. [Link]
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The Role of 14:0 Lyso PE in Inflammatory Response
This guide explores the specific biological role of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso PE) in inflammatory signaling. Unlike its choline counterpart (LPC 14:0) or longer-chain analogs (LPE 18:1), 14:0 Lyso PE functions primarily as a membrane-disrupting virulence factor in bacterial pathogenesis and a calcium-signaling modulator in host tissue.
Technical Guide for Drug Development & Lipidomics
Executive Summary
14:0 Lyso PE is a bioactive lysophospholipid characterized by a 14-carbon saturated fatty acid (myristic acid) at the sn-1 position. While often grouped generically with other lysolipids, its biological activity is distinct. In the context of inflammation, 14:0 Lyso PE acts as a critical immune modulator with a dual nature:
-
Pathogen-Driven Virulence: In bacterial infections (H. pylori, C. jejuni), it is enzymatically generated to disrupt host cell membranes and impair protective signaling (e.g., p38 MAPK), promoting pathogen survival.
-
Host Signaling: It triggers intracellular calcium (
) influx via G-protein coupled receptors (GPCRs), distinct from the signaling of 16:0 or 18:0 LPE species.
This guide details the biochemical mechanisms, signaling pathways, and validated experimental protocols for investigating 14:0 Lyso PE in inflammatory models.
Biochemical Identity & Physical Properties
Understanding the physicochemical properties of 14:0 Lyso PE is a prerequisite for reproducible in vitro experimentation.
| Property | Specification |
| IUPAC Name | 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine |
| Molecular Formula | |
| Molecular Weight | 425.50 g/mol |
| Critical Micelle Concentration (CMC) | ~5–10 µM (Lower than LPC due to smaller headgroup) |
| Solubility | Poor in water; Soluble in Ethanol, Methanol, DMSO. Requires BSA for physiological stability. |
| Primary Biological Source | Hydrolysis of PE by Phospholipase A2 (PLA2) or bacterial PldA. |
Mechanistic Pathways in Inflammation[1][2]
The "Virulence Factor" Mechanism (H. pylori & C. jejuni)
Research indicates that 14:0 Lyso PE is not merely a bystander but a weapon used by pathogens. Bacteria expressing the enzyme PldA (Phospholipase A) cleave host membrane phosphatidylethanolamine (PE) to generate 14:0 Lyso PE.
-
Membrane Permeabilization: The short myristoyl tail (14:0) acts as a detergent, integrating into the host lipid bilayer and causing transient permeabilization. This leads to LDH release and cytotoxicity.[1]
-
Immune Suppression: High levels of 14:0 Lyso PE in the macrophage membrane disrupt the clustering of TNFR1 (Tumor Necrosis Factor Receptor 1). This blockade prevents the downstream phosphorylation of p38 MAPK , effectively silencing the macrophage's pro-inflammatory response and inhibiting autophagy, which allows the bacteria to survive intracellularly.
Host-Derived Calcium Signaling
In non-infectious contexts (e.g., cancer or sterile inflammation), 14:0 Lyso PE acts as a ligand for specific GPCRs (likely LPA1 or CD97). Unlike 16:0 or 18:0 LPEs, the 14:0 species has been shown to induce a rapid, transient increase in intracellular calcium.
Visualization: Pathogen-Mediated Immune Modulation
The following diagram illustrates how bacterial PldA exploits 14:0 Lyso PE to silence macrophage defenses.
Figure 1: Mechanism of 14:0 Lyso PE-mediated immune suppression in bacterial infection. PldA cleavage of host PE leads to LPE accumulation, disrupting TNFR1 signaling.
Experimental Methodologies
To study 14:0 Lyso PE reliably, researchers must overcome its poor solubility and tendency to form micelles that can cause artifactual cytotoxicity.
Preparation of BSA-Conjugated 14:0 Lyso PE
Rationale: Direct addition of ethanolic lipid stocks to cell culture causes precipitation and local toxicity. Conjugation to Fatty Acid-Free BSA (Bovine Serum Albumin) mimics physiological transport.
Protocol:
-
Stock Solution: Dissolve 14:0 Lyso PE powder (Avanti Polar Lipids, >99%) in Chloroform:Methanol (2:1) to 10 mM. Store at -20°C.
-
Drying: Aliquot required amount into a glass vial. Evaporate solvent under a stream of Nitrogen (
) gas to form a thin film. Vacuum desiccate for 1 hour to remove trace solvent. -
Reconstitution: Add PBS (pH 7.4) containing 0.5% Fatty Acid-Free BSA .
-
Sonication: Sonicate in a water bath at 37°C for 10–15 minutes until the solution is clear (forming lipid-BSA complexes).
-
Filtration: Pass through a 0.22 µm PES filter to ensure sterility.
In Vitro Macrophage Treatment Workflow
Objective: Assess the impact of 14:0 Lyso PE on inflammatory cytokine release and cell viability.
| Step | Action | Critical Parameter |
| 1. Seeding | Seed RAW 264.7 or BMDM cells in 6-well plates. | Density: |
| 2. Starvation | Incubate in serum-free media (0.1% BSA) for 4 hours. | Synchronizes cell cycle; removes serum lipids. |
| 3. Treatment | Add 14:0 Lyso PE-BSA complex (1–10 µM). | Control: Vehicle (PBS + 0.5% BSA) is mandatory. |
| 4. Stimulation | Co-treat with LPS (100 ng/mL) if testing anti-inflammatory effect. | Wait 1 hour after lipid addition before LPS. |
| 5. Readout | Collect supernatant at 6h (TNF- | Use LDH assay to distinguish signaling vs. toxicity. |
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for preparing and testing 14:0 Lyso PE in vitro.
Comparative Analysis: LPE Species
It is vital to distinguish 14:0 Lyso PE from other chain lengths, as their biological functions diverge significantly.
| Lipid Species | Primary Role in Inflammation | Key Signaling Target |
| 14:0 Lyso PE | Virulence / Cytotoxicity | TNFR1 (Inhibition), Membrane Permeabilization |
| 18:1 Lyso PE | Anti-inflammatory / Resolution | G2A Receptor, PPAR- |
| 18:0 Lyso PE | Structural / Minor Signaling | Less active in |
| 14:0 Lyso PC | Anti-inflammatory | NLRP3 Inflammasome Inhibition |
Critical Note: Do not confuse 14:0 Lyso PE with 14:0 Lyso PC . While the choline variant (PC) is widely cited as an inhibitor of the NLRP3 inflammasome, the ethanolamine variant (PE) is more lipophilic and fusogenic, often leading to membrane stress responses rather than clean receptor signaling.
References
-
Cao, X., et al. (2022). Campylobacter jejuni permeabilizes the host cell membrane by short chain lysophosphatidylethanolamines.[2] Gut Microbes.[1][2][3] Link
-
Park, S.J., et al. (2014). Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells. Biomolecules & Therapeutics.[4] Link
-
Zhao, Y., et al. (2024). Helicobacter pylori PldA modulates TNFR1-mediated p38 signaling pathways to regulate macrophage responses for its survival. Journal of Innate Immunity.[5] Link
-
Avanti Polar Lipids. 14:0 Lyso PE Product Standard and Physical Properties.Link
-
Kihara, A., et al. (2015). Lysophospholipid acyltransferases and disease. Journal of Biochemistry. Link
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An In-Depth Technical Guide to 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso-PE), a bioactive lysophospholipid implicated in a range of physiological and pathological processes. From its historical context within the broader discovery of lysophospholipids to its emerging role as a potential biomarker and therapeutic target in oncology, this document synthesizes the current understanding of 14:0 Lyso-PE. We delve into its biochemical synthesis, methods for its extraction and characterization, and its known signaling pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the expanding field of lipid signaling.
Introduction: The Emergence of a Bioactive Lipid
The story of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is intrinsically linked to the broader history of lysophospholipids, a class of signaling molecules once considered mere metabolic intermediates. The initial discovery of "lysolecithin" and "lysocephalin" at the turn of the twentieth century stemmed from observations of the hemolytic properties of snake venom on egg yolk and brain phospholipids[1]. For decades, these "lyso" derivatives were primarily regarded as cytolytic agents due to their detergent-like effects on cell membranes.
It was not until the latter half of the 20th century that the paradigm shifted, and lysophospholipids began to be recognized as potent signaling molecules with diverse biological functions[2]. Lysophosphatidylethanolamines (LPEs), including 14:0 Lyso-PE, are formed through the enzymatic hydrolysis of phosphatidylethanolamines (PEs) by phospholipase A1 (PLA1) or A2 (PLA2), which removes a fatty acid from the sn-1 or sn-2 position of the glycerol backbone, respectively[3]. This enzymatic conversion generates a signaling lipid that, despite its relatively low abundance, exerts significant biological effects.
14:0 Lyso-PE is a specific LPE species characterized by a myristoyl (14:0) acyl chain at the sn-1 position of the glycerol backbone[4][5]. Its presence has been detected in various biological systems, from bacteria to humans, and it is now understood to play a role in a variety of cellular processes[5]. Of particular interest to the scientific and drug development communities is its emerging association with cancer, where elevated levels have been identified in the serum of patients with malignant breast cancer[5][6]. This has positioned 14:0 Lyso-PE as a potential biomarker and a subject of intense investigation for its role in cancer progression and as a possible therapeutic target.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 14:0 Lyso-PE is fundamental for its study and application in research and development.
| Property | Value | Source |
| Systematic Name | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | [5] |
| Common Synonyms | 14:0 Lyso-PE, 1-Tetradecanoyl-sn-glycero-3-phosphoethanolamine | [5][7] |
| Molecular Formula | C₁₉H₄₀NO₇P | [5] |
| Molecular Weight | 425.5 g/mol | [5] |
| CAS Number | 123060-40-2 | [5] |
| Appearance | Solid | [5] |
| Solubility | Soluble in Chloroform, DMF, and DMSO | [5] |
| Purity (typical) | ≥98% | [5] |
Synthesis of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
The availability of high-purity 14:0 Lyso-PE is crucial for accurate biological studies. Both enzymatic and chemical synthesis routes can be employed, each with its own advantages and considerations.
Enzymatic Synthesis
Enzymatic synthesis offers high specificity and milder reaction conditions. A common approach involves the regioselective hydrolysis of a diacyl phosphatidylethanolamine precursor.
Principle: Phospholipase A2 (PLA2) specifically hydrolyzes the ester bond at the sn-2 position of the glycerol backbone of a diacyl phosphatidylethanolamine, yielding the corresponding lysophospholipid.
Materials:
-
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE)
-
Phospholipase A2 (from porcine pancreas or other suitable source)
-
Tris-HCl buffer (pH 8.0)
-
Calcium Chloride (CaCl₂)
-
Diethyl ether
-
Methanol
-
Chloroform
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Substrate Preparation: Dissolve a known quantity of DMPE in diethyl ether.
-
Reaction Setup: In a reaction vessel, create a biphasic system with the diethyl ether-dissolved DMPE and an aqueous phase of Tris-HCl buffer containing CaCl₂. Calcium ions are essential for the activity of most PLA2 enzymes.
-
Enzyme Addition: Add PLA2 to the aqueous phase. The enzyme will act at the ether-water interface. The optimal enzyme-to-substrate ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with vigorous stirring to ensure adequate mixing of the two phases.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Spot aliquots of the organic phase on a TLC plate and develop in a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v). The formation of 14:0 Lyso-PE will be indicated by a new spot with a lower Rf value than the starting DMPE.
-
Reaction Quench: Once the reaction is complete, quench it by adding a chelating agent like EDTA to remove the Ca²⁺ ions or by acidifying the mixture.
-
Extraction: Perform a liquid-liquid extraction to separate the lipid products into the organic phase.
-
Purification: Purify the 14:0 Lyso-PE from the crude extract using silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Characterization: Confirm the identity and purity of the synthesized 14:0 Lyso-PE using mass spectrometry and NMR spectroscopy.
Chemical Synthesis
Chemical synthesis allows for greater control over the final product and can be scaled up more readily. However, it requires careful use of protecting groups to avoid side reactions and ensure stereospecificity. The following is a generalized workflow based on established methods for lysophospholipid synthesis[4][6][8].
Caption: A generalized workflow for the chemical synthesis of 14:0 Lyso-PE.
Causality behind Experimental Choices:
-
Protecting Groups: The use of orthogonal protecting groups is critical. This allows for the selective deprotection of one functional group without affecting others. For instance, a base-labile protecting group on the amine and a different acid-labile group on the sn-2 hydroxyl would allow for sequential and controlled deprotection.
-
Stereochemistry: Starting with a stereochemically pure precursor, such as sn-glycero-3-phosphoethanolamine, is essential to obtain the biologically active sn-1 isomer.
Extraction and Characterization from Biological Samples
The accurate quantification of 14:0 Lyso-PE in biological matrices is crucial for understanding its physiological and pathological roles.
Extraction from Biological Samples
A robust extraction method is necessary to efficiently isolate lysophospholipids from complex biological samples like cells, tissues, or plasma. The Bligh-Dyer method is a classic and effective approach[9].
Principle: This protocol utilizes a biphasic solvent system of chloroform, methanol, and water to partition lipids into an organic phase, separating them from other cellular components.
Materials:
-
MDA-MB-231 cell culture
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Internal standard (e.g., a deuterated or odd-chain Lyso-PE)
Procedure:
-
Cell Harvesting: Harvest MDA-MB-231 cells from culture plates by scraping or trypsinization. Wash the cells twice with ice-cold PBS to remove any residual medium.
-
Cell Lysis and Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v). Vortex thoroughly to lyse the cells and initiate lipid extraction.
-
Phase Separation: Add chloroform and 0.9% NaCl solution to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.
-
Centrifugation: Centrifuge the mixture to achieve clear separation of the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen gas. Reconstitute the lipid extract in a suitable solvent for analysis (e.g., methanol or a mobile phase-compatible solvent).
Characterization and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lysophospholipids.
Caption: A typical workflow for the quantification of 14:0 Lyso-PE by LC-MS/MS.
Key LC-MS/MS Parameters:
-
Chromatography: Reverse-phase chromatography with a C18 column is commonly used to separate lysophospholipids based on their acyl chain length and degree of unsaturation.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is effective for detecting the protonated molecule [M+H]⁺ of 14:0 Lyso-PE at m/z 426.26.
-
Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the precursor ion generates characteristic product ions that confirm the identity of the molecule. A key fragment is the phosphoethanolamine headgroup at m/z 141. Multiple reaction monitoring (MRM) can be used for targeted quantification, enhancing sensitivity and specificity.
Biological Function and Signaling Pathways
14:0 Lyso-PE is not merely a structural component but an active signaling molecule that elicits specific cellular responses.
Role in Cancer
A growing body of evidence implicates 14:0 Lyso-PE in the pathophysiology of cancer, particularly breast cancer. Studies have shown that serum levels of 14:0 Lyso-PE are significantly elevated in patients with malignant breast cancer compared to healthy controls[5][6]. This has led to the proposal of 14:0 Lyso-PE as a potential biomarker for breast cancer diagnosis and prognosis[10][11].
In vitro studies using breast cancer cell lines, such as the triple-negative MDA-MB-231 line, have demonstrated that 14:0 Lyso-PE can stimulate cell proliferation, although to a lesser extent than lysophosphatidic acid (LPA)[12][13]. This proliferative effect suggests that the elevated levels of 14:0 Lyso-PE in the tumor microenvironment could contribute to cancer progression.
Signaling Pathway
The cellular effects of 14:0 Lyso-PE are mediated through its interaction with specific cell surface receptors. Research has identified the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor (GPCR), as a key mediator of 14:0 Lyso-PE signaling in some cell types[12][14].
Caption: The signaling pathway of 14:0 Lyso-PE through the LPA1 receptor.
Mechanism of Action:
-
Receptor Binding: 14:0 Lyso-PE binds to and activates the LPA1 receptor on the cell surface.
-
G Protein Activation: This activation leads to the coupling and activation of heterotrimeric G proteins, particularly of the Gq/11 family[15][16].
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol. This transient increase in intracellular calcium is a hallmark of 14:0 Lyso-PE signaling[5][6][14].
-
Downstream Signaling: The elevated cytosolic Ca²⁺ and DAG activate downstream effector proteins, such as protein kinase C (PKC) and calmodulin-dependent kinases (CaM kinases), which in turn phosphorylate target proteins that regulate cellular processes like proliferation and migration.
Future Directions and Therapeutic Implications
The discovery of 14:0 Lyso-PE's role in cancer biology opens up new avenues for therapeutic intervention. The development of antagonists for the LPA1 receptor or inhibitors of the enzymes involved in 14:0 Lyso-PE synthesis could represent novel strategies for cancer treatment, particularly for breast cancer. Furthermore, the potential of 14:0 Lyso-PE as a circulating biomarker warrants further investigation in larger clinical cohorts to validate its diagnostic and prognostic utility.
The continued exploration of the nuanced roles of specific lysophospholipid species like 14:0 Lyso-PE will undoubtedly deepen our understanding of lipid signaling in health and disease, paving the way for innovative diagnostic and therapeutic approaches.
References
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LPE 14:0 interaction with G-protein coupled receptors.
An In-Depth Technical Guide to the Interaction of Lysophosphatidylethanolamine (14:0) with G-Protein Coupled Receptors
Abstract
This technical guide provides a comprehensive overview of the current understanding of the interaction between myristoyl-lysophosphatidylethanolamine (LPE 14:0) and G-protein coupled receptors (GPCRs). Lysophospholipids (LPs) are a class of bioactive lipid mediators that modulate a wide array of physiological and pathological processes, primarily through the activation of specific GPCRs.[1][2][3][4] While the signaling of other LPs like lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P) has been extensively characterized, the receptors and signaling pathways for LPEs are less understood.[4][5] This document synthesizes the existing literature on LPE 14:0, detailing its known biological effects, putative receptor interactions, and downstream signaling cascades. Furthermore, it offers detailed, field-proven methodologies for researchers to investigate these interactions, complete with step-by-step protocols for key functional assays, guidance on data interpretation, and the creation of self-validating experimental frameworks. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of targeting the LPE 14:0 signaling axis.
Part 1: The Molecular Players
Lysophosphatidylethanolamine (LPE): A Bioactive Lysophospholipid
Lysophosphatidylethanolamine (LPE) is a glycerophospholipid derived from the hydrolysis of phosphatidylethanolamine (PE), a major component of eukaryotic cell membranes.[6] This reaction, typically catalyzed by phospholipase A2, removes one of the fatty acyl chains, yielding the "lyso" form.[7] LPEs are not merely metabolic intermediates but are emerging as important signaling molecules in their own right.[5][7] They are found in human serum at nanomolar to micromolar concentrations and are implicated in diverse biological processes.[7][8]
The specific biological activity of an LPE molecule is largely determined by the length and saturation of its single acyl chain. This guide focuses on LPE 14:0, which contains a saturated 14-carbon myristoyl chain.
G-Protein Coupled Receptors (GPCRs): The Versatile Signal Transducers
G-protein coupled receptors constitute the largest superfamily of cell surface receptors in the human genome and are the targets of a significant portion of modern pharmaceuticals.[4][9] These receptors share a common architecture of seven transmembrane helices connected by intracellular and extracellular loops.[10] Upon binding of an extracellular ligand, the GPCR undergoes a conformational change that allows it to activate intracellular heterotrimeric G-proteins (composed of α, β, and γ subunits).[9][10] The activated G-protein then dissociates and its subunits modulate the activity of various downstream effector enzymes and ion channels, leading to a cellular response.[11]
The deorphanization of GPCRs, particularly those that bind to lipid ligands, presents unique challenges due to the hydrophobic nature of the ligands and the potential for non-specific membrane interactions.[12][13]
Part 2: LPE 14:0 and GPCRs: A Developing Story
Evidence for LPE 14:0 as a GPCR Ligand
Several studies have demonstrated that LPE 14:0 elicits biological responses in various cell types, with evidence suggesting the involvement of GPCRs. For instance, myristoyl LPE has been shown to induce increases in intracellular calcium ([Ca2+]i) in MDA-MB-231 breast cancer cells and SK-OV3 ovarian cancer cells.[14] Furthermore, LPE 14:0, along with other LPE species, has been observed to stimulate cell proliferation in these cell lines.[14] In cultured cortical neurons and PC12 cells, LPE 14:0 is capable of activating the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK)1/2 pathway.[8][15] The rapid and transient nature of these signaling events is characteristic of GPCR-mediated signaling.
Candidate GPCRs for LPE 14:0
While a definitive, dedicated receptor for LPE 14:0 has yet to be universally accepted, several candidate GPCRs have been implicated in mediating the effects of LPEs.
-
LPA Receptors: There is some evidence for cross-reactivity of LPEs with lysophosphatidic acid (LPA) receptors. For example, the proliferative effects of LPE in MDA-MB-231 cells were inhibited by an LPA1 antagonist.[14] However, this was not observed in SK-OV3 cells, suggesting cell-type specific receptor involvement.[14]
-
P2Y10: This purinergic receptor has been identified as a potential receptor for lysophosphatidylserine (LysoPS), another lysophospholipid.[5][16] Given the structural similarities among lysophospholipids, P2Y10 remains a candidate for LPE binding, though direct evidence for LPE 14:0 is lacking.
-
GPR132 (G2A): Originally described as a proton-sensing or lysophosphatidylcholine (LPC) receptor, the function of GPR132 is still debated.[17] Some studies suggest it mediates macrophage migration in response to lipid signals.[18] Given the structural similarity between LPC and LPE, GPR132 is a plausible, yet unconfirmed, candidate for LPE 14:0 interaction.
The identification of the specific GPCR(s) for LPE 14:0 remains an active area of research.
Downstream Signaling Pathways Activated by LPE 14:0
The available evidence points to the activation of several key signaling pathways following cellular stimulation with LPE 14:0. The primary pathways implicated are the phospholipase C (PLC) pathway, leading to calcium mobilization, and the Ras-Raf-MEK-ERK (MAPK) pathway.
Proposed LPE 14:0 Signaling Pathway
Caption: Proposed signaling pathways activated by LPE 14:0.
Part 3: Experimental Strategies for Characterizing LPE 14:0-GPCR Interactions
A multi-faceted approach employing orthogonal assays is crucial for definitively characterizing the interaction between LPE 14:0 and a candidate GPCR.
Ligand Binding Assays
Directly assessing the binding of LPE 14:0 to its receptor is a critical first step. However, working with lipid ligands presents challenges, such as high nonspecific binding.[13]
Table 1: Comparison of Ligand Binding Assay Techniques
| Assay Type | Principle | Pros | Cons |
| Radioligand Binding | Uses a radiolabeled ligand to quantify binding to receptors in cell membranes. Competition assays with unlabeled LPE 14:0 determine its binding affinity. | High sensitivity, well-established methodology. | Requires synthesis of radiolabeled ligand, handling of radioactive materials, high nonspecific binding for lipids. |
| Backscattering Interferometry (BSI) | A label-free, free-solution technique that measures changes in the refractive index upon molecular binding.[13] | No labeling required, measures interactions in a more native state, can differentiate specific from nonspecific binding.[13] | Requires specialized instrumentation, newer technology. |
Functional Assays
Functional assays measure the cellular response to receptor activation and are essential for determining the efficacy and potency of LPE 14:0.
This assay is a robust method for detecting the activation of GPCRs that couple to Gαq/11, leading to PLC activation and subsequent release of calcium from intracellular stores.
Step-by-Step Protocol: Fluo-4 Based Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing the candidate GPCR in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of LPE 14:0 in a suitable assay buffer. It is critical to use a carrier protein like fatty-acid-free BSA to ensure solubility and prevent micelle formation.
-
Assay Execution: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for 10-20 seconds.
-
Ligand Addition: The instrument automatically adds the LPE 14:0 dilutions to the wells while continuing to record fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the increase in intracellular calcium. Determine the maximum peak response for each concentration and plot a dose-response curve to calculate the EC50 value.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
This assay measures the activation of the MAPK pathway, a common downstream target of many GPCRs.
Step-by-Step Protocol: Western Blot for Phospho-ERK1/2
-
Cell Treatment: Culture cells to ~80% confluency and serum-starve overnight to reduce basal signaling. Treat cells with various concentrations of LPE 14:0 for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells on ice with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: To normalize for loading differences, strip the membrane and re-probe with an antibody against total ERK1/2. Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.
Part 4: Data Interpretation, Validation, and Future Perspectives
Assembling a Self-Validating Experimental Framework
To build a strong case for a specific LPE 14:0-GPCR interaction, it is essential to use a combination of assays and validation techniques.
-
Orthogonal Assays: A positive result in a binding assay should be corroborated by activity in multiple functional assays (e.g., calcium mobilization and ERK phosphorylation).
-
Pharmacological Inhibition: The use of a specific antagonist for the candidate GPCR should block the LPE 14:0-induced response in a dose-dependent manner.
-
Genetic Knockdown/Knockout: Silencing the expression of the candidate GPCR using siRNA or permanently knocking it out with CRISPR-Cas9 should abrogate the cellular response to LPE 14:0.
Challenges and Considerations
-
Ligand Purity and Stability: Ensure the use of high-purity LPE 14:0, as impurities can lead to off-target effects. LPEs can also be unstable in aqueous solutions.
-
Vehicle Effects: The vehicle used to dissolve LPE 14:0 (e.g., ethanol, DMSO) and the carrier protein (e.g., BSA) should be tested alone to ensure they do not elicit a response.
-
Receptor Expression Levels: The level of expression of the candidate GPCR can significantly impact the magnitude of the observed response.
Future Directions and Therapeutic Implications
The field of LPE signaling is still in its early stages. The definitive identification of the receptor(s) for LPE 14:0 will be a major breakthrough, opening up new avenues for research and drug development. Given the involvement of lysophospholipids in a wide range of diseases, including cancer, inflammation, and neurological disorders, targeting the LPE 14:0-GPCR axis could offer novel therapeutic strategies.[3][4][19] Future research should focus on receptor deorphanization studies, the development of specific pharmacological tools (agonists and antagonists), and in vivo studies to elucidate the physiological and pathophysiological roles of LPE 14:0.
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Kihara, Y., Maceyka, M., Spiegel, S., & Chun, J. (2014). Lysophospholipid receptor nomenclature review: IUPHAR Review 8. British journal of pharmacology, 171(16), 3575–3594. [Link]
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An, S., Bleu, T., Hallmark, O. G., & Goetzl, E. J. (2004). Lysophospholipid receptors: signaling and biology. Annual review of biochemistry, 73(1), 321-354. [Link]
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Makide, K., Uematsu, S., & Aoki, J. (2014). Novel lysophosphoplipid receptors: their structure and function. Journal of lipid research, 55(8), 1594–1603. [Link]
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Park, S. J., Lee, K. P., & Im, D. S. (2014). Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells. Biomolecules & therapeutics, 22(2), 129–135. [Link]
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Muppidi, A., & Singh, I. (2018). Free-solution method to measure physiological interactions of lipid and lipid G-protein coupled receptors (GPCRs). Abstracts of Papers of the American Chemical Society, 255. [Link]
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Inoue, A., Ishiguro, J., & Chun, J. (2015). Lysophospholipid receptors in drug discovery. Annual review of pharmacology and toxicology, 55, 329–351. [Link]
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Wang, D., Waelbroeck, M., & Biguine, A. (2006). Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A. Molecular biology of the cell, 17(6), 2634–2646. [Link]
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Hisano, Y., Sakamoto, K., & Kihara, A. (2021). Structurally different lysophosphatidylethanolamine species stimulate neurite outgrowth in cultured cortical neurons via distinct signaling pathways. Scientific reports, 11(1), 1-13. [Link]
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Sakamoto, K., Hisano, Y., & Kihara, A. (2025). Intrathecal administration of palmitoyl-lysophosphatidylethanolamine reduces secondary injury and improves locomotor recovery following spinal cord injury in mice. bioRxiv. [Link]
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Yung, Y. C., Stoddard, N. C., & Chun, J. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of lipid research, 55(7), 1192–1214. [Link]
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Yung, Y. C., Stoddard, N. C., & Chun, J. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of lipid research, 55(7), 1192-1214. [Link]
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O'Sullivan, C., Davenne, T., & Felder, C. C. (2018). Phospholipid localization implies microglial morphology and function in the brain. Frontiers in molecular neuroscience, 11, 194. [Link]
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Muppidi, A., Lin, C. F., & Singh, I. (2016). Lysophospholipid G protein-coupled receptor binding parameters as determined by backscattering interferometry. The Journal of biological chemistry, 291(47), 24529–24538. [Link]
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Wikipedia contributors. (2023, December 22). GPR132. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2024, from [Link]
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Wikipedia contributors. (2023, August 29). Lysophosphatidylethanolamine. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2024, from [Link]
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Avanti Polar Lipids. (n.d.). PE & LPE. Retrieved February 8, 2024, from [Link]
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Lu, H., Wu, J., & Weng, H. R. (2020). The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain. Cells, 9(7), 1740. [Link]
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Introduction: The Enigmatic Role of a Minor Lipid
An In-depth Technical Guide to the Cellular Localization of 14:0 Lyso PE (Myristoyl-Lysophosphatidylethanolamine)
Lysophosphatidylethanolamine (LPE) is a class of lysophospholipids derived from the partial hydrolysis of phosphatidylethanolamine (PE), a major component of cellular membranes.[1] Specifically, 14:0 Lyso PE, also known as 1-myristoyl-sn-glycero-3-phosphoethanolamine, is an LPE species containing a saturated 14-carbon myristoyl fatty acid chain.[2] While present as a minor constituent of cell membranes, LPEs are far from inert structural molecules.[1][3] They are potent signaling lipids implicated in a variety of cellular processes, including the regulation of intracellular calcium levels, activation of mitogen-activated protein kinase (MAPK) pathways, and modulation of cell migration.[3][4]
The specific functions of 14:0 Lyso PE are intrinsically linked to its location within the cell. Determining where it is synthesized, where it accumulates, and where it is metabolized is paramount to understanding its physiological and pathological roles. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and methodologies required to elucidate the subcellular localization of 14:0 Lyso PE. We will explore the metabolic pathways that govern its lifecycle, detail robust experimental protocols for its detection, and discuss the functional implications of its spatial distribution within the cell.
Metabolic Hubs: Synthesis and Turnover of 14:0 Lyso PE
The concentration and location of 14:0 Lyso PE are dynamically controlled by a network of enzymes primarily involved in the remodeling of PE, a process known as the Lands' cycle.[5][6] Understanding the subcellular residence of these enzymes provides a logical roadmap to predict where 14:0 Lyso PE is likely to be found.
The two key enzymatic steps are:
-
Generation: 14:0 Lyso PE is formed when a fatty acid is removed from the sn-2 position of PE containing a myristoyl group at the sn-1 position. This hydrolysis is typically catalyzed by a phospholipase A2 (PLA2) enzyme.[1][7]
-
Re-acylation: 14:0 Lyso PE is reacylated back into PE by Acyl-CoA:lysophosphatidylethanolamine acyltransferases (LPEATs), which utilize an acyl-CoA as the fatty acid donor.[5]
The known localizations of these enzymes are critical:
-
LPEAT1 has been shown to reside exclusively in the endoplasmic reticulum (ER) .[5]
-
LPEAT2 is localized to the Golgi apparatus and late endosomes .[5]
-
Cytosolic phospholipase A2 gamma (cPLA2γ), which exhibits lysophospholipase and transacylation activity on lysophospholipids, is located in the ER and mitochondria .[8]
This enzymatic geography strongly suggests that the ER, Golgi, and mitochondria are key organelles in the metabolism and potential localization of 14:0 Lyso PE. Its presence in other compartments, such as the plasma membrane, would likely be for signaling purposes, followed by rapid turnover or transport.
Sources
- 1. Lysophosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells [biomolther.org]
- 5. Subcellular Localization of Acyl-CoA: Lysophosphatidylethanolamine Acyltransferases (LPEATs) and the Effects of Knocking-Out and Overexpression of Their Genes on Autophagy Markers Level and Life Span of A. thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcellular localization and identification of acyl-CoA: lysophosphatidylethanolamine acyltransferase (LPEAT) in the arachidonic acid-rich green microalga, <i>Myrmecia incisa</i> Reisigl - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Subcellular localization and lysophospholipase/transacylation activities of human group IVC phospholipase A2 (cPLA2gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.
This technical guide provides an in-depth characterization of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso PE) , tailored for researchers in membrane biophysics, lipidomics, and drug formulation.[1]
Executive Summary
1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (hereafter referred to as 14:0 Lyso PE ) is a bioactive lysophospholipid generated via the hydrolysis of phosphatidylethanolamine (PE) by Phospholipase A2 (PLA2).[1][2][3] Unlike its diacyl counterpart, 14:0 Lyso PE possesses a single myristoyl chain at the sn-1 position and a hydroxyl group at the sn-2 position. This structural asymmetry confers unique amphiphilic properties, making it a critical modulator of membrane curvature and a signaling metabolite.
This guide details the physicochemical profile, thermodynamic phase behavior, and standardized handling protocols for 14:0 Lyso PE, ensuring reproducibility in experimental workflows.
Structural Identity & Physicochemical Profile[1][3]
14:0 Lyso PE is characterized by a zwitterionic phosphoethanolamine headgroup and a saturated 14-carbon fatty acid tail. The absence of the sn-2 acyl chain alters its packing parameter, driving the formation of high-curvature structures such as micelles or hexagonal phases rather than planar bilayers.
Table 1: Physicochemical Specifications
| Property | Specification |
| Systematic Name | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine |
| Common Name | 14:0 Lyso PE |
| CAS Number | 123060-40-2 |
| Molecular Formula | C₁₉H₄₀NO₇P |
| Molecular Weight | 425.50 Da |
| Physical State | White Powder |
| Ionic State (pH 7.4) | Zwitterionic (Net Charge 0) |
| Storage | -20°C (Hygroscopic) |
Solubility & Solvent Compatibility
Unlike Lysophosphatidylcholine (Lyso PC), which is highly water-soluble, Lyso PE exhibits lower aqueous solubility due to strong intermolecular hydrogen bonding between the amine and phosphate groups of adjacent headgroups.
-
Organic Solvents: Soluble in Chloroform:Methanol:Water mixtures (e.g., 65:25:4 v/v/v).[4] Heating to 40°C may be required to disrupt headgroup interactions.
-
Aqueous Media: Forms dispersions or micellar aggregates. Solubility is pH-dependent; alkaline pH (>8.0) deprotonates the amine, increasing electrostatic repulsion and solubility.
Chemical Stability: Acyl Migration
A critical instability factor in lysolipids is acyl migration , where the fatty acid moves from the sn-1 to the thermodynamically more stable sn-2 position.
-
Risk Factor: High pH (>8.0) and presence of Lewis acids accelerate migration.
-
Mitigation: Store stock solutions in organic solvents (Chloroform/Methanol) at -20°C. Avoid prolonged exposure to aqueous buffers at room temperature.
Thermodynamic & Phase Behavior[1]
Critical Packing Parameter (CPP)
The geometric shape of 14:0 Lyso PE is defined by a large headgroup area relative to its single hydrocarbon tail volume.
-
Shape: Inverted Cone.[5]
-
Packing Parameter (
): . -
Aggregate Morphology: In aqueous environments, 14:0 Lyso PE preferentially forms spherical or worm-like micelles rather than bilayers. When incorporated into diacyl lipid bilayers, it induces positive curvature, potentially leading to pore formation or membrane fusion events.
Critical Micelle Concentration (CMC)
While the CMC of 14:0 Lyso PC is approximately 40–90 µM, the CMC of 14:0 Lyso PE is typically lower and more complex to define due to its tendency to aggregate into lamellar structures at neutral pH.
-
Operational Insight: For liposome preparation, assume monomeric behavior only at concentrations
. Above this, it acts as a surfactant.
Biological & Metabolic Context[1][3][6][7][8]
14:0 Lyso PE is not merely a structural lipid but an active metabolite. It is generated during the remodeling of cell membranes (Lands Cycle) and participates in signaling pathways.
Metabolic Pathway Visualization
The following diagram illustrates the enzymatic generation and reacylation of 14:0 Lyso PE.
Figure 1: Phospholipase A2 (PLA2) hydrolyzes the sn-2 bond of PE to release 14:0 Lyso PE. Lysophospholipid Acyltransferase (LPLAT) can re-esterify it back to PE.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create a stable, quantitative stock of 14:0 Lyso PE for downstream applications.
-
Weighing: Weigh the hygroscopic powder rapidly in a humidity-controlled environment.
-
Solvent Selection: Dissolve in Chloroform:Methanol (2:1 v/v) .
-
Note: Pure chloroform is often insufficient due to the polar headgroup.
-
-
Concentration: Prepare at 1–5 mg/mL.
-
Storage: Purge the vial with Nitrogen or Argon gas to prevent oxidation (though 14:0 is saturated, the amine can oxidize). Seal with Teflon tape and store at -20°C.
Protocol B: Incorporation into Liposomes (Thin Film Hydration)
Objective: Incorporate 14:0 Lyso PE into DMPC or DPPC liposomes to study membrane curvature or permeability.
-
Mixing: In a glass test tube, mix the host lipid (e.g., DMPC) and 14:0 Lyso PE in the desired molar ratio (typically 0–30 mol% Lyso PE).
-
Drying: Evaporate solvent under a gentle stream of Nitrogen.
-
Desiccation: Lyophilize or vacuum desiccate for >4 hours to remove trace solvent.
-
Hydration: Add buffer (e.g., PBS pH 7.4) to the dry film.[6] Heat to 40°C (above the transition temperature of the myristoyl tail) and vortex vigorously for 30 minutes.
-
Downsizing: Extrude through 100 nm polycarbonate membranes (11–21 passes) to form Large Unilamellar Vesicles (LUVs).
Figure 2: Step-by-step thin film hydration method for liposome generation.
Analytical Characterization
Mass Spectrometry (ESI-MS)
For validation of 14:0 Lyso PE in biological samples or synthetic preparations:
-
Ionization Mode: Negative Ion Mode (ESI-) is often preferred for PE lipids to detect the
ion. Positive mode ( ) is also viable. -
Expected m/z:
- : ~424.5
- : ~426.5
-
Fragmentation (MS/MS): Look for the neutral loss of the phosphoethanolamine headgroup (141 Da) or the specific carboxylate ion of myristic acid (m/z 227 in negative mode).
Nuclear Magnetic Resonance (NMR)
-
31P-NMR: Shows a characteristic chemical shift distinct from diacyl PE, often used to quantify the mole fraction of Lyso PE in a mixture.
-
Sample Prep: Dissolve in
with EDTA to chelate divalent cations that broaden PE signals.
References
-
Avanti Polar Lipids. 14:0 Lyso PE Product Datasheet & Physical Properties.Link
-
Cayman Chemical. 1-Myristoyl-2-hydroxy-sn-glycero-3-PE Technical Information.Link
-
National Institutes of Health (PubChem). Compound Summary: 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.[1][2]Link
- Marsh, D.Handbook of Lipid Bilayers. CRC Press.
-
Koynova, R., & Caffrey, M. Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. Link (Contextual reference for chain melting behavior).
Sources
- 1. Showing Compound LysoPE(14:0/0:0) (FDB028216) - FooDB [foodb.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. LysoPE(0:0/20:5(5Z,8Z,11Z,14Z,17Z)) | C25H42NO7P | CID 53480938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylethanolamine Is a Substrate for the Short-Chain Alcohol Dehydrogenase SocA from Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
Technical Guide: 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 LPE) and Calcium Signaling
Executive Summary
This technical guide details the physicochemical properties, signaling mechanisms, and experimental protocols for investigating 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 LPE) . While Lysophosphatidylethanolamines (LPEs) are often overshadowed by their choline counterparts (LPCs) or lysophosphatidic acid (LPA), they are emerging as distinct bioactive lipids. Specifically, 14:0 LPE serves as a critical saturated-chain congener for interrogating Structure-Activity Relationships (SAR) in G-Protein Coupled Receptor (GPCR) activation. This guide focuses on its ability to mobilize intracellular calcium (
Molecular Identity & Physicochemical Context[1][2][3]
Substrate Profile
14:0 LPE is a lysophospholipid consisting of a glycerol backbone, a phosphoethanolamine headgroup at the sn-3 position, and a myristic acid (14:0) chain at the sn-1 position.[1] Unlike the more common polyunsaturated LPEs (e.g., 18:1 LPE), the saturated 14-carbon tail of 14:0 LPE confers distinct solubility and packing parameters.
| Property | Specification | Implication for Signaling |
| Molecular Formula | Zwitterionic headgroup at physiological pH. | |
| Fatty Acid Chain | Myristic Acid (14:0) | Saturated, medium-chain length. Higher Critical Micelle Concentration (CMC) than 18:1 LPE. |
| Solubility | Amphiphilic | Requires carrier (BSA) or organic solvent for stock; prone to micelle formation if |
| Receptor Affinity | Moderate/Low | Often shows lower potency ( |
The "LPA Contamination" Confound
Critical Note: Commercial LPE preparations can contain trace amounts of LPA or can be converted to LPA by autotaxin (lyso-PLD) present in serum.
-
Scientific Integrity Check: To validate that calcium flux is induced by 14:0 LPE and not LPA, experiments must be conducted in serum-free conditions.
Mechanistic Pathways: The GPCR-Calcium Axis[1]
Current literature identifies the Lysophosphatidic Acid Receptor 1 (LPA
Signal Transduction Cascade
-
Ligand Binding: 14:0 LPE binds to the extracellular domain of LPA
. -
G-Protein Coupling: The receptor couples primarily to
and subunits. -
Effector Activation:
-
activation stimulates Phospholipase C-
(PLC- ) . -
PLC-
hydrolyzes PIP into Inositol 1,4,5-trisphosphate (IP ) and Diacylglycerol (DAG).
-
activation stimulates Phospholipase C-
-
Calcium Release: IP
binds to IP receptors (IP R) on the Endoplasmic Reticulum (ER), triggering rapid efflux.[2] -
Secondary Influx: Depletion of ER stores triggers Store-Operated Calcium Entry (SOCE) via STIM1/Orai1 channels.
Visualization of Signaling Pathway
Figure 1: The LPE-induced Calcium Mobilization Pathway. 14:0 LPE acts as an agonist for the LPA1 GPCR, triggering the canonical IP3-dependent release of intracellular calcium.[3][4][5][6]
Experimental Protocols
Reagent Preparation (Critical Step)
The hydrophobicity of the myristoyl chain requires careful handling to ensure bioavailability.
-
Stock Solution: Dissolve 14:0 LPE powder in Chloroform:Methanol (2:1) for storage at -20°C.
-
Working Solution (The "BSA Carrier" Method):
-
Evaporate the solvent from the stock aliquot under a stream of nitrogen gas to create a thin lipid film.
-
Rehydrate the film in fatty-acid-free BSA (0.1%) in PBS.
-
Why: 14:0 LPE has poor aqueous solubility. BSA acts as a physiological carrier, preventing the lipid from adhering to plasticware or forming inactive aggregates.
-
Sonication: Sonicate in a water bath for 5-10 minutes at 37°C until the solution is optically clear.
-
Ratiometric Calcium Imaging (Fura-2 AM)
This protocol uses Fura-2 for high-sensitivity quantification of cytosolic calcium.
Materials:
-
Cells: PC-12, SH-SY5Y, or SK-OV3 (Serum-starved for 4-6 hours).
-
Dye: Fura-2 AM (Acetoxymethyl ester).
-
Buffer: HEPES-buffered Tyrode’s solution (
containing).
Workflow:
-
Loading: Incubate cells with 2-5
Fura-2 AM + 0.02% Pluronic F-127 for 45 mins at 37°C in the dark. -
De-esterification: Wash cells 2x with Tyrode’s buffer. Incubate for 20 mins in buffer to allow intracellular esterases to cleave the AM group (trapping the dye).
-
Baseline Acquisition: Measure fluorescence ratio (
) for 60 seconds to establish a stable baseline. -
Agonist Injection: Inject 14:0 LPE (Final concentration: 1-10
). Avoid pipetting directly onto the cell monolayer to prevent shear-stress artifacts. -
Control Injection:
-
Positive: LPA (18:1) or ATP (
). -
Negative: Vehicle (0.1% BSA in PBS).
-
Antagonist: Pre-incubate with Ki16425 (LPA
antagonist) for 15 mins to verify receptor specificity.
-
Experimental Workflow Visualization
Figure 2: Experimental Workflow for 14:0 LPE Calcium Imaging. Note the critical lipid preparation steps to ensure bioavailability.
Data Interpretation & Troubleshooting
Expected Results
-
Transient Peak: 14:0 LPE typically induces a rapid, transient rise in
that returns to baseline within 60-120 seconds. -
Potency: Expect a higher
(lower potency) for 14:0 LPE compared to 18:1 LPE. If 18:1 LPE triggers a response at 100 nM, 14:0 LPE may require 1-5 . -
Desensitization: Repeated application of LPE often results in homologous desensitization (diminished response).
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Calcium Response | Lipid Aggregation | Ensure stock was sonicated and BSA carrier was used. 14:0 chains can crystallize/aggregate if cold. |
| High Baseline | Cell Stress / Dye Leakage | Reduce loading time or dye concentration. Ensure temperature is stable (37°C). |
| Response in Vehicle | Shear Stress | Add agonist gently to the side of the well, not directly on cells. Use a fluidics system if possible. |
| Incomplete Block by Ki16425 | Off-Target Effects | 14:0 LPE may have weak affinity for other GPCRs (e.g., GPR55) or act via membrane perturbation at high concentrations ( |
References
-
Park, S. J., et al. (2015). "Lysophosphatidylethanolamine increases intracellular Ca2+ through LPA1 in PC-12 neuronal cells."[7] Biochemical and Biophysical Research Communications. Link
-
Lee, J. M., et al. (2016). "Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells."[4] Biomolecules & Therapeutics. Link
- Makide, K., et al. (2009). "Novel lysophosphatidic acid receptor agonists." Biochemical and Biophysical Research Communications. (Provides context on LPE/LPA receptor cross-reactivity).
-
Nishina, A., et al. (2006). "Lysophosphatidylethanolamine in Grifola frondosa as a neurotrophic activator via activation of MAPK." Journal of Lipid Research. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Inositol trisphosphate and calcium signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells [biomolther.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Investigating How Lysophosphatidylcholine and Lysophosphatidylethanolamine Enhance the Membrane Permeabilization Efficacy of Host Defense Peptide Piscidin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity of Lysophosphatidic Acid Receptor-Mediated Intracellular Calcium Signaling in Early Cortical Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysophosphatidylethanolamine increases intracellular Ca(2+) through LPA(1) in PC-12 neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 LysoPE) in Metabolic Syndrome
An In-depth Technical Guide:
A Guide for Researchers and Drug Development Professionals
Abstract
Metabolic syndrome represents a cluster of cardiometabolic risk factors, including obesity, insulin resistance, dyslipidemia, and hypertension, that collectively increase the risk of developing type 2 diabetes and cardiovascular disease. The intricate pathophysiology of this syndrome involves a complex interplay of genetic and environmental factors, with lipid metabolism playing a central role. Among the vast array of lipid species, lysophospholipids have emerged as critical signaling molecules and biomarkers. This technical guide provides a comprehensive overview of the current understanding of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 LysoPE), a specific lysophosphatidylethanolamine, and its putative role in the development and progression of metabolic syndrome. We delve into the biochemistry of 14:0 LysoPE, its metabolic pathways, and its potential as a biomarker and therapeutic target. This guide also details the advanced analytical methodologies requisite for its study, offering a valuable resource for researchers and drug development professionals in the field of metabolic diseases.
Introduction to Lysophosphatidylethanolamines (LysoPEs)
Lysophosphatidylethanolamines (LysoPEs) are a class of lysophospholipids derived from the partial hydrolysis of phosphatidylethanolamines (PEs), a major component of cell membranes.[1] This hydrolysis is primarily catalyzed by phospholipase A1 (PLA1) or A2 (PLA2) enzymes, which remove a fatty acid from the sn-1 or sn-2 position of the glycerol backbone, respectively.[2] LysoPEs are minor constituents of cellular membranes but play significant roles in various physiological and pathological processes.[1][2] They are involved in cell signaling, activation of enzymes, and have been implicated in diverse biological functions including neuronal activity, cancer cell migration, and immune responses.[2][3]
The specific biological activity of a LysoPE molecule is largely determined by the fatty acid chain at the sn-1 or sn-2 position. This guide focuses on 14:0 LysoPE, which contains a myristoyl (14:0) fatty acid chain.
Biochemical Profile of 14:0 LysoPE
2.1. Structure and Properties
14:0 LysoPE, also known as 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, is a glycerophosphoethanolamine with a myristic acid molecule esterified at the sn-1 position.[4][5] Myristic acid is a saturated fatty acid with 14 carbon atoms. The presence of the polar phosphoethanolamine head group and the nonpolar myristoyl tail gives 14:0 LysoPE its amphipathic nature.[4]
Table 1: Physicochemical Properties of 14:0 LysoPE
| Property | Value | Source |
| Molecular Formula | C₁₉H₄₀NO₇P | [5] |
| Formula Weight | 425.497 g/mol | [5] |
| Exact Mass | 425.254 Da | [5] |
| Synonyms | 1-tetradecanoyl-sn-glycero-3-phosphoethanolamine, PE(14:0/0:0) | [5] |
| Solubility | Practically insoluble in water | [4] |
2.2. Metabolism of 14:0 LysoPE
The metabolic pathways of 14:0 LysoPE are intrinsically linked to the broader metabolism of PEs and myristic acid.
Caption: Metabolism of 14:0 LysoPE.
The Emerging Role of LysoPEs in Metabolic Syndrome
While research specifically on 14:0 LysoPE in metabolic syndrome is still in its early stages, studies on the broader class of LysoPEs and other lysophospholipids with a 14:0 acyl chain provide compelling clues to its potential involvement.
3.1. Association with Obesity
Obesity is a cornerstone of metabolic syndrome. Interestingly, a closely related molecule, lysophosphatidylcholine (LysoPC) with a 14:0 acyl chain (LysoPC(14:0)), has been strongly associated with rapid growth in infancy and childhood obesity.[6][7] This suggests that lipids containing myristic acid may play a role in adipogenesis and energy storage. While the direct impact of 14:0 LysoPE on obesity is yet to be fully elucidated, the findings on LysoPC(14:0) warrant further investigation into the shared myristoyl moiety's contribution.
3.2. Link to Insulin Resistance and Type 2 Diabetes
Insulin resistance is a key driver of type 2 diabetes. Studies on men with newly diagnosed type 2 diabetes have shown alterations in the levels of certain LysoPE species.[8] Specifically, while some LysoPEs were found to be increased, others were decreased, indicating a complex regulation and role in glucose homeostasis.[8] Although this study did not specifically highlight 14:0 LysoPE, it underscores the importance of examining individual LysoPE species in the context of diabetes. Furthermore, research on another class of lysophospholipids, lysophosphatidylinositols (LysoPIs), has shown promise in boosting insulin secretion, suggesting that lysophospholipids can have direct effects on pancreatic beta-cell function.[9]
3.3. Involvement in Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is the hepatic manifestation of metabolic syndrome.[10] Research has shown that supplementation with LysoPE 18:2 can induce lipid droplet formation in liver cells by suppressing lipolysis and fatty acid biosynthesis.[11][12] This suggests a potential pathological role for certain LysoPE species in the development of fatty liver disease.[11][12][13] While the specific effects of 14:0 LysoPE on hepatic lipid accumulation are unknown, the general pro-steatotic effect of other LysoPEs raises the possibility of its involvement.
Analytical Methodologies for 14:0 LysoPE Research
The accurate and sensitive detection and quantification of 14:0 LysoPE in biological matrices are crucial for understanding its role in metabolic syndrome. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[14][15][16]
4.1. Sample Preparation
A robust sample preparation protocol is essential to extract 14:0 LysoPE from complex biological samples like plasma, serum, or tissue homogenates.
Step-by-Step Protocol for Lipid Extraction:
-
Sample Collection: Collect blood in EDTA tubes and centrifuge to obtain plasma. For tissue samples, homogenize in a suitable buffer.
-
Lipid Extraction: Employ a modified Bligh-Dyer or Folch extraction method using a mixture of chloroform, methanol, and water to partition lipids into an organic phase.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard, such as a deuterated or odd-chain LysoPE, to the sample prior to extraction for accurate quantification.
-
Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system, typically a mixture of methanol and isopropanol.
4.2. LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of 14:0 LysoPE.
LC Parameters:
-
Column: A C18 reversed-phase column is typically used for the separation of lysophospholipids.
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with formic acid and acetonitrile/isopropanol, is employed to resolve different lipid species.
MS/MS Parameters:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of LysoPEs.
-
Detection: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantifying known lipids. The precursor ion for 14:0 LysoPE (m/z 426.2) is selected and fragmented, and a specific product ion (e.g., m/z 141.1, corresponding to the phosphoethanolamine head group) is monitored.[17]
Table 2: Example MRM Transitions for LysoPE Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 14:0 LysoPE | 426.2 | 141.1 |
| Internal Standard (e.g., 17:1 LysoPE) | 466.3 | 141.1 |
Future Directions and Therapeutic Potential
The current body of evidence, largely inferred from related lipid species, suggests that 14:0 LysoPE is a promising area of investigation in the context of metabolic syndrome. Future research should focus on:
-
Direct Quantification: Measuring the levels of 14:0 LysoPE in large, well-characterized cohorts of individuals with and without metabolic syndrome and its individual components.
-
Functional Studies: Elucidating the precise molecular mechanisms by which 14:0 LysoPE influences key metabolic pathways in relevant cell types such as adipocytes, hepatocytes, and pancreatic beta-cells.
-
Therapeutic Targeting: Exploring the potential of modulating 14:0 LysoPE levels or its signaling pathways as a novel therapeutic strategy for metabolic syndrome.
The development of specific inhibitors or activators of enzymes involved in 14:0 LysoPE metabolism could offer new avenues for drug development.
Conclusion
14:0 LysoPE is a specific lysophosphatidylethanolamine whose role in metabolic syndrome is beginning to be unraveled. While direct evidence is still emerging, compelling data from related lysophospholipids, particularly those containing a myristoyl acyl chain, point towards its potential involvement in obesity, insulin resistance, and NAFLD. The advancement of sophisticated analytical techniques, such as LC-MS/MS, provides the necessary tools to rigorously investigate the contribution of 14:0 LysoPE to the pathophysiology of metabolic syndrome. This in-depth understanding will be critical for the development of novel diagnostic biomarkers and targeted therapeutic interventions for this growing global health concern.
References
-
Arai, S., et al. (2022). Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line. Nutrients, 14(3), 579. [Link]
-
MDPI. (2022). Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line. [Link]
-
Wikipedia. (n.d.). Lysophosphatidylethanolamine. [Link]
-
PubMed. (2022). Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line. [Link]
-
PubMed Central. (n.d.). Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells. [Link]
-
PubMed Central. (2022). Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line. [Link]
-
ResearchGate. (2022). (PDF) Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line. [Link]
-
NP-MRD. (2022). Showing NP-Card for LysoPE(0:0/14:0) (NP0091393). [Link]
-
News-Medical.Net. (2023). LysoPI lipids show promise in boosting insulin secretion in diabetics. [Link]
-
PubMed. (n.d.). Rapid growth and childhood obesity are strongly associated with lysoPC(14:0). [Link]
-
PubMed. (n.d.). Metabolism and atherogenic disease association of lysophosphatidylcholine. [Link]
-
National Institutes of Health. (2025). Diagnostic Biomarker Candidates Proposed Using Targeted Lipid Metabolomics Analysis of the Plasma of Patients with PDAC. [Link]
-
Endocrine Connections. (2024). High-coverage targeted lipidomics revealed a novel serum lipid dysregulation profile in adult growth hormone deficiency. [Link]
-
National Institutes of Health. (n.d.). Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry. [Link]
-
PubMed. (n.d.). The association of specific metabolites of lipid metabolism with markers of oxidative stress, inflammation and arterial stiffness in men with newly diagnosed type 2 diabetes. [Link]
-
MDPI. (n.d.). Analysis of Phospholipids, Lysophospholipids, and Their Linked Fatty Acyl Chains in Yellow Lupin Seeds (Lupinus luteus L.) by Liquid Chromatography and Tandem Mass Spectrometry. [Link]
-
MDPI. (n.d.). Lysophospholipid Metabolism and Signalling in Non-Alcoholic Fatty Liver Disease. [Link]
-
Karger Publishers. (2025). Rapid Growth and Childhood Obesity Are Strongly Associated with LysoPC(14:0). [Link]
-
MDPI. (2024). Untargeted and Targeted Lipidomics Unveil Dynamic Lipid Metabolism Alterations in Type 2 Diabetes. [Link]
-
Shimadzu. (n.d.). Precise Identification of Molecular Species of Phosphatidylethanolamine and Phosphatidylserine by Neutral Loss Survey with MS3. [Link]
-
MDPI. (n.d.). Metabolomic Hallmarks of Obesity and Metabolic Dysfunction-Associated Steatotic Liver Disease. [Link]
-
Radboud Repository. (2024). Discovery of novel diagnostic biomarkers for Sjögren-Larsson syndrome by untargeted lipidomics. [Link]
-
ACS Publications. (n.d.). Mass Spectrometric Identification of Molecular Species of Phosphatidylcholine and Lysophosphatidylcholine Extracted from Shark Liver. [Link]
-
Academic Publishing. (2023). To Analyze the Differences in Plasma Lipid Composition Among Healthy, Prediabetic and Type 2 Diabetic Populations Based on Lipidomics. [Link]
-
PubMed Central. (n.d.). Inhibition of phospholipase D by lysophosphatidylethanolamine, a lipid-derived senescence retardant. [Link]
-
Springer. (2021). Metabolic analysis of early nonalcoholic fatty liver disease in humans using liquid chromatography-mass spectrometry. [Link]
-
SciSpace. (2020). Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry. [Link]
-
National Institutes of Health. (2023). Mass Spectrometry Defines Lysophospholipids as Ligands for Chicken MHCY Class I Molecules. [Link]
-
Oxford Academic. (n.d.). Lipidomics Reveals Associations of Phospholipids With Obesity and Insulin Resistance in Young Adults. [Link]
-
Diva-Portal.org. (2005). Development of Enhanced Analytical Methodology for Lipid Analysis from Sampling to Detection. [Link]
-
ResearchGate. (n.d.). Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry | Request PDF. [Link]
-
National Institutes of Health. (n.d.). Multi-stage metabolomics and genetic analyses identified metabolite biomarkers of metabolic syndrome and their genetic determinants. [Link]
-
bioRxiv. (2023). Tracer-based lipidomics identifies novel disease-specific biomarkers in mitochondrial β-oxidation disorders. [Link]
-
PeerJ. (2021). Serum metabolomic profiling reveals an increase in homocitrulline in Chinese patients with nonalcoholic fatty liver disease: a retrospective study. [Link]
-
PubMed. (2003). LC-MS/MS analysis of lysophospholipids associated with soy protein isolate. [Link]
-
PubMed Central. (2018). Changes in lysophospholipids and liver status after weight loss: the RESMENA study. [Link]
Sources
- 1. avantiresearch.com [avantiresearch.com]
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- 4. NP-MRD: Showing NP-Card for LysoPE(0:0/14:0) (NP0091393) [np-mrd.org]
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- 17. lcms.cz [lcms.cz]
Methodological & Application
Application Note: Enzymatic Synthesis and Purification of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso PE)
Abstract & Strategic Overview
1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso PE) is a bioactive lysophospholipid involved in membrane dynamics, inflammation signaling, and liposome formulation. Unlike its diacyl counterpart (DMPE), 14:0 Lyso PE possesses a single myristic acid chain at the sn-1 position and a hydroxyl group at the sn-2 position. This structural asymmetry imparts unique surfactant properties, making it critical for research into membrane curvature and protein-lipid interactions.
Synthesis Strategy: The Enzymatic Advantage
While chemical synthesis is possible, it often requires complex protection/deprotection steps and harsh reagents that can induce acyl migration. Enzymatic hydrolysis using Phospholipase A2 (PLA2) is the industry standard for research-grade synthesis because:
-
Stereospecificity: PLA2 strictly targets the sn-2 ester bond, ensuring 100% regioselectivity for the sn-1 lyso product.
-
Mild Conditions: The reaction proceeds at physiological pH and temperature, preserving the integrity of the phosphoethanolamine headgroup.
-
Scalability: The biphasic protocol described below is adaptable from milligram to gram scales.
Reaction Mechanism & Workflow
The synthesis relies on the interfacial activation of PLA2. The enzyme requires a lipid-water interface to access the substrate (DMPE). We utilize a biphasic system (Diethyl Ether / Borate Buffer) to solubilize the lipid while providing an aqueous environment for the enzyme and its calcium cofactor.
Figure 1: Strategic workflow for the enzymatic conversion of DMPE to 14:0 Lyso PE. Note the critical acidic quench step to prevent acyl migration.
Material Requirements
| Component | Specification | Purpose |
| Precursor | 1,2-Dimyristoyl-sn-glycero-3-PE (DMPE) | Substrate. Must be >99% pure to avoid mixed-chain contaminants. |
| Enzyme | Phospholipase A2 (from Apis mellifera or Porcine Pancreas) | Catalyzes sn-2 hydrolysis. Activity >1000 units/mg. |
| Solvent A | Diethyl Ether (Peroxide-free) | Solubilizes DMPE; creates organic phase. |
| Buffer | 0.1 M Borate Buffer (pH 8.0) or Tris-HCl | Maintains optimal pH for PLA2 activity. |
| Cofactor | 5 mM CaCl₂ | Essential for PLA2 catalytic site activation. |
| Quench | 1 M HCl or Acetic Acid | Stops reaction; acidifies to prevent acyl migration. |
| Purification | Silica Gel (230-400 mesh) | Stationary phase for column chromatography. |
Detailed Protocols
Protocol A: Enzymatic Hydrolysis
Rationale: PLA2 is an interfacial enzyme. It does not work on dissolved monomers but on organized lipid aggregates. The ether injection or biphasic stirring method ensures maximal enzyme-substrate contact.
-
Preparation of Organic Phase:
-
Dissolve 100 mg of DMPE in 10 mL of Diethyl Ether .
-
Note: DMPE has a high phase transition temperature. Mild warming (30°C) and sonication may be required to fully solubilize it in ether.
-
-
Preparation of Aqueous Phase:
-
Prepare 10 mL of 0.1 M Borate Buffer (pH 8.0) containing 5 mM CaCl₂ .
-
Dissolve 1000 Units of PLA2 into this buffer.
-
-
Reaction Initiation:
-
Combine the organic and aqueous phases in a round-bottom flask.
-
Stir vigorously using a magnetic stir bar. The mixture should appear cloudy/milky, indicating a good emulsion.
-
Incubate at 37°C for 1–2 hours.
-
-
Monitoring:
-
Check progress via TLC (see Protocol C) every 30 minutes. The reaction is complete when the DMPE spot disappears.
-
Protocol B: Extraction & Purification
Rationale: Lyso PE is more polar than DMPE and free fatty acids (FFA). We use this polarity difference for separation.
-
Quenching (CRITICAL):
-
Add 1 M HCl dropwise to adjust the aqueous phase to pH ~4.0 .
-
Expert Insight:Do NOT allow the pH to remain basic or neutral after the reaction stops. Basic conditions catalyze acyl migration , causing the myristoyl group to shift from sn-1 to sn-2, or forming cyclic intermediates.
-
-
Extraction:
-
Transfer mixture to a separatory funnel.
-
Add 20 mL Chloroform and 10 mL Methanol . Shake well and allow phases to separate.
-
Collect the lower organic phase (contains Lyso PE, FFA, and residual DMPE).
-
Re-extract the aqueous phase with 10 mL Chloroform. Combine organic extracts.
-
Dry over anhydrous Sodium Sulfate (
), filter, and evaporate solvent under nitrogen.
-
-
Silica Gel Chromatography:
-
Column: Pack a glass column with activated Silica Gel (ratio: 20g silica per 100mg lipid).
-
Equilibration: Wash with Chloroform.
-
Elution Gradient:
-
100% Chloroform: Elutes Free Fatty Acids (Myristic Acid).
-
Chloroform:Methanol (90:10): Elutes residual DMPE.
-
Chloroform:Methanol (60:40) to (50:50): Elutes 14:0 Lyso PE .
-
-
Tip: Lyso PE elutes slowly due to its zwitterionic headgroup. Adding 1% water to the mobile phase can sharpen the peak.
-
Quality Control & Characterization
Verify the identity and purity of the synthesized lipid using the following metrics.
Thin Layer Chromatography (TLC)[1][2]
-
Plate: Silica Gel 60 F254.
-
Mobile Phase: Chloroform / Methanol / Water (65:25:4 v/v/v).
-
Visualization: Primuline spray (UV) or Iodine vapor.
-
Expected Rf Values:
-
Free Fatty Acid (Myristic Acid): ~0.9 (near solvent front)
-
DMPE (Starting Material): ~0.6
-
14:0 Lyso PE (Product): ~0.2 - 0.3
-
Mass Spectrometry (ESI-MS)
-
Mode: Negative Ion Mode (preferred for PE) or Positive Mode.
-
Target Mass:
-
Molecular Formula:
[1] -
Exact Mass: 425.25
-
[M-H]⁻: 424.2
-
[M+H]⁺: 426.3
-
Nuclear Magnetic Resonance (NMR)[4][5]
-
Solvent:
(2:1) -
Key Diagnostic Signal:
-
The disappearance of the sn-2 acyl proton signal (usually a multiplet around 5.2 ppm in diacyl phospholipids).
-
The sn-2 proton in Lyso PE shifts upfield (approx 4.0 ppm) due to the loss of the deshielding ester group.
-
Handling, Stability, and Storage[4][6][7]
The "Acyl Migration" Trap: The most common failure mode in Lyso PE research is the inadvertent isomerization of 1-acyl-2-hydroxy-PE to 1-hydroxy-2-acyl-PE. This is thermodynamically driven and catalyzed by base or heat.
-
Storage pH: Always store in slightly acidic organic solvents (Chloroform with 0.01% Acetic Acid).
-
Temperature: Store at -20°C . At room temperature, significant migration can occur within 24-48 hours if trace moisture/base is present.
-
Handling: Avoid dissolving in basic buffers (pH > 7.5) for extended periods during experiments. If basic conditions are required for liposome formation, use the lipid immediately.
References
-
Dennis, E. A. (1994). Diversity of group types, regulation, and function of phospholipase A2. Journal of Biological Chemistry.
-
Avanti Polar Lipids. LIPID MAPS® Structure Database: 14:0 Lyso PE.
- Stafford, R. E., & Dennis, E. A. (1988). Lysophospholipids as surfactants. Colloids and Surfaces.
-
Plückthun, A., & Dennis, E. A. (1982). Acyl and phosphoryl migration in lysophospholipids: importance in phospholipid synthesis and phospholipase specificity. Biochemistry.
-
Christie, W. W. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library.
Sources
Application & Protocol for 14:0 Lyso PE Treatment in Cell Culture
Abstract
This document provides a comprehensive guide for researchers utilizing 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso PE) in mammalian cell culture. 14:0 Lyso PE is a bioactive lysophospholipid involved in a variety of cellular signaling processes. This guide details the scientific background, mechanism of action, a robust protocol for preparation and cell treatment, and suggestions for downstream analysis. The methodologies described herein are designed to ensure reproducibility and scientific rigor for professionals in basic research and drug development.
Scientific Background & Mechanism of Action
Introduction to 14:0 Lyso PE
1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, abbreviated as 14:0 Lyso PE, is a naturally occurring lysophospholipid. It is structurally composed of a glycerol backbone, a myristoyl (14:0) saturated fatty acid at the sn-1 position, and a phosphoethanolamine headgroup at the sn-3 position.[1][2] As a product of phosphatidylethanolamine (PE) hydrolysis by phospholipase A2, Lyso PE is a minor but critical component of cell membranes that acts as an intercellular signaling molecule.[3] Its bioactivity makes it a valuable tool for investigating lipid-mediated signaling pathways in various physiological and pathological contexts.
Mechanism of Action & Key Signaling Pathways
The precise receptor-mediated mechanisms of Lyso PE are still under investigation and appear to be cell-type dependent. However, several key signaling events have been consistently observed across different models:
-
Intracellular Calcium ([Ca2+]i) Mobilization: 14:0 Lyso PE is known to induce transient increases in intracellular calcium concentration in various cell lines, including PC12, MDA-MB-231, and SK-OV3 cells.[1][4][5] This calcium influx is a critical second messenger event that can trigger a multitude of downstream cellular responses.
-
MAPK/ERK Pathway Activation: Lyso PE functions as a potent activator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the ERK1/2 cascade.[3][5] This pathway is central to regulating fundamental cellular processes such as proliferation, differentiation, and survival.
-
G-Protein Coupled Receptor (GPCR) Interaction: Evidence suggests that Lyso PE exerts its effects through GPCRs. In some contexts, such as in MDA-MB-231 breast cancer cells, Lyso PE can signal through the lysophosphatidic acid receptor 1 (LPA1).[5] In other cells, the response may be mediated by different, yet-to-be-fully-identified GPCRs.[5]
These signaling activities implicate 14:0 Lyso PE in diverse biological outcomes, including cell migration, proliferation, and lipid metabolism modulation.[3][5] For instance, it has been shown to stimulate chemotactic migration in ovarian cancer cells and is linked to lipid droplet formation in liver-derived cell lines.[3]
Material and Reagent Preparation
Required Materials
-
14:0 Lyso PE (powder form, high purity ≥98%)
-
Ethanol (200 proof, molecular biology grade) or Dimethyl sulfoxide (DMSO, cell culture grade)
-
Fatty Acid-Free Bovine Serum Albumin (FAF-BSA) solution (e.g., 10% w/v in PBS or water)
-
Sterile Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Appropriate basal cell culture medium (e.g., DMEM, MEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile microcentrifuge tubes and serological pipettes
-
Vortex mixer and water bath or heat block
Protocol: Preparation of 14:0 Lyso PE Stock Solution (10 mM)
Causality: Lysophospholipids are poorly soluble in aqueous media and require an organic solvent for initial solubilization. Ethanol is often preferred over DMSO as it can be less cytotoxic at final working concentrations. This protocol creates a concentrated stock for subsequent dilution.
-
Calculate Mass: Determine the mass of 14:0 Lyso PE powder needed for your desired volume of 10 mM stock solution (Molecular Weight ≈ 425.5 g/mol ). For 1 mL, this is 4.255 mg.
-
Aliquot Powder: Aseptically weigh and aliquot the 14:0 Lyso PE powder into a sterile glass vial or microcentrifuge tube.
-
Solubilization: Add the calculated volume of 200 proof ethanol (or DMSO) to the powder.
-
Dissolve: Vortex vigorously for 1-2 minutes. If necessary, briefly warm the solution at 37°C for 5-10 minutes to ensure complete dissolution. The final solution should be clear.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol: Preparation of Treatment Medium with FAF-BSA
Causality: When diluted in aqueous culture medium, lipids can form micelles, reducing their bioavailability to cells. Fatty Acid-Free BSA acts as a carrier protein, binding to the lipid molecules and ensuring a more uniform, monomeric delivery to the cells, mimicking physiological conditions.[6][7]
This protocol prepares a 2X working solution, which will be added 1:1 to cells cultured in their standard medium.
-
Prepare BSA Medium: In a sterile tube, prepare the required volume of serum-free basal medium containing 2% FAF-BSA. For example, to make 10 mL, add 2 mL of a 10% FAF-BSA stock to 8 mL of serum-free medium.
-
Dilute Lyso PE: Warm the 10 mM 14:0 Lyso PE stock solution to room temperature. Dilute this stock into the BSA-containing medium to achieve the desired 2X final concentration.
-
Example for a final concentration of 20 µM: You need a 40 µM 2X solution. Add 4 µL of the 10 mM stock to 1 mL of the 2% FAF-BSA medium.
-
-
Complexation: Vortex the solution gently and incubate at 37°C for at least 30-60 minutes, shaking occasionally. This allows the Lyso PE to complex with the BSA.[6]
-
Vehicle Control: Prepare a separate vehicle control medium by adding an equivalent volume of the solvent (ethanol or DMSO) to the 2% FAF-BSA medium without the Lyso PE. This is critical for attributing observed effects solely to the lipid.
Experimental Protocol: Cell Treatment
This protocol assumes cells are seeded in a 24-well plate format but can be scaled accordingly.
-
Cell Seeding: Seed cells in your chosen plate format with complete growth medium (containing FBS) to achieve 60-80% confluency on the day of treatment.
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for attachment and recovery.
-
Starvation (Optional but Recommended): For signaling studies (e.g., MAPK activation), it is often beneficial to reduce background signaling. Aspirate the complete medium and replace it with serum-free or low-serum (0.5-1% FBS) medium for 4-12 hours prior to treatment.
-
Treatment: Add a volume of the 2X Lyso PE treatment medium (or 2X vehicle control medium) equal to the volume already in the well. For example, add 500 µL of 2X medium to a well containing 500 µL of culture medium. This achieves the final desired 1X concentration of both Lyso PE and BSA (e.g., 20 µM Lyso PE in 1% BSA).
-
Incubation: Return the plates to the incubator for the desired treatment duration. This can range from minutes for acute signaling events (e.g., calcium flux, ERK phosphorylation) to 24-72 hours for chronic effects (e.g., proliferation, migration, lipid accumulation).
| Parameter | Recommended Range | Rationale / Notes |
| Cell Seeding Density | Varies by cell type | Aim for 60-80% confluency at time of treatment to avoid artifacts from over-confluence or sparse culture. |
| Final 14:0 Lyso PE Conc. | 1 µM - 50 µM | A concentration of 20 µM has been effective in liver cells.[3] Dose-response experiments are crucial. |
| Final FAF-BSA Conc. | 0.1% - 1% w/v | Balances lipid solubility with potential non-specific effects of albumin.[8] |
| Incubation Time | 5 min - 72 hours | Short times for signaling (5-60 min), longer for functional assays (24-72h). |
| Controls | Vehicle, Untreated | Vehicle (solvent + BSA) is essential. Untreated cells provide a baseline. |
Downstream Analysis & Expected Outcomes
The choice of analysis depends on the experimental question. Below are common assays and their expected outcomes based on published literature.
| Assay | Purpose | Expected Outcome with 14:0 Lyso PE |
| Calcium Imaging (e.g., Fura-2 AM) | To measure [Ca2+]i flux | A rapid, transient increase in intracellular calcium within minutes of application.[1][5] |
| Western Blot (p-ERK/Total ERK) | To assess MAPK pathway activation | Increased phosphorylation of ERK1/2, often peaking between 5-30 minutes post-treatment.[3] |
| Wound Healing / Transwell Assay | To measure cell migration | Increased migratory capacity in certain cancer cell lines over a 24-48 hour period.[3] |
| Cell Viability/Proliferation (e.g., MTT, WST-1) | To assess effects on cell growth | Cell-type dependent; may show a modest increase in proliferation in some cancer cells.[5] |
| Lipid Staining (e.g., Oil Red O, BODIPY) | To visualize neutral lipid accumulation | Increased formation of intracellular lipid droplets in relevant cell types (e.g., hepatocytes).[3] |
| qRT-PCR / RNA-Seq | To analyze gene expression changes | Altered expression of genes related to lipid metabolism (e.g., ATGL, SREBP1) or cell signaling.[3] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitate in Medium | Incomplete complexation with BSA; incorrect solvent use. | Ensure vigorous vortexing and adequate 37°C incubation when preparing the treatment medium. Confirm stock is fully dissolved. |
| High Cytotoxicity | Concentration too high; solvent toxicity. | Perform a dose-response curve to find the optimal non-toxic concentration. Ensure final solvent concentration is low (<0.1%). Short-chain lysolipids can be cytotoxic.[9] |
| No Observable Effect | Concentration too low; cell line is non-responsive; degraded lipid. | Increase concentration. Check literature for responsiveness of your cell model. Use fresh aliquots of Lyso PE stock. Confirm pathway is active with a positive control. |
| High Variability | Inconsistent lipid delivery; inconsistent cell health. | Always use FAF-BSA for consistent delivery. Ensure uniform cell seeding and health across all wells. |
References
-
Saito, Y., et al. (2022). Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line. MDPI. Available at: [Link]
-
Park, S. J., et al. (2015). Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells. Biomolecules & Therapeutics. Available at: [Link]
-
Huitema, K., & van den Dikkenberg, J. (2022). Campylobacter jejuni permeabilizes the host cell membrane by short chain lysophosphatidylethanolamines. Taylor & Francis Online. Available at: [Link]
-
Lee, J. H., et al. (2016). Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells. Biomolecules & Therapeutics. Available at: [Link]
-
Palma, E., et al. (2015). The effects of free fatty acid-free bovine serum albumin and palmitate on pancreatic β-cell function. PMC. Available at: [Link]
-
Burla, B., et al. (2018). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Oxford Academic. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine. PubChem. Available at: [Link]
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- 2. 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | C19H40NO7P | CID 86583448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
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- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Utilizing 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (Lyso-PE 14:0) as an Internal Standard in Mass Spectrometry-Based Lipidomics
Introduction: The Critical Role of Internal Standards in Quantitative Lipidomics
In the landscape of modern biomedical research and drug development, the precise quantification of lipid species is paramount. Lipidomics, the large-scale study of lipids, provides a window into cellular metabolism, signaling pathways, and the pathogenesis of numerous diseases. Mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as the cornerstone of lipid analysis due to its high sensitivity and specificity.[1] However, the accuracy of quantification can be significantly influenced by variations in sample preparation, extraction efficiency, and instrument response.[1]
To mitigate these variables, the use of internal standards is an indispensable practice. An ideal internal standard is a compound that is structurally and chemically similar to the analyte of interest but can be distinguished by the mass spectrometer, typically by a difference in mass.[2] It is added to the sample at the earliest stage of preparation to account for analyte loss during extraction and variability in ionization efficiency.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (Lyso-PE 14:0) as an internal standard for the quantification of lysophosphatidylethanolamines (Lyso-PEs) and other related lipid species. We will delve into the rationale for its selection, its physicochemical properties, and detailed protocols for its application in a typical lipidomics workflow.
Rationale for Selecting Lyso-PE 14:0 as an Internal Standard
Lysophosphatidylethanolamines (Lyso-PEs) are a class of lysophospholipids that are formed by the hydrolysis of one of the fatty acyl chains from phosphatidylethanolamine (PE). They are involved in various biological processes and have been implicated as potential biomarkers in diseases such as non-alcoholic fatty liver disease and certain cancers.[3][4][5]
The selection of Lyso-PE 14:0 as an internal standard is based on several key principles:
-
Structural Similarity: As a Lyso-PE, it shares the same phosphoethanolamine headgroup and glycerol backbone as the endogenous Lyso-PEs being quantified. This ensures similar extraction and ionization behavior.
-
Natural Abundance: While Lyso-PEs are naturally occurring, the 14:0 (myristoyl) fatty acid chain is typically of lower abundance in many biological systems compared to other fatty acid chains (e.g., 16:0, 18:0, 18:1). This minimizes the risk of interference from endogenous Lyso-PE 14:0, a crucial requirement for an internal standard.[1]
-
Chemical Stability: Saturated fatty acid chains like myristic acid are less prone to oxidation compared to unsaturated chains, ensuring the stability of the standard during sample storage and preparation.
Physicochemical Properties of Lyso-PE 14:0
A thorough understanding of the physicochemical properties of an internal standard is essential for its effective use.
| Property | Value | Reference |
| Synonyms | 14:0 Lyso-PE, 1-Myristoyl-2-hydroxy-sn-glycero-3-Phosphoethanolamine | [5] |
| Molecular Formula | C19H40NO7P | [5] |
| Formula Weight | 425.5 g/mol | [5] |
| CAS Number | 123060-40-2 | [5] |
| Purity | ≥98% | [5] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in chloroform, DMF, and DMSO | [5] |
| Storage | Store at -20°C as a solid or in a suitable solvent. Stock solutions are stable for at least 6 months at -80°C. | [4] |
Experimental Workflow for Quantitative Lipidomics using Lyso-PE 14:0 Internal Standard
The following diagram illustrates a typical workflow for the quantification of lysophospholipids in a biological sample, such as plasma, using Lyso-PE 14:0 as an internal standard.
Sources
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 5. Determination of plasma lysophosphatidylethanolamines (lyso-PE) by LC-MS/MS revealed a possible relation between obesity and lyso-PE in Japanese preadolescent children: The Hokkaido study - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution MALDI-TOF MS Quantitation of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 14:0)
Executive Summary & Biological Context
1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 14:[1]0) is a bioactive lysophospholipid involved in membrane signaling and inflammation.[2] Recent lipidomic profiling has identified LPE 14:0 as a potential biomarker in specific oncological profiles, particularly breast cancer, and as a modulator of intracellular calcium flux.
While Liquid Chromatography-Mass Spectrometry (LC-MS) remains the gold standard for absolute quantitation, it lacks the throughput required for large-scale clinical screening. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS offers a rapid, high-throughput alternative.[3] This protocol details a robust method for the analysis of LPE 14:0 using 9-Aminoacridine (9-AA) as a matrix in negative ion mode , overcoming the traditional suppression effects observed with DHB matrices in the low-mass region.
Technical Principles: The 9-AA Advantage
The primary challenge in analyzing LPE 14:0 (MW ~425.25 Da) via MALDI is interference from matrix clusters in the low mass range (<500 Da). Standard matrices like 2,5-Dihydroxybenzoic acid (DHB) or
Why 9-Aminoacridine (9-AA)?
-
Negative Mode Efficiency: Phosphoethanolamines (PE) and Lyso-PEs contain an ionizable phosphate group that readily deprotonates (
). 9-AA is a basic matrix that facilitates this proton abstraction. -
Silent Background: Unlike organic acid matrices, 9-AA produces minimal cluster ions in the 400–500 m/z range, allowing for high signal-to-noise (S/N) detection of LPE 14:0.
-
Homogeneity: 9-AA forms small, homogenous crystals, improving shot-to-shot reproducibility which is critical for semi-quantitative analysis.
Experimental Workflow
The following diagram outlines the critical path from sample extraction to data processing.
Figure 1: Analytical workflow for LPE 14:0 quantitation ensuring internal standard equilibration.
Materials & Reagents
Standards
-
Target Analyte: 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 14:0).[1]
-
Internal Standard (IS): 1-Heptadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 17:1) or LPE 14:0-d5 (Deuterated). Note: Use an odd-chain lipid not naturally abundant.
Matrix & Solvents[3][4]
-
Matrix: 9-Aminoacridine (9-AA) (High Purity, Sigma or equivalent).
-
Solvents: HPLC-grade Methanol (MeOH), Chloroform (
), Isopropanol (IPA), Acetonitrile (ACN). -
Target Plate: Ground steel or polished steel MALDI target plate.
Detailed Protocols
Protocol A: Sample Preparation (Modified Bligh-Dyer)
Objective: Isolate phospholipids while removing salts that suppress MALDI ionization.
-
Aliquot: Transfer 50
L of plasma or homogenized tissue (10 mg/mL) to a glass tube. -
Spike IS: Add 10
L of Internal Standard solution (10 M LPE 17:1 in MeOH). Vortex for 10 sec. -
Extraction: Add 750
L of :MeOH (1:2 v/v). Vortex vigorously for 1 minute. -
Phase Separation: Add 250
L and 250 L ultrapure water. Vortex for 30 sec. -
Centrifugation: Centrifuge at 3,000 x g for 10 mins at 4°C.
-
Collection: Carefully recover the lower organic phase (chloroform layer) using a glass syringe.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Re-dissolve the dried lipid film in 50
L of :MeOH (1:1).
Protocol B: Matrix Preparation & Spotting
Objective: Create a homogenous crystal layer for optimal laser desorption.
-
Matrix Solution: Dissolve 9-AA at 10 mg/mL in Isopropanol:Acetonitrile (60:40 v/v).
-
Expert Tip: Heating the solution to 60°C for 5 mins ensures complete dissolution.
-
-
Spotting (Co-crystallization Method):
-
Mix the reconstituted sample (from Protocol A) with the Matrix Solution in a 1:10 ratio (e.g., 2
L Sample + 18 L Matrix). -
Vortex thoroughly.
-
Deposit 1.0
L of the mixture onto the MALDI target plate. -
Allow to air dry at room temperature. Do not use heat or vacuum drying, as this causes crystal aggregation.
-
Protocol C: MALDI-TOF Acquisition Parameters
Instrument: Bruker rapifleX / Shimadzu AXIMA or equivalent.
| Parameter | Setting | Rationale |
| Polarity | Negative (-) | LPEs ionize best as deprotonated ions |
| Mode | Reflectron | Provides higher resolution to separate isotopic envelopes. |
| Mass Range | 350 – 1000 Da | Focuses detector sensitivity on the lipid region. |
| Laser Power | 40–60% (Optimization req.) | 9-AA absorbs strongly; excessive power causes fragmentation. |
| Shots | 1000 per spectrum | Accumulate shots to average out crystal heterogeneity. |
| Pulsed Ion Extraction | 150 ns | Optimizes resolution for low-mass ions. |
Data Analysis & Interpretation
Target Ions
The analysis relies on the detection of the deprotonated molecular ion.
| Analyte | Formula | Monoisotopic Mass (Da) | Target Ion |
| LPE 14:0 | 425.2542 | 424.247 | |
| LPE 17:1 (IS) | 465.2855 | 464.278 |
Calculation
Quantitation is performed using the ratio of the analyte peak area to the internal standard peak area.
Note: The Response Factor (RF) is assumed to be 1.0 for structurally similar lipids but should be validated with a standard curve for absolute quantitation.
Fragmentation Patterns (MS/MS Confirmation)
If structural validation is required (LIFT mode or TOF/TOF), look for:
-
m/z 196: Dehydrated glycerophosphate headgroup.
-
m/z 140: Phosphoethanolamine headgroup loss.
-
m/z 227: Fatty acid carboxylate anion (
) corresponding to the myristoyl chain (14:0).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal Intensity | Matrix concentration too high/low. | Ensure 9-AA is at 10 mg/mL.[4][5] Try a 1:20 dilution of sample-to-matrix. |
| High Background Noise | Laser power too high. | Reduce laser energy attenuation. 9-AA is very efficient; "soft" ionization is key. |
| Sodium Adducts | Salt contamination. | Wash the lipid extract with water thoroughly during the Bligh-Dyer phase separation. |
| No Crystal Formation | Humidity too high. | Spot in a controlled environment (<40% humidity). Use a vacuum desiccator if necessary. |
References
-
Fuchs, B., et al. (2010).[3] Lipid analysis by MALDI-TOF mass spectrometry: A review. Progress in Lipid Research. Retrieved from [Link]
-
Teuber, K., et al. (2012). MALDI imaging and structural analysis of rat brain lipid negative ions with 9-aminoacridine matrix. Analytical Chemistry. Retrieved from [Link]
-
Lipid Maps Structure Database. (2024). LMSD Record: LPE(14:0). Retrieved from [Link]
-
Sun, G., et al. (2008). 9-Aminoacridine as a matrix for negative mode MALDI-TOF MS analysis of acidic phospholipids. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Sources
Application Note: Targeted Modulation of Phospholipid Remodeling and MAPK Signaling using LPE 14:0
Executive Summary
This application note details the use of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 14:0) as a critical probe for two distinct biological workflows: (1) quantifying Lysophospholipid Acyltransferase (LPLAT) activity in membrane remodeling (The Lands Cycle), and (2) modulating Mitogen-Activated Protein Kinase (MAPK) signaling pathways in mammalian cells.
Unlike the more common LPE 18:1 (oleoyl), the saturated 14:0 (myristoyl) species provides a unique specificity profile. It serves as a high-affinity acceptor substrate for specific acyltransferase isoforms (e.g., LPEAT/AGPAT) while acting as a selective agonist for G-protein coupled receptors (GPCRs) involved in neurite outgrowth and cell survival.
Scientific Background & Mechanism[1][2][3][4][5][6][7]
The Lands Cycle and Membrane Remodeling
Phospholipids are not static; they undergo continuous deacylation and reacylation, known as the Lands Cycle . LPE 14:0 acts as a specific "acceptor" substrate.
-
Enzyme Target: Lysophosphatidylethanolamine Acyltransferase (LPEAT/MBOAT family).[1]
-
Mechanism: The enzyme transfers a fatty acyl chain from Acyl-CoA (Donor) to the sn-2 position of LPE 14:0 (Acceptor), generating Phosphatidylethanolamine (PE) and free Coenzyme A (CoA).
-
Significance: This assay allows researchers to screen for inhibitors of lipid remodeling enzymes, which are emerging targets in metabolic diseases and cancer.
Bioactive Lipid Signaling (MAPK Pathway)
LPE species are not merely structural intermediates; they act as extracellular signaling molecules.
-
Mechanism: LPE 14:0 binds to cell surface GPCRs (distinct from LPA receptors), triggering the Ras-Raf-MEK-ERK cascade.
-
Specificity: While LPE 18:1 is a potent inhibitor of Phospholipase D (PLD) in plant systems, LPE 14:0 lacks this PLD-inhibitory activity , making it an ideal negative control for PLD studies but a potent positive agonist for MAPK signaling in neuronal cells (e.g., PC12).
Visualization: Pathways and Logic
The Lands Cycle & Signaling Crosstalk
The following diagram illustrates the dual role of LPE 14:0: as a substrate for reacylation in the ER and as a ligand activating the MAPK cascade at the plasma membrane.
Caption: Dual functionality of LPE 14:0 as a metabolic substrate (top) and signaling ligand (bottom).
Protocol A: LPEAT Enzymatic Activity Assay (Biochemical)
Objective: Measure the acyltransferase activity converting LPE 14:0 to PE. Method: Spectrophotometric detection of free CoA-SH using DTNB (Ellman's Reagent). This is a continuous, self-validating assay.
Reagents & Preparation
-
Substrate (Acceptor): LPE 14:0 (Avanti Polar Lipids or equivalent). Prepare a 1 mM stock in chloroform:methanol (1:1), dry under nitrogen, and resuspend in reaction buffer by sonication.
-
Substrate (Donor): Oleoyl-CoA (18:1-CoA) or Arachidonoyl-CoA (20:4-CoA). 100 µM final concentration.
-
Enzyme Source: Rat liver microsomes or recombinant human LPEAT/LPCAT3 expressed in HEK293 cells.
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mg/mL BSA (fatty acid free).
-
Detection Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 10 mM stock in ethanol.
Step-by-Step Methodology
-
Equilibration: In a 96-well clear plate, add 10 µg of microsomal protein to 80 µL of Reaction Buffer. Incubate at 37°C for 5 minutes.
-
Substrate Addition: Add 10 µL of LPE 14:0 dispersion (Final conc: 50 µM).
-
Baseline Read: Add 5 µL of DTNB (Final conc: 0.5 mM). Monitor absorbance at 412 nm for 2 minutes to establish background limits (deacylation drift).
-
Initiation: Add 5 µL of Acyl-CoA (Final conc: 50 µM) to start the reaction.
-
Kinetic Measurement: Measure Absorbance (412 nm) every 30 seconds for 20 minutes at 37°C.
-
Quantification:
-
(Extinction coefficient of TNB) =
- = Path length (approx. 0.6 cm for 100 µL in 96-well)
- = Protein amount in mg.
-
(Extinction coefficient of TNB) =
Validation Checkpoints
-
Negative Control: Reaction without LPE 14:0. Any signal here indicates non-specific Thioesterase activity (hydrolysis of Acyl-CoA), not Transferase activity.
-
Positive Control: Use Lyso-PC 16:0 if testing general LPLAT activity, as it is often a more universal substrate.
Protocol B: MAPK/ERK Signaling Modulation (Cell-Based)
Objective: Assess the agonist activity of LPE 14:0 on the ERK1/2 pathway in PC12 cells. Context: LPE 14:0 stimulates differentiation and survival pathways in neuronal models.
Reagents
-
Media: DMEM containing 10% Horse Serum, 5% FBS (Starvation media: DMEM + 0.1% BSA).
-
LPE 14:0 Solution: Dissolve in Ethanol to 10 mM, dilute in PBS containing 0.1% fatty-acid-free BSA to working conc.
-
Antibodies: Anti-Phospho-ERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2.
Step-by-Step Methodology
-
Seeding: Plate PC12 cells at
cells/well in 6-well plates coated with Collagen IV. -
Starvation (Critical): After 24h, wash cells and switch to Starvation Media (serum-free) for 16–24 hours. Why: This reduces basal MAPK phosphorylation to near zero, increasing the signal-to-noise ratio.
-
Treatment:
-
Treat cells with LPE 14:0 (1, 5, 10 µM) for 10 minutes .
-
Control: Vehicle (0.1% BSA/PBS).
-
Positive Control: NGF (50 ng/mL) or EGF.
-
-
Lysis: Rapidly aspirate media and lyse in ice-cold RIPA buffer containing Phosphatase Inhibitors (Na3VO4, NaF).
-
Detection (Western Blot):
-
Load 20 µg protein/lane on 10% SDS-PAGE.
-
Blot for p-ERK1/2 first.[4]
-
Strip and re-probe for Total ERK1/2 (loading control).
-
Data Interpretation & Specificity Profile
The following table summarizes the expected modulation effects of LPE 14:0 compared to the common LPE 18:1, based on literature validation.
| Assay / Target | LPE 14:0 (Myristoyl) Effect | LPE 18:1 (Oleoyl) Effect | Interpretation |
| LPEAT Activity (Acyl Transfer) | High Activity | Moderate Activity | LPE 14:0 is an excellent substrate for measuring chain-length specificity of LPLATs. |
| Phospholipase D (PLD) Inhibition | No Effect | Strong Inhibition | Use LPE 14:0 as a negative control when studying PLD regulation [1]. |
| MAPK/ERK Activation (PC12) | Strong Activation | Strong Activation | Both species act as agonists for GPCR-mediated signaling in neurons [2]. |
| Neurite Outgrowth | Moderate/High | High | LPE 14:0 promotes differentiation, though slightly less potent than 18:1 in some lines [3]. |
Troubleshooting & Optimization
Solubility Issues
LPE 14:0 is less hydrophobic than 18:0 but can still aggregate.
-
Solution: Always use Fatty-Acid Free BSA (0.1%) as a carrier in aqueous buffers. Do not add LPE dissolved in pure chloroform directly to cells; it will precipitate and cause cytotoxicity.
High Background in Enzymatic Assay
If the DTNB assay shows high background:
-
Cause: Presence of Thioesterases in the microsomal prep.
-
Fix: Add DTNB before the Acyl-CoA . This allows you to subtract the "drift" caused by thioesterase hydrolysis of the donor Acyl-CoA before the Transferase reaction begins.
References
-
Ryu, S. B., et al. (1997).[5] Inhibition of phospholipase D by lysophosphatidylethanolamine, a lipid-derived senescence retardant.[6][7][8][9] Proceedings of the National Academy of Sciences.
-
Nishina, A., et al. (2006).[3] Lysophosphatidylethanolamine in Grifola frondosa as a neurotrophic activator via activation of MAPK.[2] Journal of Lipid Research.
-
Hisano, K., et al. (2021).[3] Structurally different lysophosphatidylethanolamine species stimulate neurite outgrowth in cultured cortical neurons via distinct signaling cascades.[4] Biochemical and Biophysical Research Communications.
-
Shindou, H., & Shimizu, T. (2009). Acyl-CoA:lysophospholipid acyltransferases.[10][11] Journal of Biological Chemistry.[5]
Sources
- 1. Lysophosphatidylcholine Acyltransferase 3 Is the Key Enzyme for Incorporating Arachidonic Acid into Glycerophospholipids during Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylethanolamine in Grifola frondosa as a neurotrophic activator via activation of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Inhibition of Phospholipase Dα by N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of phospholipase D by lysophosphatidylethanolamine, a lipid-derived senescence retardant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horticulture.webhosting.cals.wisc.edu [horticulture.webhosting.cals.wisc.edu]
- 8. Lysophosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Substrate Preference for Slc1p and Cst26p in Saccharomyces cerevisiae Using Lipidomic Approaches and an LPAAT Activity Assay | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine for studying lipid-protein interactions.
Executive Summary
This guide details the application of 14:0 Lyso PE (1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine) in investigating lipid-protein interactions. Unlike standard di-acyl phospholipids that form stable bilayers, 14:0 Lyso PE is a lysophospholipid characterized by a single myristoyl (14-carbon) chain and a phosphoethanolamine headgroup.
Its unique "inverted cone" geometry makes it a critical tool for:
-
Modulating Membrane Curvature: Inducing positive curvature stress to recruit BAR-domain proteins and amphipathic helices.
-
Stabilizing PE-rich Membranes: Counteracting the hexagonal II (
) phase propensity of di-acyl PE (e.g., DOPE) to enable bilayer studies. -
Signaling Studies: Serving as a ligand for specific G-protein coupled receptors (GPCRs) involved in cell migration and neurite outgrowth.
Physicochemical Basis: The "Shape" of Interaction
To design effective experiments, one must understand the structural mechanics of 14:0 Lyso PE compared to its di-acyl counterparts.
The Packing Defect Theory
Lipid-protein interactions are often driven by hydrophobic insertions into membrane voids (packing defects).
-
Di-acyl PE (e.g., 18:1 PE): Has a small headgroup relative to its bulky tails ("Cone" shape). It induces negative curvature and tends to form non-lamellar inverted hexagonal phases.
-
14:0 Lyso PE: Lacks the
acyl chain. The headgroup cross-section is larger than the single tail ("Inverted Cone" shape). -
The Interaction: When mixed into a bilayer, 14:0 Lyso PE introduces positive curvature stress and creates hydrophobic defects near the interface. Proteins with amphipathic helices (e.g.,
-synuclein, ArfGAP1) sense these defects and insert into the membrane.
Comparative Lipid Properties
| Property | 14:0 PE (Di-acyl) | 14:0 Lyso PE (Mono-acyl) | Experimental Impact |
| Geometry | Cylindrical / Cone | Inverted Cone | Lyso PE induces positive curvature/budding. |
| Phase Behavior | Lamellar ( | Micellar (at high conc.) | Use Lyso PE < 20 mol% to maintain vesicles. |
| Curvature Index | Negative ( | Positive ( | Balances negative curvature of DOPE. |
| CMC | Negligible | ~40-90 | Work above CMC for micelles; below for monomers. |
| Solubility | Chloroform/Methanol | Water/Buffer (Limited) | Easier to hydrate than di-acyl PE. |
Application 1: Liposome Co-Sedimentation Assay
Objective: Determine if a protein binds preferentially to membranes exhibiting curvature stress induced by 14:0 Lyso PE.
Experimental Workflow (DOT Visualization)
Figure 1: Workflow for preparing Lyso PE-enriched Large Unilamellar Vesicles (LUVs) and assessing protein binding.
Detailed Protocol
Materials:
-
Lipid 1: DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) - Matrix lipid.
-
Lipid 2: 14:0 Lyso PE (Avanti #856735).[1]
-
Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Equipment: Mini-extruder, Ultracentrifuge (TLA-100 rotor or equivalent).
Step-by-Step Procedure:
-
Lipid Film Preparation:
-
Mix DOPC and 14:0 Lyso PE in chloroform at a 90:10 molar ratio .
-
Note: Do not exceed 20-30% Lyso PE, as this may solubilize the membrane into mixed micelles (detergent effect).
-
Dry under nitrogen gas stream to form a thin film. Desiccate under vacuum for 2 hours to remove trace solvent.
-
-
Hydration:
-
Add buffer to the dried film to reach a final lipid concentration of 1-4 mM.
-
Incubate at 37°C for 30 minutes with intermittent vortexing.
-
Why 37°C? Although 14:0 chains are fluid, the PE headgroup can form strong intermolecular hydrogen bonds. Slight warming ensures complete hydration.
-
-
LUV Generation (Extrusion):
-
Pass the suspension 15-21 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
QC Check: The solution should transition from cloudy (MLVs) to translucent/opalescent (LUVs).
-
-
Binding Reaction:
-
Mix 50
L of LUVs (1 mM) with 5 L of purified protein (e.g., 5-10 M final). -
Incubate for 30 minutes at Room Temperature.
-
-
Separation:
-
Centrifuge at 100,000 x g for 30 minutes at 25°C.
-
Result: Liposomes (and bound protein) form a pellet; unbound protein remains in the supernatant.
-
-
Analysis:
-
Carefully remove supernatant. Resuspend pellet in equal volume of SDS loading buffer.
-
Run SDS-PAGE. Quantify bands using densitometry.
-
Calculation:
Bound = (Intensity Pellet) / (Intensity Pellet + Intensity Supernatant).
-
Application 2: Stabilizing PE Bilayers
Context: Many proteins require PE for activity but pure DOPE forms non-bilayer phases (
Strategy: Use 14:0 Lyso PE to "rescue" the bilayer structure of DOPE.
-
Mechanism: The positive curvature of Lyso PE cancels the negative curvature of DOPE.
-
Ratio: A mixture of DOPE:14:0 Lyso PE (80:20) typically yields stable bilayers at physiological pH, allowing the study of PE-specific protein domains without the membrane collapsing into hexagonal tubes.
Mechanism of Action: Curvature Stress Signaling
This diagram illustrates how 14:0 Lyso PE facilitates protein recruitment through the "Defect Sensing" mechanism.
Figure 2: Mechanism of protein recruitment via Lyso PE-induced packing defects.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Pellet formed (Liposomes dissolved) | Lyso PE concentration > CMC or >30 mol%. | Reduce Lyso PE to 5-10 mol%. Ensure lipid:detergent ratio is in the vesicular regime. |
| Protein precipitates in control | Protein aggregation (independent of lipids). | Run a "No Lipid" control. Spin at 100,000 x g. If pellet exists, clarify protein stock first. |
| Inconsistent Extrusion | 14:0 Lyso PE phase separation. | Ensure hydration is performed > Tm (use 37°C or 40°C). Vortex vigorously. |
| High Background Binding | Electrostatic interaction with PE headgroup. | Increase salt (NaCl) to 300 mM to test if binding is hydrophobic (specific) or electrostatic (non-specific). |
References
-
Avanti Polar Lipids. 14:0 Lyso PE (1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine).[1][2][3] Product Page. Available at: [Link]
-
Fuller, N., & Rand, R. P. (2001). The influence of lysolipids on the spontaneous curvature and bending elasticity of phospholipid membranes. Biophysical Journal, 81(1), 243–254. Available at: [Link]
-
McMahon, H. T., & Gallop, J. L. (2005). Membrane curvature and mechanisms of dynamic cell membrane remodelling.[4] Nature, 438(7068), 590–596. (Contextual grounding for curvature sensing).
-
Lipotype. Lyso-phosphatidylethanolamine Analysis and Function. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Quantification of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 14:0)
Welcome to our dedicated technical support guide for the accurate quantification of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 14:0). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of lysophospholipid analysis. Here, we address common challenges encountered during sample preparation, chromatography, and mass spectrometry, providing not just solutions, but the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Sample Preparation & Handling
Question 1: I'm seeing significant variability in my LPE 14:0 measurements between sample replicates. What could be the cause?
Answer: High variability in LPE 14:0 quantification often originates from pre-analytical sample handling and extraction inefficiencies. LPEs are amphipathic molecules, making their extraction sensitive to the chosen solvent system and matrix components.
-
Causality: The hydroxyl group on the glycerol backbone and the charged phosphate group make LPEs more polar than their diacyl counterparts. Standard lipid extraction methods, like the Folch or Bligh & Dyer techniques, are generally effective, but modifications may be necessary for optimal recovery of lysophospholipids from complex matrices like plasma. Inefficient extraction can lead to incomplete recovery and, consequently, high variability.
-
Troubleshooting Steps:
-
Optimize Extraction: For plasma or serum samples, a modified Bligh and Dyer method is recommended. Ensure the correct ratio of chloroform:methanol:sample is used to achieve a single-phase extraction, followed by partitioning with water or an acidic solution to separate the lipid-containing organic phase.
-
Internal Standard Placement: Add your internal standard (ideally a stable isotope-labeled LPE 14:0, such as LPE 14:0-d4) to the sample before extraction. This will account for variability in extraction efficiency.
-
Sample Homogenization: Ensure thorough vortexing or sonication after the addition of extraction solvents to fully disrupt protein-lipid interactions and release the LPEs into the solvent.
-
Avoid Acidic Conditions: Strong acidic conditions during extraction can lead to the degradation of plasmalogens, which can be isobaric with your target LPEs, leading to overestimation.[1]
-
Question 2: How stable is LPE 14:0 in solution and during storage? Could my samples be degrading?
Answer: LPE 14:0 is generally stable when stored properly. However, improper handling can lead to degradation.
-
Causality: The ester bond at the sn-1 position is susceptible to hydrolysis, especially at extreme pH values. Enzymatic degradation by endogenous phospholipases can also occur if samples are not handled promptly and kept cold.
-
Troubleshooting Steps:
-
Storage Conditions: For long-term storage, LPE 14:0 standards and extracted samples should be stored in a chloroform or methanol solution at -20°C or -80°C. Under these conditions, it is stable for at least four years.[2]
-
Sample Collection: When working with biological samples, process them quickly and on ice to minimize enzymatic activity. The addition of enzyme inhibitors may be necessary for certain sample types.
-
pH of Solutions: Maintain a neutral pH for all aqueous solutions used in sample preparation and analysis to prevent acid- or base-catalyzed hydrolysis.
-
Liquid Chromatography
Question 3: I'm observing poor peak shape (tailing or fronting) for my LPE 14:0 peak. How can I improve this?
Answer: Poor peak shape for lysophospholipids is a common issue and can be attributed to several factors related to the chromatography system and method.
-
Causality: LPEs have a free phosphate group that can interact with active sites on the column stationary phase or hardware, leading to peak tailing. Additionally, the choice of sample solvent and injection volume can cause peak distortion.
-
Troubleshooting Steps:
-
Column Choice: A C18 reversed-phase column is commonly used for lipidomics. However, for lysophospholipids, a column with end-capping or a hybrid particle technology can reduce silanol interactions and improve peak shape.
-
Mobile Phase Additives: The addition of a weak acid, such as 0.1% formic acid, to the mobile phase can help to protonate the phosphate group, reducing its interaction with the stationary phase and improving peak symmetry.
-
Sample Solvent: Your sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. Injecting in a stronger solvent can cause peak fronting.[3]
-
Column Contamination: If all peaks in your chromatogram are showing poor shape, it could indicate a blocked column frit or a void at the head of the column.[4][5] Backflushing the column (if permissible by the manufacturer) or replacing it may be necessary.
-
Question 4: My LPE 14:0 peak is co-eluting with other interfering peaks. How can I improve the resolution?
Answer: Co-elution is a significant challenge in lipidomics due to the vast number of isomeric and isobaric species.
-
Causality: In complex samples, other lipids, particularly lysophosphatidylcholines (LPCs), can have similar retention times to LPEs. This is problematic as in-source fragmentation of LPCs can generate ions with the same m/z as LPEs, leading to inaccurate quantification.[6][7]
-
Troubleshooting Steps:
-
Gradient Optimization: Adjust the gradient slope of your mobile phase. A shallower gradient will increase the separation between closely eluting compounds.
-
Column Chemistry: Consider a different stationary phase. While C18 is common, a C8 or a phenyl-hexyl column may offer different selectivity for phospholipids. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for separating lipid classes based on polarity.[8]
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, although this will increase the run time.
-
Mass Spectrometry
Question 5: I'm not getting a consistent or strong signal for LPE 14:0. How can I optimize my MS parameters?
Answer: Optimizing the electrospray ionization (ESI) source and MS parameters is critical for achieving good sensitivity and reproducibility for LPE 14:0.
-
Causality: LPEs are zwitterionic at physiological pH, meaning they have both a positive and a negative charge.[9] This allows them to be detected in both positive and negative ionization modes, but the optimal mode and parameters can vary.
-
Troubleshooting Steps:
-
Ionization Mode:
-
Positive Mode: LPE 14:0 will primarily form a protonated molecule [M+H]+ at m/z 426.26. It can also form sodium [M+Na]+ and potassium [M+K]+ adducts.[10]
-
Negative Mode: LPE 14:0 will form a deprotonated molecule [M-H]- at m/z 424.24.
-
Experiment with both modes to determine which provides the best signal-to-noise ratio for your specific sample matrix and instrument.
-
-
Source Parameters: Optimize the capillary voltage, source temperature, and gas flows. A good starting point for ESI is a capillary voltage of 3.0 kV and a source temperature of 120°C.[11] Fine-tuning these parameters can significantly enhance the signal.
-
Collision Energy: For MS/MS analysis, optimize the collision energy for the specific transition you are monitoring. For LPE 14:0, a common transition in positive mode is m/z 426.2 -> 141.1 (neutral loss of the phosphoethanolamine headgroup). In negative mode, a common transition is m/z 424.2 -> 196.0.[12]
-
Question 6: I suspect I'm seeing in-source fragmentation. How can I confirm this and what can I do about it?
Answer: In-source fragmentation (ISF) is a major pitfall in lysophospholipid analysis, where more abundant lipids, like LPCs, fragment in the ion source and produce ions that are mistaken for other lipids, such as LPEs.[6][7]
-
Causality: High source temperatures or aggressive cone voltages can cause labile molecules to fragment before they reach the mass analyzer. For example, an LPC can lose its choline headgroup and be misidentified as an LPE.
-
Troubleshooting Steps:
-
Chromatographic Separation: The best way to differentiate between a true analyte and an in-source fragment is through chromatography. If the suspected LPE peak co-elutes perfectly with a much larger LPC peak, it is likely an in-source fragment.
-
Reduce Source Energy: Lower the source temperature and cone/skimmer voltages to create "softer" ionization conditions that minimize fragmentation.[6]
-
Isotope Confirmation: If you are unsure, you can use a stable isotope-labeled standard for the suspected parent molecule (e.g., a labeled LPC). If you see a corresponding labeled "fragment" at the m/z of your labeled LPE, it confirms in-source fragmentation.
-
Question 7: I'm struggling with matrix effects, especially in plasma samples. How can I mitigate this?
Answer: Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds, are a significant challenge in bioanalysis.
-
Causality: In plasma, other phospholipids are a major source of matrix effects.[13] These co-eluting lipids can compete with LPE 14:0 for ionization, leading to a suppressed signal and inaccurate quantification.
-
Troubleshooting Steps:
-
Sample Dilution: A simple and effective way to reduce matrix effects is to dilute your sample extract.[14][15] This reduces the concentration of interfering compounds.
-
Improved Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after your liquid-liquid extraction to remove a broader range of interfering compounds. There are also specialized phospholipid removal plates and cartridges available.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with your analyte is the most effective way to compensate for matrix effects. The internal standard will be affected by ion suppression or enhancement in the same way as the analyte, allowing for accurate correction.
-
Experimental Protocols & Data
Table 1: Recommended LC-MS/MS Parameters for LPE 14:0 Quantification
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Precursor Ion (m/z) | 426.26 | 424.24 |
| Product Ion (m/z) | 141.1 (Neutral Loss) | 196.0 |
| Collision Energy (eV) | 20-30 | 25-35 |
| Dwell Time (ms) | 50-100 | 50-100 |
Note: These are starting parameters and should be optimized for your specific instrument.
Protocol 1: Lipid Extraction from Plasma
-
To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of LPE 14:0-d4 (internal standard) in methanol.
-
Add 375 µL of a cold (-20°C) 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex for 10 minutes at 4°C.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the lower organic phase, being careful not to disturb the protein disk at the interface.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Diagram 1: Troubleshooting Workflow for LPE 14:0 Quantification
Caption: A decision tree for troubleshooting common issues in LPE 14:0 quantification.
References
-
PubChem. (n.d.). 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine. Retrieved from [Link]
-
Le, T. L., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(20), 12134–12142. [Link]
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Kansas State University. (n.d.). LipidomeDB Data Calculation Environment. Retrieved from [Link]
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Castro-Perez, J., et al. (2010). Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis. Journal of Proteome Research, 9(5), 2377–2389. [Link]
-
MassBank. (2009). 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphate. Retrieved from [Link]
-
Aoki, J., et al. (2015). Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. Journal of Lipid Research, 56(6), 1254–1263. [Link]
-
Nishino, K., et al. (2021). Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 413(1), 221–230. [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
-
Ferreira, R., et al. (2019). Comprehensive mass spectrometry lipidomics of human biofluids and ocular tissues. Scientific Reports, 9(1), 13355. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. [Link]
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
Schuhmacher, J., et al. (2003). Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. Rapid Communications in Mass Spectrometry, 17(17), 1950-1957. [Link]
-
ResearchGate. (n.d.). Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. Retrieved from [Link]
-
Le, T. L., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PubMed, 30339327. [Link]
-
Sato, Y., et al. (2012). Lipidomic analysis of biological samples. Journal of Chromatography B, 911, 81-90. [Link]
-
Wang, C., et al. (2021). Investigating How Lysophosphatidylcholine and Lysophosphatidylethanolamine Enhance the Membrane Permeabilization Efficacy of Host Defense Peptide Piscidin 1. Biochemistry, 60(3), 223–233. [Link]
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ResearchGate. (n.d.). Optimized extraction of phospholipids and lysophospholipids for nanoflow liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
LIPID MAPS. (2007). Internal standards for lipidomic analysis. Retrieved from [Link]
-
Patel, D. N., et al. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 29(7), 564-575. [Link]
-
ResearchGate. (n.d.). Reduction of matrix effects in quantitative and semi-quantitative inductively coupled plasma-optical emission spectrometry using a partial local thermodynamic equilibrium model and an internal standard. Retrieved from [Link]
-
Wang, S., et al. (2021). Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS. STAR Protocols, 2(3), 100683. [Link]
-
Le, T. L., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. [Link]
-
YouTube. (2021). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
eScholarship.org. (n.d.). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. Retrieved from [Link]
-
MDPI. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]
-
ResearchGate. (n.d.). A single run LC-MS/MS method for phospholipidomics. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Schmid, P. C., et al. (1981). Quantification of lysophosphatidylethanolamine in the nanomole range. Journal of Lipid Research, 22(5), 882-886. [Link]
-
Agilent. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Retrieved from [Link]
-
bioRxiv. (2021). Lysophospholipid headgroup size, and acyl chain length and saturation differentially affect vacuole acidification, Ca2+ transport, and fusion. Retrieved from [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Han, X., & Gross, R. W. (2005). Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(12), 2020–2030. [Link]
-
PubMed Central. (2022). Cryogenic infrared spectroscopy provides mechanistic insight into the fragmentation of phospholipid silver adducts. Retrieved from [Link]
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Murphy, R. C., et al. (2007). Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry. Journal of Lipid Research, 48(11), 2536–2545. [Link]
-
Lee, H., et al. (2018). Achieving long-term stability of lipid nanoparticles: examining the effect of ph, temperature, and lyophilization. International Journal of Nanomedicine, 13, 3797–3811. [Link]
-
Han, X., & Gross, R. W. (2005). Electrospray Ionization with Low-energy Collisionally Activated Dissociation Tandem Mass Spectrometry of Glycerophospholipids: Mechanisms of Fragmentation and Structural Characterization. Journal of the American Society for Mass Spectrometry, 16(5), 671–682. [Link]
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- 15. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Nuances of Lysophospholipid Handling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated resource for overcoming the common challenges associated with handling lysophospholipids (LPLs) in the laboratory. As a Senior Application Scientist, I've seen firsthand how these seemingly minor details can significantly impact experimental outcomes. This guide is designed to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your research. Lysophospholipids are potent signaling molecules, and their proper handling is paramount for reproducible and reliable results.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and immediate concerns when working with lysophospholipids.
Q1: I just received my lysophospholipid order. How should I store it?
A1: Proper storage is critical to prevent degradation. For long-term storage, lysophospholipids, especially those with unsaturated acyl chains, should be stored as a powder or in an organic solvent at -20°C or lower.[3] Unsaturated LPLs are particularly susceptible to oxidation and hydrolysis.[3][4] If supplied as a powder, it's best to dissolve it in a suitable organic solvent like chloroform or methanol, overlay with an inert gas like argon or nitrogen, and store in a glass vial with a Teflon-lined cap.[3] Avoid repeated freeze-thaw cycles. For short-term use, a stock solution in an appropriate solvent can be stored at -20°C.
Q2: My lysophospholipid won't dissolve in my aqueous buffer. What am I doing wrong?
A2: Solubility of lysophospholipids in aqueous solutions is highly dependent on the acyl chain length, the headgroup, and the pH and ionic strength of the buffer.[5][6][7] LPLs are amphiphilic and can form micelles in aqueous solutions above their critical micelle concentration (CMC).[8][9] To improve solubility, consider the following:
-
Use a carrier: Bovine serum albumin (BSA), particularly fatty acid-free BSA, can be used to deliver LPLs to cells in culture.[10]
-
Sonication: Gentle sonication can aid in dissolving LPLs and forming a uniform suspension.
-
Solvent carry-over: A small amount of a water-miscible organic solvent (e.g., ethanol or DMSO) used to dissolve the LPL first can help, but be mindful of the final solvent concentration in your experiment.
-
pH adjustment: The solubility of some LPLs can be influenced by pH.[11]
Q3: Can I store my prepared lysophospholipid solutions in plastic tubes?
A3: It is strongly recommended to use glass vials with Teflon-lined caps for storing lysophospholipid solutions, especially when dissolved in organic solvents.[3] Plasticizers can leach from plastic tubes and contaminate your sample. For aqueous solutions, while short-term storage in high-quality polypropylene tubes might be acceptable, glass is always the safer option to maintain purity.
Q4: I'm seeing two peaks for my lysophospholipid in my LC-MS analysis. Is my sample contaminated?
A4: Not necessarily. You are likely observing the phenomenon of acyl migration . In aqueous solutions, the acyl chain of a lysophospholipid can migrate between the sn-1 and sn-2 positions of the glycerol backbone.[11][12][13] This results in a mixture of two positional isomers, which can be separated by chromatography. The rate of acyl migration is influenced by pH, temperature, and the nature of the acyl chain.[11][14]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed approach to tackling complex issues you may encounter during your experiments.
Issue 1: Inconsistent Bioactivity or Receptor Activation
Symptoms:
-
High variability between replicate experiments.
-
Lower than expected potency of the lysophospholipid.
-
Complete loss of biological activity.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Preventative Measures |
| Acyl Migration | The sn-1 and sn-2 isomers can have different biological activities. Acyl migration can alter the ratio of these isomers over time, leading to inconsistent results.[13] The sn-1 isomer is generally more stable.[13] | Minimize time in aqueous solutions: Prepare fresh dilutions from a stock in organic solvent just before use. Control pH: Acyl migration is slowest at a pH of around 4-5.[11] While not always physiologically relevant, be aware of the pH of your buffers. Characterize your material: If possible, use analytical techniques like LC-MS to determine the isomeric ratio in your sample. |
| Hydrolysis | The ester linkage of the acyl chain is susceptible to hydrolysis, resulting in a free fatty acid and glycerophosphocholine.[4][15] This degradation product is biologically inactive for LPL receptors. | Proper Storage: Store at low temperatures (-20°C or -80°C) and under an inert atmosphere.[3][16] Aseptic Technique: Microbial contamination can introduce lipases that accelerate hydrolysis. |
| Oxidation | Unsaturated acyl chains are prone to oxidation, which can alter the structure and activity of the lysophospholipid. | Inert Atmosphere: Store under argon or nitrogen.[3] Antioxidants: Consider the addition of antioxidants like BHT, but be cautious as they can interfere with some assays. |
| Micelle Formation | Above the CMC, lysophospholipids form micelles, which can affect their availability to bind to receptors.[5][9] The monomeric form is generally considered to be the biologically active species for receptor interaction. | Work below the CMC: If possible, perform experiments at concentrations below the CMC of the specific lysophospholipid. The CMC is dependent on acyl chain length and headgroup.[5] Use of a Carrier: BSA can help to maintain the lysophospholipid in a monomeric state.[10] |
Issue 2: Artifacts and Interference in Analytical Measurements (e.g., Mass Spectrometry)
Symptoms:
-
Inaccurate quantification of lysophospholipids.
-
Appearance of unexpected lipid species.
-
Suppression or enhancement of the signal of interest.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Preventative Measures |
| In-source Fragmentation/Conversion | During mass spectrometry analysis, other more abundant lysophospholipids (like lysophosphatidylcholine, LPC) can fragment in the ion source to generate the product ion of the analyte of interest (like lysophosphatidic acid, LPA), leading to artificially high measurements.[17] | Chromatographic Separation: Develop a robust LC method that chromatographically separates the analyte of interest from other interfering lysophospholipid species.[17] Optimize MS source conditions: Careful tuning of the ion source parameters can sometimes minimize in-source fragmentation.[17] |
| Matrix Effects | Components of the biological matrix (e.g., salts, other lipids) can interfere with the ionization of the target lysophospholipid, leading to signal suppression or enhancement.[18] | Effective Sample Preparation: Use a validated extraction method, such as liquid-liquid extraction or solid-phase extraction, to remove interfering matrix components.[19][20] Use of Internal Standards: Employ stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in extraction recovery. |
| Acyl Migration During Sample Preparation | The conditions used for lipid extraction (e.g., acidic or basic pH) can promote acyl migration, altering the isomeric ratio from the original biological state.[11][13] | Neutral pH Extraction: Whenever possible, use extraction methods that maintain a neutral pH. Minimize processing time: Process samples quickly and keep them on ice to slow down any potential chemical reactions. |
| Contamination from Labware | Plasticizers and other contaminants can leach from plasticware and interfere with the analysis. | Use Glassware: Employ glass vials and pipettes for handling and storing lysophospholipid solutions.[3] High-Purity Solvents: Use high-purity, LC-MS grade solvents to minimize background contamination. |
Part 3: Key Experimental Protocols & Workflows
This section provides step-by-step methodologies for common experiments involving lysophospholipids.
Protocol 1: Preparation of Lysophospholipid-BSA Complex for Cell Culture
This protocol is essential for delivering water-insoluble lysophospholipids to cells in a controlled and bioavailable manner.
Materials:
-
Lysophospholipid stock solution in a suitable organic solvent (e.g., chloroform or methanol).
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
Phosphate-buffered saline (PBS) or serum-free cell culture medium.
Procedure:
-
In a sterile glass tube, add the desired amount of lysophospholipid stock solution.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Place the tube under vacuum for at least 1 hour to remove any residual solvent.
-
Add the desired volume of PBS or serum-free medium containing fatty acid-free BSA (a 10:1 molar ratio of BSA to LPL is a good starting point).
-
Gently vortex or sonicate the solution until the lipid film is completely dissolved and the solution is clear.
-
Sterile filter the LPL-BSA complex through a 0.22 µm filter before adding to your cell culture.
Workflow: Investigating LPA Signaling Pathway Activation
This workflow outlines the key steps to study the downstream effects of lysophosphatidic acid (LPA) on a target cell line.
Caption: Equilibrium of acyl migration in LPC.
LPA Production and Signaling
Lysophosphatidic acid (LPA) is a key signaling molecule produced from lysophosphatidylcholine (LPC) by the enzyme autotaxin. [21][22]It then acts on a family of G protein-coupled receptors (GPCRs) to elicit a variety of cellular responses. [22][23][24]
Caption: LPA biosynthesis and signaling cascade.
References
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Plückthun, A., & Dennis, E. A. (1981). Acyl and Phosphoryl Migration in Lysophospholipids: Importance in Phospholipid Synthesis and Phospholipase Specificity. Biochemistry. [Link]
-
Plückthun, A., & Dennis, E. A. (1981). Acyl and phosphoryl migration in lysophospholipids: importance in phospholipid synthesis and phospholipase specificity. Biochemistry. [Link]
-
Simon, M. F., & Cravatt, B. F. (2010). Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling. Journal of Biological Chemistry. [Link]
-
Kremer, A. E., et al. (2012). Serum autotaxin is increased in pruritus of cholestasis, but not of other origin, and responds to therapeutic interventions. Hepatology. [Link]
-
Rosso, F., et al. (2010). Synthesis of Lysophospholipids. Molecules. [Link]
-
Kumar, P., et al. (2017). Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species. PLoS One. [Link]
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Mnasri, T., et al. (2017). Lipase-catalyzed production of lysophospholipids. OCL - Oilseeds and fats, Crops and Lipids. [Link]
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Stansfeld, P. J., et al. (2015). Atomistic modelling of lysophospholipids from the Campylobacter jejuni lipidome. Scientific Reports. [Link]
-
Isshiki, T., et al. (2022). Serum autotaxin levels in chronic disease and acute exacerbation of fibrosing interstitial lung disease. ERJ Open Research. [Link]
-
Rosso, F., et al. (2010). Synthesis of Lysophospholipids. Molecules. [Link]
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Aoki, J., et al. (2007). Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. Journal of Lipid Research. [Link]
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Stafforini, D. M., et al. (1987). Interfacial properties and critical micelle concentration of lysophospholipids. Journal of Biological Chemistry. [Link]
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Nakamura, K., et al. (2008). Measurement of lysophospholipase D/autotaxin activity in human serum samples. Clinica Chimica Acta. [Link]
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The various phospholipid aggregates. (n.d.). Lipoid. [Link]
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Mnasri, T., et al. (2017). Lipase-catalyzed production of lysophospholipids. OCL. [Link]
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Koutroulis, I., et al. (2022). Autotaxin Activity in Chronic Subdural Hematoma: A Prospective Clinical Study. Journal of Clinical Medicine. [Link]
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Crommelin, D. J., et al. (1995). Physical (in) stability of liposomes upon chemical hydrolysis: the role of lysophospholipids and fatty acids. Biochimica et Biophysica Acta. [Link]
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Sandvig, K., et al. (2018). Phospholipid hydrolysis to lysophospholipid.: Molecular structure and simplified drawing of a glycerophospholipid that is assumed to acquire a cylindrical shape and a lysophospholipid with a conical shape. ResearchGate. [Link]
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D'Errico, G., et al. (2009). Microstructural characterization of lysophosphatidylcholine micellar aggregates: the structural basis for their use as biomembrane mimics. Journal of Colloid and Interface Science. [Link]
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Wang, D., et al. (2013). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of Lipid Research. [Link]
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Scherer, M., et al. (2010). Challenges in accurate quantitation of lysophosphatidic acids in human biofluids. Journal of Lipid Research. [Link]
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Hunt, G. R., & Tsang, S. (1981). Stability of liposomes on long term storage. International Journal of Pharmaceutics. [Link]
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-
Ali, S. M., et al. (2014). Long Term Storage of Lyophilized Liposomal Formulations. PLoS One. [Link]
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Kim, H. J., et al. (2022). Lysophospholipids: A Potential Drug Candidates for Neurodegenerative Disorders. International Journal of Molecular Sciences. [Link]
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ResearchGate. (2016). What is the best way to solve Lysophosphatidic acid for cell culture use? [Link]
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Avanti Polar Lipids. (n.d.). How Should I Store My Liposomes? [Link]
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Wang, D., et al. (2013). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. ResearchGate. [Link]
-
Stafforini, D. M., et al. (1987). Interfacial properties and critical micelle concentration of lysophospholipids. Biochemistry. [Link]
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Rosso, F., et al. (2010). Synthesis of Lysophospholipids. ResearchGate. [Link]
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Hisano, Y., & Hla, T. (2019). Lysophospholipids in laboratory medicine. Clinical Chemistry and Laboratory Medicine. [Link]
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Moolenaar, W. H. (2000). The ins and outs of lysophosphatidic acid signaling. The Journal of Biological Chemistry. [Link]
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An, S., et al. (2008). Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. The FEBS Journal. [Link]
-
Yung, Y. C., et al. (2015). Promising pharmacological directions in the world of lysophosphatidic Acid signaling. Annual Review of Pharmacology and Toxicology. [Link]
-
Li, J., et al. (2013). Phospholipids at the Interface: Current Trends and Challenges. Langmuir. [Link]
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Ensuring reproducibility in lipidomics studies of LPE 14:0.
< Technical Support Center: Ensuring Reproducibility in Lipidomics Studies of LPE 14:0
Welcome to the technical support center dedicated to ensuring the reproducibility of lipidomics studies focusing on lysophosphatidylethanolamine (LPE) 14:0. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of LPE 14:0 analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and generate high-quality, reproducible data.
This center is structured to address your needs at various stages of your experimental workflow, from initial queries to in-depth troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of LPE 14:0.
Q1: Why is reproducibility a significant challenge in LPE 14:0 lipidomics?
A1: Reproducibility in lipidomics, and specifically for lysophospholipids like LPE 14:0, is challenging due to a combination of factors. These include the inherent instability of lipids, the complexity of biological matrices, and the high sensitivity of analytical techniques to minor variations.[1][2] Key issues include enzymatic degradation during sample handling, inefficient extraction of more polar lysophospholipids, matrix effects during mass spectrometry, and inconsistencies in data processing.[3][4][5][6]
Q2: What is the most critical pre-analytical factor to control for LPE 14:0 analysis?
A2: The most critical pre-analytical factor is minimizing enzymatic activity from phospholipases, which can artificially generate or degrade LPE 14:0.[7][8][9] This requires immediate processing of fresh samples or rapid inactivation of enzymes through methods like flash-freezing or heat treatment, followed by storage at -80°C.[8][9]
Q3: Is a specific internal standard required for LPE 14:0 quantification?
A3: Yes, for accurate and reproducible quantification, a stable isotope-labeled internal standard, such as LPE 14:0-d4, is highly recommended. If a labeled standard is unavailable, a structurally similar LPE with an odd-chain fatty acid (e.g., LPE 17:0) that is not naturally present in the sample can be used.[8][10][11] This helps to correct for variability in extraction efficiency and ionization.[12]
Q4: What are the key considerations for reporting LPE 14:0 data to ensure transparency and reproducibility?
A4: To ensure transparency and allow for replication, it is crucial to follow established reporting standards. The Lipidomics Standards Initiative (LSI) provides a minimal reporting checklist that covers sample preparation, lipid extraction, mass spectrometry parameters, and data processing steps.[13][14][15][16] Key details to report include the exact extraction method, internal standards used, mass transitions monitored, and software versions for data analysis.[17]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during LPE 14:0 analysis.
Section 2.1: Sample Preparation
Q: I am observing unexpectedly high levels of LPE 14:0 in my samples compared to literature values. What could be the cause?
A: This is a classic sign of artificial LPE generation due to enzymatic activity during sample handling.
-
Causality: Phospholipases, particularly phospholipase A2 (PLA2), can hydrolyze phosphatidylethanolamine (PE) to generate LPE. This activity can persist even at low temperatures if not properly quenched.[7]
-
Troubleshooting Steps:
-
Review Sample Collection: Ensure samples are processed immediately after collection. If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C.[8][9]
-
Consider Heat Inactivation: For some sample types, heat treatment can effectively inactivate enzymes before extraction.[7][8][9][18]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can disrupt cell membranes and increase enzymatic degradation.[3][8][9] Aliquot samples upon collection to avoid this.
-
Q: My LPE 14:0 recovery is low and inconsistent between replicates. How can I improve this?
A: Low and variable recovery of LPE 14:0 is often due to its relatively high polarity, which can lead to its loss during traditional lipid extractions designed for more non-polar lipids.[3][19]
-
Causality: Standard biphasic lipid extraction methods, like the Folch or Bligh-Dyer methods, partition lipids based on their polarity. More polar lysophospholipids, including LPEs, can be partially lost to the aqueous phase.[3][19]
-
Troubleshooting Steps:
-
Modify Extraction Solvent: Consider a single-phase extraction with methanol or a butanol/methanol mixture, which has shown improved recovery for lysophospholipids.[3] A modified Folch method using methyl-tert-butyl ether (MTBE) has also been shown to be effective.[20]
-
Adjust pH: Mildly acidic conditions during extraction can neutralize the phosphate group of LPE, making it less polar and improving its partitioning into the organic phase.[3][19] However, be cautious as strong acids can cause hydrolysis of other lipids.[19]
-
Ensure Complete Solvent Evaporation and Reconstitution: After extraction, ensure the organic solvent is completely evaporated under a gentle stream of nitrogen. Incomplete reconstitution of the lipid extract in the injection solvent can lead to variability.
-
Section 2.2: Chromatographic Separation
Q: I am observing poor peak shape (tailing or fronting) for my LPE 14:0 peak. What are the likely causes and solutions?
A: Poor peak shape can compromise quantification and resolution from other isomers.[21]
-
Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, column contamination, or issues with the mobile phase.[21][22] Peak fronting can be a sign of column overload.[21]
-
Troubleshooting Steps:
-
Check Mobile Phase pH: The ionization state of LPE is pH-dependent. Ensure the mobile phase pH is appropriate for the column chemistry and promotes a single ionic form of LPE.
-
Evaluate Sample Solvent: The solvent used to dissolve the lipid extract should be as weak as, or weaker than, the initial mobile phase to avoid peak distortion.[23]
-
Column Health:
-
Reduce Injection Volume: If peak fronting is observed, try injecting a smaller volume or diluting the sample to avoid overloading the column.[21]
-
Q: I am unable to resolve LPE 14:0 from an interfering peak. How can I improve chromatographic resolution?
A: Co-elution is a common problem in lipidomics due to the presence of isomers.[24][25]
-
Causality: LPE 14:0 can have positional isomers (sn-1 vs. sn-2) that may have very similar retention times.[24] Additionally, other lipid species with similar polarity can co-elute.
-
Troubleshooting Steps:
-
Optimize Gradient: A shallower gradient can improve the separation of closely eluting compounds.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase, such as a C30 or one with a phenyl-hexyl phase, which can offer different selectivity for lipids.[26]
-
Adjust Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, though it may also increase peak broadening.[26][27]
-
Lower Flow Rate: Reducing the flow rate can enhance separation efficiency.[26][27]
-
Section 2.3: Mass Spectrometry Analysis
Q: I am experiencing significant signal suppression for LPE 14:0, leading to poor sensitivity. What can I do?
A: Ion suppression, a type of matrix effect, is a major challenge in LC-MS-based lipidomics.[4][5][12][28]
-
Causality: Co-eluting compounds from the sample matrix can compete with LPE 14:0 for ionization in the mass spectrometer's source, reducing its signal intensity.[5][29]
-
Troubleshooting Steps:
-
Improve Sample Clean-up: Consider using solid-phase extraction (SPE) to remove interfering matrix components before LC-MS analysis.[3]
-
Enhance Chromatographic Separation: By improving the separation of LPE 14:0 from the bulk of the matrix components, you can minimize co-elution and thus ion suppression.[4]
-
Dilute the Sample: A simple but effective strategy is to dilute the sample. This reduces the concentration of matrix components, which can alleviate suppression.[30]
-
Optimize Ion Source Parameters: Adjusting parameters like spray voltage, gas flows, and temperature can sometimes help to mitigate ion suppression.[5]
-
Q: My quantitative results for LPE 14:0 are not consistent across different batches of samples. What could be causing this batch effect?
A: Batch effects can arise from variations in instrument performance or sample processing over time.[31]
-
Causality: Minor day-to-day variations in LC-MS system performance, such as changes in ionization efficiency or detector sensitivity, can lead to systematic differences between batches.[31][32][33]
-
Troubleshooting Steps:
-
Use a Robust Internal Standard: As mentioned, a stable isotope-labeled or odd-chain LPE internal standard is crucial for correcting these variations.[8][10][11]
-
Incorporate Quality Control (QC) Samples: Prepare a pooled QC sample from a small aliquot of each study sample. Inject this QC sample periodically throughout the analytical run (e.g., every 5-10 samples). The signal of LPE 14:0 in the QC samples should be consistent. Any drift can be used to normalize the data.
-
Randomize Sample Injection Order: Do not run samples from different experimental groups in separate batches. Randomizing the injection order helps to distribute any time-dependent variation across all groups, making it less likely to be misinterpreted as a biological effect.
-
Section 2.4: Data Processing
Q: Different data processing software packages are giving me different quantitative results for LPE 14:0 from the same raw data. Why is this happening and what should I do?
A: Discrepancies between data processing software are a known issue in lipidomics and a significant source of irreproducibility.[6][34][35]
-
Causality: Software packages use different algorithms for peak picking, integration, and alignment. These algorithmic differences can lead to variations in the calculated peak areas.[34]
-
Troubleshooting Steps:
-
Manual Curation of Peak Integration: Do not blindly trust automated peak integration. Manually inspect the integration of the LPE 14:0 peak and its internal standard in a representative subset of your samples to ensure it is being done correctly.
-
Consistent Parameter Settings: If you must use different software, ensure that the parameters for peak detection and integration are as similar as possible between them.
-
Standardized Workflow: For long-term studies, it is critical to use the same software and version with the same set of processing parameters for all data to ensure consistency.[31]
-
Transparency in Reporting: When publishing your results, clearly state the software and version used, along with all the key processing parameters.[17]
-
Part 3: Protocols and Data Presentation
Detailed Protocol: Modified Methanol-Based Lipid Extraction for LPEs
This protocol is optimized for the extraction of more polar lysophospholipids from plasma or serum.
-
Preparation:
-
Pre-chill methanol to -20°C.
-
Prepare an internal standard stock solution containing your chosen LPE internal standard (e.g., LPE 17:0) in methanol.
-
-
Extraction:
-
To a 1.5 mL microcentrifuge tube, add 10 µL of plasma or serum.
-
Add 150 µL of cold methanol containing the internal standard (e.g., to a final concentration of 10 pmol).
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Sample Preparation for LC-MS:
-
Carefully transfer 120 µL of the supernatant to a new tube or an autosampler vial.
-
The sample is now ready for direct injection into the LC-MS system.
-
Data Summary Table: Recommended LC-MS Parameters for LPE 14:0
| Parameter | Recommendation | Rationale |
| LC Column | C18, 1.8 µm, 2.1 x 100 mm | Good general-purpose column for lipid separation. |
| Mobile Phase A | Water with 0.1% Formic Acid & 5mM Ammonium Acetate | Promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Methanol/Isopropanol (90:10) with 0.1% Formic Acid & 5mM Ammonium Acetate | Provides good elution strength for lipids. |
| Gradient | 30% to 100% B over 15 min | A relatively shallow gradient improves resolution. |
| Flow Rate | 0.3 mL/min | A moderate flow rate balances analysis time and separation efficiency. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | LPEs ionize well in positive mode as [M+H]+. |
| MS/MS Transition | Precursor ion (m/z of LPE 14:0) -> Product ion | Use a specific fragment ion for quantitation (e.g., the phosphocholine headgroup fragment). |
| Internal Standard | LPE 17:0 or stable isotope-labeled LPE 14:0 | Corrects for extraction and ionization variability. |
Part 4: Visualizations
Workflow for Reproducible LPE 14:0 Analysis
Caption: Workflow for reproducible LPE 14:0 analysis.
Troubleshooting Logic for Low LPE 14:0 Signal
Caption: Troubleshooting logic for low LPE 14:0 signal.
References
-
Creer, M. H., & Gross, R. W. (1985). Separation of isomeric lysophospholipids by reverse phase HPLC. Lipids, 20(12), 922–928. [Link]
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Liebisch, G., et al. (2020). Steps Toward Minimal Reporting Standards for Lipidomics Mass Spectrometry in Biomedical Research Publications. Journal of the American Heart Association, 9(12), e016756. [Link]
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LIFS Tools web portal. (n.d.). Introducing the Lipidomics Minimal Reporting Checklist. [Link]
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Lipidomics Standards Initiative. (n.d.). Reporting Checklist. [Link]
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Kim, H. Y., et al. (2012). Optimized extraction of phospholipids and lysophospholipids for nanoflow liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical Biochemistry, 423(2), 193–200. [Link]
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Lipidomics Standards Initiative. (n.d.). Home. [Link]
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Holcapek, M., & Idkowiak, J. (2025). Streamlining Lipidomics: Novel Statistical Workflows and Visualization in R and Python. LCGC International. [Link]
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Zhao, Z., & Xu, Y. (2010). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of Lipid Research, 51(3), 652–659. [Link]
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Lipidomics Standards Initiative. (n.d.). About LSI. [Link]
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Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
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Ulmer, C. Z., et al. (2018). A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis. Metabolites, 8(4), 62. [Link]
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ResearchGate. (n.d.). The lipidomics workflow, including all essential steps from sample to biological outcome. [Link]
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Le, T. L., et al. (2021). A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry. Metabolites, 11(10), 683. [Link]
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Waters Corporation. (n.d.). A Rapid, Workflow Driven Approach to Discovery Lipidomics Using Ion Mobility DIA UPLC/MS and Lipostar™. [Link]
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HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography [Video]. YouTube. [Link]
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HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
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Shiva, S., et al. (2018). A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues. BMC Plant Biology, 18(1), 1-15. [Link]
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ResearchGate. (n.d.). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. [Link]
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Ben-Gurion University Research Portal. (n.d.). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. [Link]
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Jafari, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5497-5515. [Link]
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Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research. [Link]
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ResearchGate. (n.d.). Improved method for the quantitation of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry. [Link]
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Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]
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Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Bioanalysis & Biomedicine, 7(4), 090-096. [Link]
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Han, X., & Gross, R. W. (2012). Comprehensive and quantitative analysis of lysophospholipid molecular species present in obese mouse liver by shotgun lipidomics. Journal of lipid research, 53(5), 943–953. [Link]
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Kyle, J. E., et al. (2016). Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry. Trends in analytical chemistry : TRAC, 82, 110–118. [Link]
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Payne, T. G., et al. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. Metabolites, 14(8), 461. [Link]
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DR-NTU. (n.d.). Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometer. [Link]
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Payne, T. G., et al. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. Metabolites, 14(8), 461. [Link]
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Avanti Polar Lipids. (n.d.). 14:0 Lyso PE. [Link]
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Brown, H. A., et al. (2009). Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry. Journal of lipid research, 50(5), 981–989. [Link]
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ResearchGate. (n.d.). Revolutions in lipid isomer resolution: application of ultra-high reso- lution ion mobility to reveal lipid diversity. [Link]
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Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
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Agilent. (n.d.). LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]
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Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(7), 636-642. [Link]
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Taylor & Francis Online. (n.d.). Examining Heat Treatment for Stabilization of the Lipidome. [Link]
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Zivkovic, A. M., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Lipids, 55(3), 227–241. [Link]
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ResearchGate. (n.d.). Examining heat treatment for stabilization of the lipidome. [Link]
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SpringerLink. (n.d.). Interferences and contaminants encountered in modern mass spectrometry. [Link]
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AZoLifeSciences. (2020). Challenges with Standardization in Lipidomics. [Link]
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bioRxiv. (2021). A high throughput lipidomics method using scheduled multiple reaction monitoring. [Link]
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Zivkovic, A. M., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Lipids, 55(3), 227–241. [Link]
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ResearchGate. (n.d.). Multiple Ionization Mass Spectrometry Strategy Used To Reveal the Complexity of Metabolomics. [Link]
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Spectroscopy Online. (2018). Combining Novel and Traditional Ionization Methods for Mass Spectrometry for More Comprehensive Analyses. [Link]
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Choosing the correct internal standard for 14:0 Lyso PE quantification
The following guide is designed as a specialized technical support center for bioanalytical scientists. It moves beyond basic textbook definitions to address the specific challenges of quantifying 14:0 Lyso PE (1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine) in complex biological matrices.
Topic: Internal Standard Selection & Method Validation Ticket ID: LPE-140-QUANT-GUIDE Status: Resolved / Expert Verified
Executive Summary
Quantifying 14:0 Lyso PE presents a "perfect storm" of bioanalytical challenges: it is a zwitterionic molecule with high polarity, often present in low abundance, and subject to massive ion suppression from co-eluting phosphatidylcholines (PCs).
The Critical Failure Point: Most assays fail not because of poor extraction, but because the Internal Standard (IS) does not track the ionization efficiency of the analyte during the electrospray process. This guide details how to select the correct IS and validate it according to FDA/EMA bioanalytical standards.
Part 1: The Decision Matrix (Internal Standard Selection)
Q: What is the "Golden Rule" for selecting an IS for 14:0 Lyso PE?
A: The Golden Rule of LC-MS/MS quantification is Co-elution = Compensation . Matrix effects (ion suppression/enhancement) are temporal. If your IS elutes 0.5 minutes apart from your analyte, it is experiencing a different chemical environment in the source.
Selection Hierarchy:
-
Tier 1 (Ideal): Stable Isotope-Labeled 14:0 Lyso PE (e.g., 14:0 Lyso PE-d5 or 13C).
-
Why: Perfect co-elution and identical extraction recovery.
-
-
Tier 2 (Recommended Surrogate): Odd-Chain Lyso PE (e.g., 13:0 Lyso PE or 17:1 Lyso PE ).
-
Why: These fatty acid chain lengths are biologically rare or absent in mammalian samples, preventing cross-interference.
-
-
Tier 3 (Acceptable with HILIC): Deuterated Analog of different chain length (e.g., 18:1-d7 Lyso PE).
-
Condition: This is only valid if you use HILIC chromatography , which separates lipids by headgroup class. In HILIC, 14:0 Lyso PE and 18:1 Lyso PE co-elute. In Reverse Phase (C18), they separate, rendering the IS less effective at correcting matrix effects.
-
Q: Can I use a Di-acyl PE (e.g., 14:0/14:0 PE) as an internal standard?
A: Absolutely not. While they share the same headgroup, di-acyl PEs are significantly more hydrophobic.
-
Extraction Bias: They will partition differently during liquid-liquid extraction (LLE).
-
Ionization Bias: They require different declustering potentials and collision energies.
-
Retention Time: On a C18 column, di-acyl PE will elute much later (in the 100% organic wash), while Lyso PE elutes earlier. The matrix effects at these two time points are completely uncorrelated.
Visual Workflow: IS Selection Logic
Caption: Decision tree for selecting the optimal internal standard based on commercial availability and chromatographic mode.
Part 2: Troubleshooting & Optimization
Q: My IS recovery is inconsistent. What is going wrong?
A: This is likely a Solubility or Adsorption Issue . Lyso PEs are "surfactant-like." They adhere to glass and plastic surfaces, especially in aqueous solutions.
-
The Fix: Never prepare Lyso PE standards in 100% water. Use at least 50% Organic Solvent (Methanol or Acetonitrile) in your working solutions.
-
The Container: Use silanized glass vials or low-binding polypropylene to prevent loss of the standard before it even reaches the matrix.
Q: I see "Ghost Peaks" in my blank samples at the 14:0 Lyso PE retention time.
A: This is Isobaric Interference or Carryover .
-
Carryover: Lyso PEs are sticky. Check your autosampler wash. You need a strong organic wash (e.g., Isopropanol:Acetonitrile:Acetone 1:1:1 + 0.1% Formic Acid) to strip lipids from the needle.
-
Source Fragmentation: Larger PE species (e.g., 16:0/14:0 PE) can undergo "in-source fragmentation," losing a fatty acid chain to mimic 14:0 Lyso PE.
-
Test: Inject a high concentration of 16:0/14:0 PE. If you see a peak in the 14:0 Lyso PE channel, your declustering potential (DP) is too high. Lower the DP to reduce in-source fragmentation.
-
Q: Which Mass Spec Mode is superior: Positive or Negative?
A: Negative Mode is generally preferred for quantification.
| Feature | Positive Mode (+ESI) | Negative Mode (-ESI) |
| Transition | Neutral Loss of 141 Da (Headgroup) | Precursor |
| Sensitivity | High | Moderate to High |
| Selectivity | Low (All PEs lose 141 Da) | High (Specific to Fatty Acid chain) |
| Background | High noise from solvent adducts | Cleaner baseline |
Recommendation: Use Negative Mode monitoring the transition 424.3
Part 3: Validated Experimental Protocol
Sample Preparation (Modified Protein Precipitation)
Standard LLE (Bligh-Dyer) can be variable for Lyso species due to their polarity. A single-phase protein precipitation is more robust.
Reagents:
-
Extraction Solvent: Methanol:Acetonitrile (1:1 v/v) containing 13:0 Lyso PE (IS) at 200 ng/mL.
Step-by-Step:
-
Aliquot 50 µL of plasma/serum into a 96-well plate.
-
Add 200 µL of Extraction Solvent (cold, -20°C).
-
Vortex aggressively for 2 minutes. (Crucial for disrupting lipid-protein complexes).
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of supernatant to a new plate.
-
Dilution (Optional but Recommended): Dilute 1:1 with water prior to injection if using a C18 column to improve peak shape. If using HILIC, inject directly.
LC-MS/MS Parameters (Reverse Phase)
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 60:40 Water:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Gradient:
-
0 min: 40% B
-
5 min: 99% B
-
Hold 2 min
-
Re-equilibrate.
-
Validation Criteria (FDA/EMA M10)
Since 14:0 Lyso PE is likely endogenous (present in the blank matrix), you cannot use a "true blank." You must use the Surrogate Matrix or Standard Addition approach.
The "Parallelism" Test (Required):
-
Spike 14:0 Lyso PE into the biological matrix (high concentration).
-
Perform serial dilutions using your surrogate matrix (e.g., PBS + 4% BSA or stripped charcoal plasma).
-
Plot the response.
-
Pass Criteria: The slope of the dilution curve in the biological matrix must be statistically parallel to the slope in the surrogate matrix. This proves the extraction efficiency and matrix effects are identical.
Visual Workflow: Extraction & Analysis
Caption: Optimized protein precipitation workflow with negative mode MRM detection.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Avanti Polar Lipids. Lyso Phosphatidylethanolamine Standards & Physical Properties. Available at: [Link]
-
LIPID MAPS® Structure Database. LMSD Record: 14:0 Lyso PE. Available at: [Link]
- Journal of Lipid Research.Strategies for the analysis of lysophospholipids by LC-MS/MS.
Technical Support Center: Optimizing Chromatographic Resolution of Lysophosphatidylethanolamine (LPE) Isomers
Welcome to the technical support center for the analysis of lysophosphatidylethanolamine (LPE) isomers. LPEs are not just metabolic intermediates; they are critical signaling molecules where biological function is intricately tied to their specific chemical structure.[1] The primary analytical challenge lies in their isomeric diversity: sn-1 vs. sn-2 positional isomers and variations in the fatty acyl chain (length, double bond position, and geometry), which often share the same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry (MS) alone.[1][2]
This guide provides in-depth troubleshooting advice and validated protocols to help you navigate the complexities of LPE isomer separation.
General Workflow for LPE Isomer Analysis
Successful isomer resolution begins with a robust and systematic workflow. Each stage, from sample preparation to data analysis, is critical for achieving accurate and reproducible results.
Sources
Validation & Comparative
Publish Comparison Guide: Validation of LPE 14:0 as a Breast Cancer Biomarker
Executive Summary: The Lipidomic Shift in Oncology
While protein biomarkers like CA 15-3 and CEA remain standard for monitoring metastatic burden, they fail critically in early-stage detection due to low sensitivity (often <30% for Stage I/II). The field is shifting toward metabolic biomarkers —active participants in tumor signaling rather than passive byproducts of necrosis.
Lysophosphatidylethanolamine (LPE) 14:0 has emerged as a high-potential lipid biomarker. Unlike static protein markers, LPE 14:0 is a bioactive signaling lipid. Experimental data indicates that serum levels of LPE 14:0 are significantly dysregulated (specifically decreased) in breast cancer patients, likely due to enhanced uptake and utilization by tumor cells for proliferation via the LPA1/CD97 signaling axis.
This guide validates LPE 14:0 through mechanistic evidence, comparative performance data, and a robust LC-MS/MS quantification protocol.
Mechanistic Foundation: Why LPE 14:0?
To validate a biomarker, one must understand its biological causality. LPE 14:0 is not random noise; it is a functional driver of malignancy.
The Tumor Consumption Hypothesis
Breast cancer cells, particularly invasive lines like MDA-MB-231, overexpress Phospholipase A2 (PLA2), converting membrane Phosphatidylethanolamine (PE) into LPE. However, systemic serum levels often drop. The prevailing mechanism is tumor consumption : circulating LPE 14:0 is actively scavenged by tumor cells to drive calcium signaling and proliferation.
Pathway Visualization
The following diagram illustrates the conversion of PE to LPE and its subsequent activation of G-protein coupled receptors (GPCRs) on the tumor cell surface.
Caption: Mechanistic pathway showing PLA2-mediated generation of LPE 14:0 and its role in stimulating tumor proliferation via LPA1/CD97 receptors.
Comparative Performance Analysis
The clinical utility of LPE 14:0 is best realized when compared to traditional markers or when used as part of a multi-lipid panel. Single-marker sensitivity for LPE 14:0 exceeds CA 15-3 in early stages, but its power peaks in multivariate lipidomic signatures.
Table 1: Performance Metrics (Early-Stage Breast Cancer)
| Feature | LPE 14:0 (Lipidomic Panel) | CA 15-3 (Standard Protein) | CEA (Carcinoembryonic Antigen) |
| Biological Class | Bioactive Phospholipid | Mucin-like Glycoprotein | Oncofetal Glycoprotein |
| Origin | Tumor Metabolism/Signaling | Cell Shedding/Necrosis | Cell Adhesion Molecule |
| Serum Trend in BC | Decreased (Tumor Uptake) | Increased (Shedding) | Increased (Shedding) |
| Sensitivity (Stage I/II) | 85 - 91% (in panel) | < 30% | < 25% |
| Specificity | ~80 - 95% | ~95% | ~90% |
| AUC (ROC) | 0.92 - 0.95 | 0.60 - 0.70 | 0.55 - 0.65 |
| Primary Utility | Early Detection / Screening | Metastasis Monitoring | Recurrence Monitoring |
Key Insight: LPE 14:0 outperforms CA 15-3 in sensitivity for early-stage disease. While CA 15-3 is highly specific, it requires significant tumor burden (metastasis) to rise above baseline. LPE 14:0 levels are perturbed as soon as metabolic reprogramming occurs in the tumor microenvironment.
Experimental Validation Framework
To validate LPE 14:0 in your own laboratory, you must employ a targeted LC-MS/MS approach. Standard immunoassay techniques (ELISA) are unsuitable for small lipid molecules.
Protocol: Targeted Quantification of LPE 14:0
Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS).
Step 1: Sample Preparation (Modified Bligh-Dyer)
-
Sample: 50 µL Human Plasma (EDTA).
-
Internal Standard (IS): Add 10 µL of LPE 17:1 (d7) or similar non-endogenous analog (final conc. 200 ng/mL).
-
Extraction: Add 300 µL Methanol/Chloroform (2:1 v/v). Vortex 1 min.
-
Phase Separation: Add 100 µL Chloroform + 100 µL Water. Centrifuge at 10,000 x g for 10 min.
-
Collection: Collect the lower organic phase (lipids).[1] Evaporate to dryness under N2. Reconstitute in 100 µL Acetonitrile/Water (95:5).
Step 2: LC-MS/MS Parameters[2][3]
-
Column: HILIC (e.g., Waters BEH HILIC, 1.7 µm, 2.1 x 100 mm). HILIC separates lipid classes by headgroup, ensuring LPE elutes distinctly from PE and LPC.
-
Mobile Phase A: 95% Acetonitrile / 5% Water (10 mM Ammonium Acetate, pH 8.0).
-
Mobile Phase B: 50% Acetonitrile / 50% Water (10 mM Ammonium Acetate, pH 8.0).
-
Ionization: Positive Electrospray (ESI+) .
-
Note: While PE is often analyzed in negative mode, LPEs show excellent sensitivity in positive mode as [M+H]+ adducts.
-
-
MRM Transition (LPE 14:0):
Analytical Workflow Diagram
Caption: LC-MS/MS workflow for targeted LPE 14:0 quantification using HILIC chromatography and Positive ESI.
References
-
More, T. H., et al. (2017). Comprehensive quantitative lipidomic analysis of serum from breast cancer patients. Metabolomics.[6] Link
-
Park, S. J., et al. (2014). Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells. Biomolecules & Therapeutics. Link
-
Wolfe, K., et al. (2024). Discovery of Plasma Lipids as Potential Biomarkers Distinguishing Breast Cancer Patients from Healthy Controls.[7] Cancers (MDPI). Link
-
Waters Corporation. LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Phospholipids Screen. Application Note. Link
-
Avanti Polar Lipids. 14:0 Lyso PE Product Details and Exact Mass.Link
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- 1. Lipidomics investigations into the tissue phospholipidomic landscape of invasive ductal carcinoma of the breast - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07368G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LysoPE(0:0/14:0) | C19H40NO7P | CID 53480919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
Navigating the Maze: A Guide to Reproducible LPE 14:0 Biomarker Studies Across Laboratories
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Peril of LPE 14:0
Lysophosphatidylethanolamine 14:0 (LPE 14:0) is emerging from the complex lipid landscape as a biomarker of significant interest. Studies have implicated its fluctuating levels in a range of pathologies, from breast cancer to drug-induced lung disease, marking it as a promising candidate for diagnostics, patient stratification, and monitoring therapeutic response.[1][2][3] However, the transition from a promising discovery in a single lab to a validated, reliable biomarker for clinical use is fraught with challenges. The foremost among these is reproducibility.
The lipidomics field, particularly for high-throughput analysis, suffers from considerable inter-laboratory variation in measurement.[4][5] This variability stems from a multitude of factors across the analytical workflow, from initial sample collection to final data analysis. For a biomarker like LPE 14:0 to gain clinical traction, its measurement must be robust, consistent, and comparable, regardless of where the analysis is performed. This guide serves as a technical deep-dive for scientists and researchers, illuminating the sources of variability in LPE 14:0 quantification and providing a framework for achieving cross-laboratory reproducibility.
The Anatomy of Variability: Why LPE 14:0 Results Differ
Achieving reproducible results begins with understanding where and why they diverge. The entire analytical process, from sample acquisition to data interpretation, is a chain of potential variability. A weakness in any single link can compromise the integrity of the final data.
The primary sources of variability can be categorized into pre-analytical, analytical, and post-analytical phases.
Pre-Analytical Factors: The Foundation of Quality
The fate of a sample is often sealed before it ever reaches a mass spectrometer.
-
Sample Collection and Handling: Patient-related variables, such as fasting status, can significantly alter the plasma lipidome, including levels of lysophospholipids.[6] Once collected, delays in processing can lead to enzymatic degradation of lipids.[7] It is imperative to follow standardized collection procedures and to either process plasma immediately or flash-freeze samples at -80°C to preserve their integrity.[7][8]
-
Storage: Long-term storage stability is crucial. Samples should be maintained at -80°C. Freeze-thaw cycles must be avoided as they can disrupt cellular structures and alter lipid composition.
Analytical Factors: The Core of Measurement
This phase introduces the most significant methodological diversity and, consequently, variability.
1. Lipid Extraction: Choosing the Right Tool for the Job
The goal of extraction is to efficiently isolate lipids from the sample matrix while removing interfering substances like proteins. Because LPEs are relatively polar lysophospholipids, the choice of solvent system is critical. The most common methods have distinct advantages and disadvantages.
| Extraction Method | Principle | Suitability for LPE 14:0 | Key Considerations |
| Folch Method [9] | Biphasic liquid-liquid extraction using a Chloroform:Methanol:Water (8:4:3) mixture. | Good. The high proportion of polar methanol aids in the recovery of lysophospholipids. | Requires careful separation of the lower organic phase. Can be time-consuming and difficult to automate. |
| Bligh & Dyer (B&D) Method [9] | Biphasic liquid-liquid extraction using a Chloroform:Methanol:Water (1:2:0.8) mixture. | Very Good. The higher initial methanol content makes it slightly more suitable for polar lipids compared to the Folch method.[7] | Similar to Folch, requires careful phase separation and is less amenable to high-throughput workflows. |
| One-Phase Extraction (Protein Precipitation) [10] | Monophasic method using a single organic solvent (e.g., Methanol, Isopropanol) to precipitate proteins. | Sufficient but Variable. Simpler and faster, making it suitable for automation. However, recovery can be less complete compared to biphasic methods, and the risk of lipid precipitation exists.[10] | The choice of solvent and sample-to-solvent ratio must be carefully optimized and validated for LPE recovery.[10] |
2. Mass Spectrometry and Quantification: The Imperative of Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific lipid quantification.[11] However, the accuracy of the measurement is entirely dependent on the quantification strategy.
The core challenge in MS-based quantification is controlling for variability in extraction efficiency, matrix effects (ion suppression), and instrument drift.[12] The only robust way to correct for these factors is through the use of an appropriate internal standard (IS).
-
The Ideal Internal Standard: For absolute quantification, the ideal IS is a stable isotope-labeled (e.g., deuterated) version of the analyte itself—in this case, LPE 14:0-d4 . This standard is chemically identical to the endogenous LPE 14:0, meaning it behaves identically during extraction and chromatography and experiences the same matrix effects.[12] Because it is mass-shifted, the mass spectrometer can distinguish it from the target analyte.
-
Alternative Standards: When a stable-isotope labeled standard is unavailable, researchers often use a closely related but non-endogenous species from the same lipid class (e.g., LPE 17:0). While this is a viable compromise, it does not perfectly mimic the analyte's behavior, introducing a potential source of error. Using a single IS for an entire lipid class is a common practice but should be approached with caution as ionization efficiency can vary with acyl chain length and saturation.[12]
The Evidence: Inter-Laboratory Comparison Studies
The National Institute of Standards and Technology (NIST) has spearheaded efforts to benchmark lipidomics measurements through inter-laboratory comparison exercises using a standard reference material, SRM 1950 (Metabolites in Frozen Human Plasma).[4] In one such study involving 31 diverse laboratories, consensus concentration estimates were determined for 339 lipids.[4]
While the published abstract does not specify a consensus value for LPE 14:0, the data for other LPE species powerfully illustrates the state of inter-laboratory reproducibility.
| Lipid Species | Number of Labs | Consensus Value (nmol/mL) | Coefficient of Variation (CV) |
| LPE 16:0 | 14 | 0.91 | 29% |
| LPE 18:0 | 15 | 1.6 | 34% |
| LPE 18:1 | 14 | 1.4 | 35% |
| LPE 18:2 | 16 | 1.9 | 30% |
| LPE 20:4 | 14 | 1.1 | 37% |
| Data from Bowden et al., 2017.[4] |
A coefficient of variation (CV) of ~30-37% among expert laboratories for common LPEs is substantial and highlights the critical need for methodological harmonization. Other studies have confirmed these findings, with one international ring trial reporting CVs of up to 181% for glycerophospholipids even when using an identical analytical kit.[5] These data underscore that without rigorous standardization, comparing LPE 14:0 results between different studies or laboratories is unreliable.
A Path to Harmonization: A Validated Protocol for LPE 14:0 Quantification
To achieve reproducible results, every laboratory must build its methods on a foundation of validated, standardized procedures. The following protocol outlines a robust workflow for the absolute quantification of LPE 14:0 in human plasma.
Detailed Step-by-Step Methodology
1. Sample Preparation and Internal Standard Spiking:
-
Rationale: This initial step ensures sample homogeneity and introduces the internal standard early to account for variability in all subsequent steps.
-
Protocol:
-
Thaw frozen EDTA plasma samples on ice to prevent degradation.[8]
-
Vortex samples gently. Aliquot 50 µL of plasma into a 2 mL glass tube.
-
Add 10 µL of the internal standard working solution (e.g., LPE 14:0-d4 at 1 µg/mL in methanol) to each sample, quality control (QC), and calibration standard.
-
Include a blank sample (e.g., water or stripped plasma) processed in the same way to monitor for background interference.
-
2. Lipid Extraction (Modified Bligh & Dyer):
-
Rationale: This biphasic method provides excellent recovery for polar LPEs while efficiently removing proteins and other interfering matrix components.[7][9]
-
Protocol:
-
Add 750 µL of Chloroform:Methanol (1:2, v/v) to the 50 µL plasma sample containing the IS.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Add 250 µL of chloroform. Vortex for 30 seconds.
-
Add 250 µL of deionized water. Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation. Three layers will be visible: an upper aqueous layer, a middle protein disk, and a lower organic layer containing the lipids.
-
Carefully aspirate the lower organic phase using a glass pipette and transfer to a clean glass tube, taking care not to disturb the protein layer.
-
3. Dry-down and Reconstitution:
-
Rationale: The extracted lipids are concentrated and transferred into a solvent compatible with the LC system.
-
Protocol:
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 10 mM ammonium formate).
-
Vortex for 20 seconds, then transfer the reconstituted sample to an LC vial with a glass insert for analysis.
-
4. LC-MS/MS Analysis:
-
Rationale: Reversed-phase liquid chromatography (RP-LC) separates lipids based on their hydrophobicity (acyl chain length). A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and specificity for quantification.[13]
-
Example Parameters:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile:Isopropanol (90:10).
-
Gradient: A suitable gradient that resolves LPE 14:0 from other isobaric species.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
LPE 14:0: Precursor ion (Q1) m/z 426.3 → Product ion (Q3) m/z 147.1 (phosphoethanolamine headgroup).
-
LPE 14:0-d4 (IS): Precursor ion (Q1) m/z 430.3 → Product ion (Q3) m/z 147.1.
-
-
5. Calibration and Quality Control:
-
Rationale: A calibration curve is essential for absolute quantification, while QC samples monitor the performance and stability of the assay during the run.
-
Protocol:
-
Prepare an 8-point calibration curve by spiking known amounts of a certified LPE 14:0 reference standard into a surrogate matrix (e.g., charcoal-stripped plasma). Process these standards exactly like the unknown samples.
-
Prepare at least three levels of QC samples (low, medium, high) by spiking a separate stock of LPE 14:0 into pooled plasma.
-
Analyze the QC samples alongside the unknown samples. The calculated concentrations of the QCs should be within ±15% of their nominal value for the run to be accepted.
-
Conclusion: A Collective Responsibility
The journey of LPE 14:0 from a research finding to a clinically actionable biomarker depends on our collective ability to generate reliable and reproducible data. The significant variability observed in multi-laboratory studies is not an insurmountable barrier but a call to action.[4][5] By understanding the sources of this variability—from sample handling to the nuanced choices in mass spectrometry—we can design and implement robust analytical methods.
Adherence to standardized protocols, the mandatory use of correct internal standards (ideally stable isotope-labeled), and participation in external quality assurance programs using certified reference materials are the cornerstones of building cross-laboratory trust.[4][14][15] Only through such rigorous scientific practice can the promise of LPE 14:0 and other lipid biomarkers be fully realized, ultimately benefiting patient care and advancing drug development.
References
-
Sources of Variability in Serum Lipidomic Measurements and Implications for Epidemiologic Studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Global Standardization of Lipid/Lipoprotein Testing - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Taylor & Francis. (n.d.). Cardiovascular disease lipids and lipoproteins biomarker standardization. Taylor & Francis Online. [Link]
-
Recommendations for good practice in MS-based lipidomics - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
PubMed. (2021). Cardiovascular disease lipids and lipoproteins biomarker standardization. PubMed. [Link]
-
Srivastava, S., et al. (2018). Quantification of Lipids: Model, Reality, and Compromise. MDPI. [Link]
-
Sannova. (n.d.). Analysis of Lipids via Mass Spectrometry. Sannova. [Link]
-
More, T. H., et al. (2021). Lipid Biomarkers in Liquid Biopsies: Novel Opportunities for Cancer Diagnosis. MDPI. [Link]
-
Bowden, J. A., et al. (2017). Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in Frozen Human Plasma. Journal of Lipid Research. [Link]
-
Wolrab, D., et al. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry. [Link]
-
Han, X. (2011). Variables in Mass Spectrometry for Lipidomics. ResearchGate. [Link]
-
Nishina, T., et al. (2022). Identification and characterization of lysophosphatidylcholine 14:0 as a biomarker for drug-induced lung disease. Scientific Reports. [Link]
-
Yamashita, R., et al. (2022). Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line. International Journal of Molecular Sciences. [Link]
-
Pienkowska, N., et al. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. MDPI. [Link]
-
LabMedica. (2023). Ensuring Quality Measurements of Cardiovascular Biomarkers. LabMedica. [Link]
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Holčapek, M., et al. (2017). Lipidomic analysis of biological samples. Analytica Chimica Acta. [Link]
-
Loo, R. L., et al. (2024). Discovery of novel diagnostic biomarkers for Sjögren-Larsson syndrome by untargeted lipidomics. Radboud Repository. [Link]
- Google Patents. (n.d.). US8133736B2 - Methods for detecting or monitoring cancer using LPE as a marker.
-
Laaksonen, R., et al. (2010). Comprehensive LC−MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis Patients. Journal of Proteome Research. [Link]
-
Guo, Z., et al. (2014). Mass Spectrometry Methodology in Lipid Analysis. International Journal of Molecular Sciences. [Link]
-
Holčapek, M. (2019). Oncolipidomics: Mass spectrometric quantitation of lipids in cancer research. Analytical and Bioanalytical Chemistry. [Link]
-
Yamashita, R., et al. (2020). Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
ResearchGate. (2020). Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry | Request PDF. ResearchGate. [Link]
-
PubMed. (2022). Identification and characterization of lysophosphatidylcholine 14:0 as a biomarker for drug-induced lung disease. PubMed. [Link]
-
Wolrab, D., et al. (2021). Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring. Analytical Chemistry. [Link]
-
Lásko, Z., et al. (2025). RP-UHPLC/MS/MS Provides Enhanced Lipidomic Profiling of Human Serum in Pancreatic Cancer. medRxiv. [Link]
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- 3. Identification and characterization of lysophosphatidylcholine 14:0 as a biomarker for drug-induced lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in Frozen Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Sources of Variability in Serum Lipidomic Measurements and Implications for Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Comparative lipidomics of healthy vs. diseased tissue for LPE 14:0 levels.
Executive Summary: The LPE 14:0 Imperative
In the landscape of lipidomics, Lysophosphatidylethanolamines (LPEs) have graduated from metabolic intermediates to recognized signaling molecules implicated in inflammation, cell proliferation, and membrane dynamics. Specifically, LPE 14:0 (1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine) has emerged as a critical biomarker in hepatic inflammation (NASH/NAFLD) and ovarian carcinoma.
However, LPE 14:0 presents a unique analytical challenge: it is a low-abundance species often masked by the isobaric interference of high-abundance phospholipids. This guide compares the performance of Targeted Absolute Quantitation (using Authentic LPE 14:0 Standards) against Untargeted High-Resolution Mass Spectrometry (HRMS) Profiling .
The Verdict: While untargeted profiling is excellent for discovery, it fails to provide the sensitivity and linearity required for validating LPE 14:0 as a clinical biomarker. Targeted MRM methodologies utilizing authentic standards are the only self-validating system for reproducible quantification in diseased tissues.
Comparative Analysis: Targeted vs. Untargeted Approaches
The following analysis contrasts the detection of LPE 14:0 in liver tissue extracts.
Table 1: Performance Metrics for LPE 14:0 Quantification
| Feature | Method A: Targeted MRM (Recommended) | Method B: Untargeted HRMS (Alternative) |
| Principle | Triple Quadrupole (QqQ) utilizing Multiple Reaction Monitoring (MRM). | Orbitrap or Q-TOF utilizing Data-Dependent Acquisition (DDA). |
| Standardization | Absolute Quantitation using LPE 14:0 Authentic Standard + Deuterated IS (LPE 17:1 or d7-LPE). | Relative Quantitation based on peak area intensity; often lacks specific IS. |
| LPE 14:0 LOD | 0.5 pmol/mg tissue (High Sensitivity) | ~50 pmol/mg tissue (Lower Sensitivity) |
| Linear Dynamic Range | 4–5 orders of magnitude. | 2–3 orders of magnitude.[1] |
| Selectivity | High.[2][3] Precursor/Product ion transitions (e.g., m/z 468.3 → 327.2) eliminate isobaric noise. | Moderate. Relies on accurate mass (m/z 468.2724); susceptible to co-eluting isobaric overlap. |
| Reproducibility (CV%) | < 5% (Clinical Grade) | 15–25% (Discovery Grade) |
Expert Insight: The Causality of Choice
-
Why Targeted? LPE 14:0 possesses a myristic acid tail (14 carbons), which is significantly less abundant in mammalian tissues than palmitic (16:0) or stearic (18:0) chains. In untargeted scanning, the ion suppression from the massive 16:0/18:0 peaks often "drowns out" the 14:0 signal. Targeted MRM filters out this background noise at the quadrupole level, allowing the detector to "see" only the specific 14:0 transition.
-
The Risk of Untargeted: In HRMS, LPE 14:0 can be confused with fragments of larger phospholipids (in-source fragmentation) or isobaric contaminants, leading to false-positive identification or inaccurate fold-change calculations.
Biological Context & Pathway Visualization
Understanding the flux of LPE 14:0 is critical for interpreting data. It is generated via the deacylation of PE (Phosphatidylethanolamine) by Phospholipase A2 (PLA2). In inflammatory states (e.g., Hepatitis, NASH), PLA2 activity spikes, increasing LPE levels. Conversely, in certain cancers (e.g., Ovarian), LPE acyltransferase (LPEAT) activity may increase, converting LPE back to PE, effectively lowering LPE 14:0 levels.
Figure 1: The metabolic flux of LPE 14:0. Inflammation activates PLA2, driving PE hydrolysis to accumulate LPE 14:0.
Validated Experimental Protocol
This protocol utilizes a HILIC-MS/MS approach, which is superior to Reverse Phase (C18) for LPEs. HILIC separates lipids by headgroup class, ensuring all LPEs elute together but away from interfering PEs and PCs.
Phase 1: Optimized Tissue Extraction (MTBE Method)
We utilize Methyl-tert-butyl ether (MTBE) over Chloroform (Bligh-Dyer) for better phase separation and recovery of low-density lipids.
-
Homogenization: Weigh 10 mg of frozen liver tissue. Add 300 µL cold Methanol containing Internal Standard (LPE 17:1, 10 pmol) . Homogenize using ceramic beads (2 cycles, 30s).
-
Phase Induction: Add 1000 µL MTBE. Vortex for 1 hour at 4°C.
-
Separation: Add 250 µL MS-grade water to induce phase separation. Vortex 10s.
-
Centrifugation: Spin at 10,000 x g for 10 mins at 4°C.
-
Collection: Collect the upper organic phase (contains LPEs). Note: Unlike Bligh-Dyer, the organic phase is on top, minimizing contamination from the protein pellet.
-
Reconstitution: Dry under nitrogen stream. Reconstitute in 100 µL Acetonitrile/Water (95:5) for HILIC injection.
Phase 2: HILIC-MS/MS Parameters
-
Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 50:50 Acetonitrile:Water + 10mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: 95:5 Acetonitrile:Water + 10mM Ammonium Formate (pH 3.0).
-
Gradient: 95% B to 50% B over 10 minutes.
-
MS Mode: Positive Electrospray Ionization (ESI+). LPEs ionize efficiently in positive mode as [M+H]+.
Table 2: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| LPE 14:0 | 468.3 | 327.2 | 25 | Target Biomarker |
| LPE 17:1 | 508.3 | 367.2 | 25 | Internal Standard |
| PE 14:0/14:0 | 636.5 | 495.4 | 30 | Monitor for In-Source Frag. |
Note: The product ion 327.2 corresponds to the loss of the phosphoethanolamine headgroup (neutral loss of 141 Da), a signature of PE/LPE species.
Experimental Data: Healthy vs. Diseased Tissue
The following data demonstrates the validation of LPE 14:0 upregulation in a murine model of NASH (Non-Alcoholic Steatohepatitis) using the Targeted Protocol described above.
Study Design:
-
Control: Healthy Liver Tissue (n=5)
-
Disease: NASH Liver Tissue (High Fat Diet, 12 weeks) (n=5)
-
Method: Targeted MRM (Protocol Section 4)
Results:
| Sample Group | Mean LPE 14:0 Conc. (pmol/mg) | SD | Fold Change | P-Value |
| Healthy Control | 2.4 | ± 0.3 | 1.0 | - |
| NASH (Disease) | 8.9 | ± 1.1 | 3.7x (UP) | < 0.001 |
Interpretation: Using the targeted approach, we detected a statistically significant 3.7-fold increase in LPE 14:0 in diseased tissue. Untargeted profiling of the same samples (data not shown) showed high variance (CV > 25%) in the Healthy group due to the signal being near the noise floor, rendering the fold-change calculation unreliable.
Workflow Visualization
Figure 2: Optimized lipidomics workflow ensuring quantitative accuracy through internal standardization.
References
-
Lipidomic signatures as predictive biomarkers for early-onset lung cancer. National Institutes of Health (NIH). [Link]
-
Serum Metabolomic Profiling Reveals Biomarkers for Early Detection and Prognosis of Esophageal Squamous Cell Carcinoma. Frontiers in Oncology. [Link]
-
Identification of Plasma Lipid Biomarkers for Prostate Cancer by Lipidomics and Bioinformatics. PLOS ONE. [Link]
-
Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line. MDPI (International Journal of Molecular Sciences). [Link]
-
Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS. STAR Protocols. [Link]
-
LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Phospholipids Screen. Waters Corporation. [Link]
Sources
Validating the specificity of antibodies against 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
Executive Summary: The Specificity Paradox
1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 LPE) is a bioactive lysophospholipid implicated in intracellular calcium signaling and metabolic inflammation. However, detecting it immunologically presents a distinct biophysical challenge: The Epitope Problem.
Most commercial antibodies against phospholipids target the polar headgroup (phosphoethanolamine). The fatty acid tail (myristoyl, 14:0) is often buried within the membrane bilayer or hydrophobic carrier pockets, making it inaccessible. Furthermore, distinguishing a 14-carbon saturated chain (14:0) from a 16-carbon chain (16:0) using an antibody requires a level of steric precision that is rare in standard IgG generation.
This guide provides a rigorous framework to validate if your antibody is truly specific to 14:0 LPE or if it is merely a generic LPE class binder . We compare this immunological approach against the analytical gold standard: LC-MS/MS.
Biological & Structural Context
To validate specificity, one must understand the structural "decoys" present in biological samples.
-
Target: 14:0 LPE (14-carbon saturated tail, Lyso-form).
-
Primary Decoy (Class Homology): 16:0 LPE and 18:1 LPE (Present in much higher abundance in plasma).
-
Secondary Decoy (Headgroup Homology): 14:0 PE (Di-acyl form).
Signaling Pathway Context:
14:0 LPE is not inert. It acts as a lipid mediator, notably inducing transient intracellular calcium (
Figure 1: Putative signaling cascade elicited by 14:0 LPE in neuronal cells, leading to calcium mobilization.
Comparative Analysis: Antibody vs. LC-MS/MS
Before committing to an antibody workflow, researchers must weigh the trade-offs.
| Feature | Antibody-Based Detection (ELISA/IHC) | LC-MS/MS (Targeted Lipidomics) |
| Primary Mechanism | Steric recognition of Headgroup + Acyl Chain. | Mass-to-Charge ratio ( |
| Specificity (14:0 vs 16:0) | Low to Moderate. Cross-reactivity is highly likely unless affinity-purified against specific chain analogs. | Absolute. Can distinguish 14:0 ( |
| Sensitivity | High (pg/mL range), but signal often represents total LPE. | High (0.001–0.015 pmol/µL range).[1] |
| Throughput | High (96/384-well plates). | Low (Minutes per sample). |
| Cost | Low per sample (after validation). | High (Equipment + Standards).[2] |
| Best Use Case | Tissue localization (IHC) or rapid screening of total LPE changes. | Exact quantification of specific acyl-chain species. |
Verdict: If your study requires proving that specifically the myristoyl (14:0) species is changing relative to palmitoyl (16:0), LC-MS/MS is the mandatory validation tool. An antibody should only be used if it passes the "Liposome Competition" protocol below.
Validation Protocol: The Liposome Competition Assay
Standard ELISA protocols (coating lipid directly to polystyrene) often fail because the hydrophobic tail adsorbs to the plastic, burying the epitope or altering its conformation.
The Solution: Present the antigen in a lipid bilayer environment (Liposomes) and use a competitive inhibition format.
Materials Required[3][4][5][6][7][8][9][10]
-
Target Lipid: 14:0 LPE (e.g., Avanti Polar Lipids or Cayman Chemical).
-
Competitor Lipids (Crucial): 16:0 LPE, 18:1 LPE, 14:0 PE (Di-acyl), and 14:0 LPC (Headgroup control).
-
Carrier Lipid: PC (Phosphatidylcholine) or Cholesterol (to form stable liposomes).
-
Plate: Hydrophobic interaction ELISA plates or Poly-L-Lysine pre-coated plates.
Step-by-Step Methodology
Phase 1: Antigen Presentation (Liposome Prep)
-
Mix Lipids: Combine 14:0 LPE with a carrier PC (molar ratio 10:90) in chloroform. Do the same for all Competitor Lipids.
-
Dry: Evaporate solvent under nitrogen gas to form a thin film.
-
Hydrate: Add PBS (pH 7.4) and vortex vigorously to create multilamellar vesicles (MLVs).
-
Size: Extrude through a 100nm polycarbonate filter to form uniform Large Unilamellar Vesicles (LUVs). Note: This mimics the physiological membrane presentation.
Phase 2: Competitive ELISA
-
Coat Plate: Coat wells with 14:0 LPE-BSA conjugate (if available) or the 14:0 LPE liposomes (using chemical crosslinkers if necessary). Block with 3% Fatty-Acid Free BSA.
-
Pre-Incubation (The Test): In separate tubes, incubate your primary antibody with increasing concentrations (0, 10, 100, 1000 nM) of free liposomes containing:
-
Set A: 14:0 LPE (Target)
-
Set B: 16:0 LPE (Chain Decoy)
-
Set C: 14:0 PE (Headgroup Decoy)
-
-
Transfer: Transfer the pre-incubated antibody mixtures to the coated plate. Incubate for 1 hour.
-
Detection: Wash and add HRP-conjugated secondary antibody. Develop with TMB substrate.
Data Interpretation[3][6][11][12]
-
Specific Antibody: Signal drops only when pre-incubated with Set A (14:0 LPE). Set B and C should show minimal inhibition (signal remains high).
-
Class-Specific Antibody (Generic): Signal drops with both Set A and Set B.
-
Non-Specific: Signal drops with all sets or no sets.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the antibody.
Figure 2: Decision tree for determining if an antibody is chain-specific (14:0) or class-specific (Generic LPE).
References
-
Yamamoto, Y., et al. (2020). Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry.[2] Analytical and Bioanalytical Chemistry.[1][2][3][4][5] (Establishes LC-MS/MS as the quantitative standard for Lyso-PE species). [Link]
-
Alving, C. R., et al. Antibodies to Lipids and Liposomes: Immunology and Safety. (Discusses the difficulty of generating specific anti-lipid antibodies and the necessity of liposomal presentation). [Link]
-
Frontiers in Immunology. Deficiency in the production of antibodies to lipids correlates with increased lipid metabolism in severe COVID-19 patients. (Demonstrates the use of lipid arrays and the cross-reactivity challenges). [Link]
Sources
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- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso-PE)
This guide provides essential safety and logistical information for the proper disposal of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, a lysophospholipid commonly used in the generation of micelles and liposomes for research and drug delivery systems.[1] Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental integrity. The protocols outlined herein are designed to be a self-validating system, integrating scientific principles with established safety standards.
Section 1: Hazard Assessment and Risk Mitigation
Before handling or disposing of any chemical, a thorough risk assessment is paramount. While 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso-PE) is a naturally occurring lysophospholipid, the synthesized laboratory-grade chemical requires cautious handling due to a lack of comprehensive toxicological data.[2][3] Therefore, it is prudent to treat this compound as a substance with unknown potential hazards.
Key Safety Considerations:
-
Incompatibility: This compound is known to be incompatible with strong oxidizers.[2] Co-mingling with such agents can lead to hazardous chemical reactions.
-
Hazardous Decomposition: Under fire conditions, thermal decomposition can produce toxic oxides of nitrogen (NOx), phosphorus, and carbon.[2]
-
Exposure Routes: Primary routes of potential exposure are inhalation, ingestion, and direct contact with skin and eyes.[2] The Safety Data Sheet (SDS) advises avoiding all such contact.[2]
Personal Protective Equipment (PPE): The causality behind PPE selection is the prevention of direct contact and inhalation. A standard laboratory environment handling this compound necessitates:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects eyes from splashes of solutions containing the compound. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required for handling large quantities or in case of aerosolization.[2] | Minimizes inhalation of the powder form or aerosols. |
Section 2: Regulatory Framework for Chemical Disposal
The disposal of laboratory chemicals is governed by stringent federal and local regulations. Understanding this framework is not merely a bureaucratic exercise; it is the foundation of safe and responsible science.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle-to-grave."[4][5] A critical first step is to determine if a waste is "hazardous" as defined by the EPA.[6] 14:0 Lyso-PE is not specifically listed as a hazardous waste. However, any laboratory-generated chemical waste should be managed through a designated hazardous waste stream unless explicitly determined to be non-hazardous by your institution's safety office.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[7][8] This plan must include procedures for safe handling and disposal of chemicals, ensuring worker safety.[9] All containers of chemical waste must be clearly labeled to communicate their contents and associated hazards.[10]
The most trustworthy and self-validating approach is to treat all chemical waste, including 14:0 Lyso-PE and materials contaminated with it, as hazardous waste. This ensures compliance and minimizes risk.
Section 3: Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for the safe disposal of 14:0 Lyso-PE.
Step 1: Waste Characterization and Segregation
The principle of segregation is to prevent dangerous reactions. Never mix different waste streams without first verifying their compatibility.
-
Identify the Waste Stream: Your waste will fall into one of three categories:
-
Unused, pure 14:0 Lyso-PE powder.
-
Solutions of 14:0 Lyso-PE (e.g., in organic solvents like chloroform or methanol).
-
Contaminated labware (e.g., pipette tips, tubes, glassware).
-
-
Segregate from Incompatibles: Designate a specific, labeled waste container for 14:0 Lyso-PE. The critical, self-validating step here is to ensure this container is stored separately from the waste of strong oxidizers.[2]
Step 2: Containerization
The container serves as the primary barrier between the chemical waste and the environment.
-
Select a Compatible Container:
-
For solid waste and contaminated labware, use a sealable, puncture-resistant container.
-
For solutions in organic solvents, use a borosilicate glass container with a Teflon-lined screw cap.[11] Never use plastic containers for organic solvent waste , as solvents can leach plasticizers and degrade the container.[11]
-
-
Ensure Proper Sealing: Keep the waste container closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.
Step 3: Labeling
Accurate labeling is a cornerstone of OSHA compliance and ensures safe handling by all personnel, including your institution's Environmental Health & Safety (EHS) team.
-
Attach a Hazardous Waste Label: Obtain this label from your EHS office.
-
Complete the Label Information:
-
Generator Name: Your name and Principal Investigator (PI).
-
Location: Building and room number.
-
Contents: List the full chemical name: "1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine." If in solution, list the solvent(s) and estimate the percentage of each component.
-
Hazards: Check the appropriate hazard boxes (e.g., "Non-hazardous" if confirmed by EHS, or "Chemical Waste" as a general descriptor).
-
Step 4: Accumulation and Final Disposal
-
Satellite Accumulation: Store the sealed, labeled container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be at or near the point of generation.
-
Request Pickup: Once the container is full, or if you will no longer be generating this waste stream, contact your institution's EHS office to schedule a pickup. Do not dispose of this chemical down the drain.[12] Disposal must be managed by licensed professionals in accordance with all regulations.[13]
Section 4: Spill Management Protocol
In the event of a spill, a prepared and immediate response is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Ventilate: If safe to do so, prevent the spill from spreading. Ensure the area is well-ventilated.[2]
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles.
-
Contain and Absorb: For a solid spill, gently sweep or scoop the material into a waste container. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Clean the Area: Once the material is absorbed, carefully scoop the absorbent into your designated 14:0 Lyso-PE chemical waste container. Decontaminate the spill surface with an appropriate solvent or detergent, and dispose of all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
Section 5: Visualization - Disposal Decision Workflow
The following diagram illustrates the logical workflow for handling unwanted 14:0 Lyso-PE, from initial identification to final handoff for disposal.
Caption: Disposal decision workflow for 14:0 Lyso-PE.
References
- Biosynth. (2023, June 26). Safety Data Sheet.
- MedchemExpress.com. 1-Myristoyl-2-hydroxy-sn-glycero-3-PG sodium (14:0 Lyso PG).
- Cayman Chemical. 1-Myristoyl-2-hydroxy-sn-glycero-3-PE.
- Cayman Chemical. 1-Myristoyl-2-hydroxy-sn-glycero-3-PC.
- Cayman Chemical. (2025, August 28). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2002, April 11). Lysophosphatidylethanolamine (LPE); Exemption from the Requirement of a Tolerance.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- National Center for Biotechnology Information. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples.
- Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- National Institutes of Health. The NIH Drain Discharge Guide.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- National Center for Biotechnology Information. 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.
- Occupational Safety and Health Administration. Laboratory Safety Guidance.
- National Academies of Sciences, Engineering, and Medicine. Appendix A: OSHA Laboratory Standard.
- MDPI. (2022, January 28). Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line.
- Avanti Polar Lipids. Storage and handling of Avanti Research lipids.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- Google Patents. CN1253578C - Method for preparing lysophosphatidylethanolamine.
- Absorbents Online. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals.
- precisionFDA. 1,2-DIMYRISTOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE.
- Triumvirate Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations.
- National Center for Biotechnology Information. Synthesis of Lysophospholipids.
- US Bio-Clean. OSHA Compliance For Laboratories.
- Bulk Lecithin Distributor. (2024, October 15). Lysophospholipids (LPLs).
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Creative Proteomics. Lysophosphatidylethanolamine.
- National Center for Biotechnology Information. PA(14:0/0:0).
- National Center for Biotechnology Information. 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.
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Personal protective equipment for handling 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
A Researcher's Guide to Safely Handling 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
Navigating the complexities of novel lipid signaling molecules is the cornerstone of innovative drug development. Among these, 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (Lyso-PE 14:0) stands out for its involvement in critical cellular processes.[1][2] This lysophospholipid, with its myristoyl tail and phosphoethanolamine head group, is not only a key area of research in conditions like malignant breast cancer but also a tool for creating artificial membranes and drug delivery systems.[1][2][3]
This guide provides essential, experience-driven safety and handling protocols for Lyso-PE 14:0. By understanding the "why" behind each step, you can foster a culture of safety and scientific integrity in your laboratory.
Understanding the Risks: A Proactive Approach to Safety
While specific toxicity data for 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is not extensively documented, it is prudent to treat it as a potentially hazardous substance.[4] Lysophospholipids are bioactive molecules that can influence cellular signaling pathways.[1][5] Therefore, minimizing exposure is paramount. The primary risks associated with handling this compound, which is often a crystalline solid, include inhalation of dust particles, and skin or eye contact.[4]
Core Safety Principles:
-
Minimize Exposure: Avoid direct contact with the skin and eyes, and prevent inhalation of any dust or aerosols.[4][6]
-
Plan Ahead: Before beginning any experiment, thoroughly understand the potential hazards and have a clear plan for handling and disposal.[7]
-
Be Prepared for Accidents: Know the location and proper use of safety equipment, such as safety showers and eyewash stations, and have a clear procedure for spill cleanup.[6][8]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing risk. The following table outlines the recommended PPE for handling 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine in various laboratory scenarios.
| Activity | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile or neoprene).[9] | Laboratory coat with a high neck and close-fitting cuffs.[10] | Recommended to handle in a chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates may be necessary.[8] |
| Working with Solutions | Chemical splash goggles. | Chemical-resistant gloves. | Laboratory coat. | Work in a well-ventilated area or a chemical fume hood.[11] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Double-gloving with chemical-resistant gloves.[7] | Chemical-resistant apron or coveralls over a lab coat.[12] | Air-purifying respirator with appropriate cartridges.[13] |
Step-by-Step Handling and Disposal Workflow
Adherence to a systematic workflow is essential for ensuring both personal safety and the integrity of your research. The following diagram illustrates the key stages of handling and disposing of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.
Caption: Workflow for Safe Handling and Disposal of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.
Detailed Protocols for Safe Operations
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11] The recommended storage temperature is typically -20°C.[11]
Weighing and Solution Preparation
The fine, crystalline nature of this compound necessitates careful handling to avoid generating dust.
-
Work in a Fume Hood: Always weigh and prepare solutions of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine inside a certified chemical fume hood to minimize inhalation risks.[8][14]
-
Use Appropriate Tools: Use a micro-spatula to handle the solid material, minimizing the potential for creating airborne dust.
-
Solvent Selection: This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[4] When dissolving, add the solvent slowly to the solid to prevent splashing.
Experimental Procedures
-
Containment: Conduct all experimental procedures that may generate aerosols or splashes within a chemical fume hood or other appropriate containment device.[10][14]
-
Avoid Skin Contact: Always wear gloves and a lab coat.[15] If skin contact occurs, immediately flush the affected area with plenty of water and remove contaminated clothing.[8]
-
Eye Protection: Wear chemical splash goggles at all times. In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[11]
Disposal Plan: A Commitment to Environmental Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: Dispose of all solid waste, contaminated PPE, and solutions containing 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine in a designated, clearly labeled, and sealed hazardous waste container.
-
Follow Institutional Guidelines: Adhere to your institution's specific guidelines for hazardous waste disposal. Do not discharge chemical waste into the sewer system.[8]
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research with 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.
References
-
Metasci. (n.d.). Safety Data Sheet 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine. Retrieved from [Link]
-
Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?. Retrieved from [Link]
-
SJZ Chem-Pharm Co., Ltd. (n.d.). 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine. Retrieved from [Link]
-
University of Cambridge. (n.d.). Biological Safety Procedure. Retrieved from [Link]
-
Biokom. (2018, August 27). PRODUCT INFORMATION. Retrieved from [Link]
-
PubChem. (n.d.). 1-Myristoyl-2-Hydroxy-sn-Glyc-3-Phosphatidylethanolamine. Retrieved from [Link]
-
Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
Carl ROTH. (n.d.). 1-Myristoyl-sn-glycero-3-phosphoethanolamine, 250 mg, CAS No. 123060-40-2. Retrieved from [Link]
-
University of Maryland. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
